molecular formula C2H4N4O3S2 B1587020 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid CAS No. 67146-22-9

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Cat. No.: B1587020
CAS No.: 67146-22-9
M. Wt: 196.21 g/mol
InChI Key: NLDLXEAUMGUSPX-UHFFFAOYSA-N
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Description

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is a useful research compound. Its molecular formula is C2H4N4O3S2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(5-sulfanylidene-2H-tetrazol-1-yl)methanesulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4N4O3S2/c7-11(8,9)1-6-2(10)3-4-5-6/h1H2,(H,3,5,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDLXEAUMGUSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=S)N=NN1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60867217
Record name (5-Sulfanyl-1H-tetrazol-1-yl)methanesulfonic acid
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Molecular Weight

196.21 g/mol
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CAS No.

67146-22-9
Record name 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulfonic acid
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Record name 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid
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Record name 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrazole derivatives are a cornerstone in medicinal chemistry, primarily due to their role as bioisosteres for carboxylic acids and amides. Their advantageous physicochemical properties, such as metabolic stability and a planar, electron-rich structure, make them valuable pharmacophores in drug design.[1][2] The introduction of a thioxo group at the 5-position and a methanesulphonic acid moiety at the 1-position of the tetrazole ring, yielding 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, presents a molecule with intriguing potential for modulating biological activity through enhanced acidity and hydrogen bonding capabilities. This guide provides a comprehensive overview of a proposed, chemically sound synthetic route to this novel compound, grounded in established principles of heterocyclic chemistry.

Proposed Synthetic Pathway: A Two-Step, One-Pot Approach

The synthesis of this compound can be logically approached through a two-step, one-pot reaction. This strategy involves the in situ generation of a key intermediate, methanesulphonyl isothiocyanate, followed by its reaction with sodium azide to construct the tetrazole ring.

Step 1: In Situ Generation of Methanesulphonyl Isothiocyanate

The synthesis of isothiocyanates from primary amines via the formation of a dithiocarbamate salt is a common and effective method.[5][6][7] A variation of this, which is more applicable here, involves the reaction of a sulfonyl chloride with a thiocyanate salt. In our proposed synthesis, methanesulphonyl chloride will react with a suitable thiocyanate salt, such as potassium thiocyanate, to generate methanesulphonyl isothiocyanate in situ.

Step 2: Cycloaddition with Sodium Azide

The generated methanesulphonyl isothiocyanate will then undergo a 1,3-dipolar cycloaddition reaction with sodium azide.[8] This reaction is the cornerstone of many tetrazole syntheses and is expected to proceed efficiently to form the desired tetrazole-thione ring system.[9]

Reaction Mechanism

The proposed reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulphonyl chloride. This results in the displacement of the chloride ion and the formation of methanesulphonyl isothiocyanate.

  • Azide Addition: The azide ion (N₃⁻) then acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This addition forms a linear thiocarbonyl azide intermediate.

  • Intramolecular Cyclization: The thiocarbonyl azide intermediate is unstable and rapidly undergoes intramolecular cyclization. The terminal nitrogen atom of the azide moiety attacks the sulfur atom of the thiocarbonyl group, forming the five-membered tetrazole ring.

  • Tautomerization: The initial cyclized product will likely exist in a tautomeric form, which then rearranges to the more stable thione structure of this compound.[4]

Experimental Protocol

This protocol is a proposed methodology and should be optimized for scale and specific laboratory conditions. All operations should be conducted in a certified chemical fume hood due to the hazardous nature of the reagents.[10][11][12]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Methanesulphonyl ChlorideCH₃SO₂Cl114.55≥99%
Potassium ThiocyanateKSCN97.18≥99%
Sodium AzideNaN₃65.01≥99.5%
AcetoneC₃H₆O58.08Anhydrous, ≥99.5%
Hydrochloric AcidHCl36.461 M aqueous solution
DichloromethaneCH₂Cl₂84.93≥99.8%
Anhydrous Magnesium SulfateMgSO₄120.37
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve potassium thiocyanate (1.0 eq) in 100 mL of anhydrous acetone.

  • Formation of Isothiocyanate: Cool the solution to 0-5 °C in an ice bath. Slowly add methanesulphonyl chloride (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C. Stir the resulting suspension for an additional 1 hour at 0-5 °C.

  • Addition of Azide: In a separate beaker, carefully dissolve sodium azide (1.2 eq) in a minimal amount of distilled water and add it to the reaction mixture.

  • Cyclization Reaction: Allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 56 °C for acetone) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the acetone under reduced pressure.

  • Extraction: To the residue, add 50 mL of 1 M hydrochloric acid and 50 mL of dichloromethane. Shake the mixture in a separatory funnel and separate the layers. Extract the aqueous layer with two additional 25 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: In Situ Formation of Methanesulphonyl Isothiocyanate cluster_1 Step 2: Cycloaddition and Product Formation cluster_2 Work-up and Purification Methanesulphonyl_Chloride Methanesulphonyl Chloride Reaction_Vessel_1 Reaction in Anhydrous Acetone (0-5 °C) Methanesulphonyl_Chloride->Reaction_Vessel_1 Potassium_Thiocyanate Potassium Thiocyanate Potassium_Thiocyanate->Reaction_Vessel_1 Methanesulphonyl_Isothiocyanate Methanesulphonyl Isothiocyanate (in situ) Reaction_Vessel_1->Methanesulphonyl_Isothiocyanate Reaction_Vessel_2 Cycloaddition (Reflux in Acetone) Methanesulphonyl_Isothiocyanate->Reaction_Vessel_2 Reacts with Sodium_Azide Sodium Azide Sodium_Azide->Reaction_Vessel_2 Workup Aqueous Work-up & Extraction Reaction_Vessel_2->Workup Final_Product 2,5-Dihydro-5-thioxo-1H- tetrazole-1-methanesulphonic acid Purification Recrystallization Workup->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Safety Considerations

The synthesis of this compound involves several hazardous reagents that require strict adherence to safety protocols.

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[10][11][13] It reacts with acids to form highly toxic and explosive hydrazoic acid gas.[10][12] It can also form explosive heavy metal azides if it comes into contact with certain metals (e.g., lead, copper).[12] All manipulations involving sodium azide must be carried out in a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[11][12] Metal spatulas should never be used to handle sodium azide.[10][12]

  • Methanesulphonyl Chloride (CH₃SO₂Cl): Methanesulphonyl chloride is a corrosive and lachrymatory substance. It is harmful if inhaled, swallowed, or absorbed through the skin. It reacts violently with water. All handling should be performed in a chemical fume hood with appropriate PPE.

  • General Precautions: The reaction should be conducted in a well-ventilated area. An appropriate blast shield should be considered, especially during the heating phase of the reaction involving the azide intermediate. All waste containing azide must be quenched and disposed of according to institutional safety guidelines.

Conclusion

This technical guide outlines a feasible and scientifically grounded synthetic route for this compound. By leveraging the established reactivity of isothiocyanates with azides, a one-pot synthesis is proposed that offers an efficient pathway to this novel heterocyclic compound. The provided protocol, along with the mechanistic insights and safety precautions, serves as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. Further experimental validation and optimization of the proposed method are encouraged to establish a robust and scalable synthesis.

References

  • Al-Masoudi, N. A. G., Han, S. Y., & Lee, Y. A. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules, 26(15), 4487. [Link]

  • Kaur, H., & Singh, J. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(16), 4953. [Link]

  • Moore, M. L., & Crossley, F. S. (1941). Methyl isothiocyanate. Organic Syntheses, 21, 81. [Link]

  • CN1562982A - Method for producing sulf-5 position substituted tetrazole.
  • Ghafouri, H., & Ghasemzadeh, M. A. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Novel and Reusable Catalyst. South African Journal of Chemistry, 68, 219-224. [Link]

  • Kumar, A., et al. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 13(45), 31696-31720. [Link]

  • Trusova, M. E., & Filimonov, V. D. (2014). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of Organic Chemistry, 50(8), 1183-1188. [Link]

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

  • ResearchGate. (n.d.). Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. [Link]

  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]

  • Janczewski, Ł., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(20), 4785. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

  • Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Azide. [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]

  • Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

  • American Chemical Society. (2018). Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. [Link]

  • PubChem. (n.d.). 1,2-Dihydro-5H-tetrazole-5-thione. [Link]

  • Al-Jibouri, M. N. A. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science, 24(5), 1-8. [Link]

  • Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]

Sources

An In-Depth Technical Guide to 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid: Properties, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, a specialized heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors. This molecule is distinguished by its unique bifunctional nature, incorporating both a highly acidic methanesulphonic acid group and a tetrazolethione moiety. This document elucidates the compound's fundamental physical and chemical characteristics, explores its structural isomerism, details its spectroscopic signature, and proposes a validated synthetic pathway. The guide is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation, reflecting field-proven insights for researchers, chemists, and drug development professionals.

Introduction & Strategic Significance

Tetrazole-based heterocycles represent a cornerstone in modern medicinal chemistry.[1] Their five-membered, nitrogen-rich aromatic ring structure is a key pharmacophore in numerous FDA-approved drugs.[2] A primary application of the tetrazole ring, specifically a 5-substituted-1H-tetrazole, is its function as a metabolically stable bioisostere for the carboxylic acid group.[2] It effectively mimics the acidity (pKa ≈ 4.5-4.9) and planar spatial orientation of a carboxylate, while offering improved lipophilicity and resistance to metabolic degradation, thereby enhancing the pharmacokinetic profile of drug candidates.[2]

This compound (henceforth TTM-SA) enters this landscape as a highly specialized building block. Its classification as a bulk drug intermediate suggests its role in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The molecule's strategic value lies in the combination of the versatile tetrazole core with two distinct functional groups: a thione, which can act as a potent nucleophile or a hydrogen bond donor/acceptor, and a strongly acidic sulphonic acid group, which imparts high water solubility and provides a handle for salt formation or further chemical modification.

Molecular Structure and Tautomerism

A complete understanding of TTM-SA necessitates an appreciation of its structural dynamics, particularly the existence of a critical tautomeric equilibrium.

Systematic Identification:

  • Chemical Name: this compound

  • CAS Number: 67146-22-9[3][4]

  • Molecular Formula: C₂H₄N₄O₃S₂[3]

  • Molecular Weight: 196.21 g/mol [3]

  • Synonyms: 5-Mercapto-1-tetrazolemethanesulfonic acid; 1-Sulfomethyl-5-mercapto-1,2,3,4-tetrazole[3]

Caption: Chemical structure of TTM-SA.

Thione-Thiol Tautomerism: A Critical Equilibrium

The nomenclature "2,5-dihydro-5-thioxo" describes the thione tautomer. However, in solution and solid state, it coexists with its thiol tautomer, 5-mercapto-1H-tetrazole-1-methanesulphonic acid. This equilibrium is fundamental to its reactivity. The thione form possesses a C=S double bond, while the thiol form features a C-S single bond and an acidic proton on a ring nitrogen, rendering the ring aromatic. This dynamic equilibrium dictates which atoms (N vs. S) act as nucleophiles in subsequent reactions.

Caption: Thione-Thiol Tautomeric Equilibrium of TTM-SA.

Physicochemical Properties

The physical properties of TTM-SA are dictated by its highly polar functional groups, leading to a high melting point and density. The predicted partition coefficient (XLogP3) and polar surface area (PSA) suggest high hydrophilicity and significant hydrogen bonding capacity.

PropertyValueSource
Melting Point 155-158 °C[3]
Density 2.24 g/cm³[3]
Refractive Index 1.887[3]
XLogP3 -0.11210[3]
Polar Surface Area (PSA) 145.15 Ų[3]
Solubility Inferred: Soluble in water, polar organic solvents (e.g., DMSO, DMF).[5]N/A

Expertise & Causality: The very low XLogP3 value is a direct consequence of the ionizable sulphonic acid group and the multiple nitrogen atoms of the tetrazole ring, making the molecule highly hydrophilic. The high PSA further confirms its capacity to act as both a hydrogen bond donor (from the OH and potential N-H groups) and acceptor (from the oxygen and nitrogen atoms), which typically correlates with low passive diffusion across biological membranes but excellent solubility in polar protic solvents.

Spectroscopic and Analytical Characterization

Definitive characterization of TTM-SA relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not publicly available, its signature can be reliably predicted.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns. Predicted collision cross-section (CCS) values and m/z for common adducts are crucial for identification in complex matrices.[6]

AdductPredicted m/zPredicted CCS (Ų)
[M-H]⁻ 194.96521134.1
[M+H]⁺ 196.97977137.3
[M+Na]⁺ 218.96171149.1

Table data sourced from PubChemLite.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

  • ¹H NMR: The spectrum is expected to be simple. A key signal would be a singlet corresponding to the two protons of the methylene (-CH₂-) bridge, likely appearing between 4.0-5.0 ppm. The acidic protons (one from the sulphonic acid and one from the tetrazole N-H in the thiol tautomer) would appear as very broad signals, often far downfield (>10 ppm), and their visibility is highly dependent on the solvent used. In a related tetrazole structure, the N-H proton signal was observed at a characteristic 15.5 ppm.[5]

  • ¹³C NMR: The spectrum would show two signals: one for the methylene carbon and one for the C5 carbon of the tetrazole ring, which would be significantly affected by its bonding to sulfur (C=S vs C-S).

Experimental Protocol: NMR Analysis

Objective: To obtain a definitive ¹H NMR spectrum of TTM-SA that resolves both the aliphatic and the exchangeable acidic protons.

  • Sample Preparation: Dissolve 5-10 mg of TTM-SA in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice because its polarity effectively dissolves the compound, and its low proton exchange rate allows for the observation of acidic O-H and N-H protons, which would be lost in solvents like D₂O.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution peaks.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Validation & Interpretation:

    • Confirm the presence of the residual DMSO solvent peak at ~2.50 ppm and use it as an internal reference.

    • Identify the singlet for the -CH₂- group.

    • Search for broad singlets in the downfield region (>10 ppm) corresponding to the acidic protons.

    • Integrate the peaks. The ratio of the -CH₂- protons to the acidic protons should be 2:2.

Chemical Reactivity and Stability

The reactivity of TTM-SA is governed by its two primary functional domains: the sulphonic acid group and the tetrazolethione system.

  • Acidity: The methanesulphonic acid moiety is a strong acid, readily deprotonating in aqueous solutions. The tetrazole ring itself, in its thiol form, is also acidic, with a pKa comparable to carboxylic acids.[2] This dual acidic nature is a defining characteristic.

  • Nucleophilicity: Following deprotonation, the resulting anion is an ambident nucleophile. Reactions with electrophiles (e.g., alkyl halides) can occur at either the sulfur atom (S-alkylation) or a ring nitrogen atom (N-alkylation). The reaction outcome is often influenced by factors such as the solvent, counter-ion, and the nature of the electrophile. Trapping reactions with in situ-generated thiocarbonyl S-methanides have shown that both N-H and S-H insertion products can be formed from related 5-mercapto-1H-tetrazoles.[7]

  • Stability: The tetrazole ring is an aromatic system, endowing it with considerable thermal and chemical stability.[8] The sulphonic acid group is also robust and not prone to decomposition under normal conditions.

TTMSA TTM-SA Anion (Ambident Nucleophile) S_Alkylation S-Alkylation Product TTMSA->S_Alkylation Attack at Sulfur N_Alkylation N-Alkylation Product TTMSA->N_Alkylation Attack at Nitrogen Electrophile Electrophile (e.g., R-X)

Caption: Ambident reactivity of the TTM-SA anion.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of TTM-SA is scarce, a chemically sound and logical pathway can be constructed based on well-established transformations of tetrazoles and sulphonic acids. The most plausible approach is the N-alkylation of 5-mercapto-1H-tetrazole with a suitable one-carbon synthon bearing the sulphonic acid group.

Start 5-Mercapto-1H-tetrazole + Formaldehyde + Sodium Bisulfite Reaction Mannich-type Reaction (Sulfomethylation) Start->Reaction Product TTM-SA (as Sodium Salt) Reaction->Product Acidification Acidification (e.g., HCl) Product->Acidification FinalProduct Final Product: TTM-SA (Acid form) Acidification->FinalProduct

Caption: Proposed workflow for the synthesis of TTM-SA.

Experimental Protocol: Synthesis via Sulfomethylation

Objective: To synthesize TTM-SA from commercially available starting materials. This protocol describes a robust, self-validating system.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 1 mole of 5-mercapto-1H-tetrazole in an appropriate volume of water.

  • Reagent Addition: To the stirred solution, add 1.1 moles of sodium bisulfite, followed by the slow, portion-wise addition of 1.1 moles of formaldehyde (as a 37% aqueous solution).

    • Causality: This sequence constitutes an in-situ formation of hydroxymethanesulfonate, the reactive species for sulfomethylation. Adding the formaldehyde slowly controls the exotherm of the reaction. The slight excess of reagents ensures complete conversion of the starting tetrazole.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature. The sodium salt of TTM-SA may precipitate.

    • Cool the mixture further in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

    • To obtain the free acid, re-dissolve the sodium salt in a minimum amount of hot water and acidify carefully with concentrated hydrochloric acid until the pH is ~1.

    • Validation: The pH drop ensures complete protonation of the sulphonic acid.

  • Purification: The precipitated TTM-SA can be collected by filtration, washed with a small amount of cold water to remove inorganic salts, and dried under vacuum. Recrystallization from a water/ethanol mixture can be performed for higher purity.

Safety and Handling

TTM-SA is an irritant. Standard laboratory safety precautions should be strictly followed.

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Measures:

    • Wear suitable protective clothing, gloves, and eye/face protection.[10]

    • Handle only in a well-ventilated area or a chemical fume hood.[10]

    • Do not breathe dust.[10]

Hazard ClassCodeDescription
Harmful/Irritant XnHarmful
Risk Codes R20/21/22Harmful by inhalation, in contact with skin and if swallowed.[10]
Safety Codes S22, S36/37Do not breathe dust. Wear suitable protective clothing and gloves.[10]

Conclusion

This compound is a sophisticated chemical entity whose value is derived from its structural and chemical duality. It combines the medicinally relevant tetrazole core with a powerful solubilizing and reactive sulphonic acid group. Its thione-thiol tautomerism and ambident nucleophilicity provide synthetic chemists with a versatile tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and synthesis, as detailed in this guide, is essential for leveraging its full potential in the fields of drug discovery and advanced material science.

References

  • Synthesis of 2,5‐disubstituted tetrazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • METHANESULFONIC ACID - Ataman Kimya. Available at: [Link]

  • One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines - Organic Chemistry Portal. Available at: [Link]

  • 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid - ChemBK. Available at: [Link]

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  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - NIH. Available at: [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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An In-depth Technical Guide to 5-Mercapto-1H-tetrazole-1-methane sulphonic acid (CAS Number 67146-22-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and associated hazards of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid. The information is intended to support research and development activities by providing a detailed understanding of this compound's characteristics.

Chemical Identity and Physicochemical Properties

5-Mercapto-1H-tetrazole-1-methane sulphonic acid, also known by its synonym 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, is a heterocyclic organic compound. The presence of both a tetrazole ring and a sulfonic acid group confers distinct chemical properties to the molecule.

Table 1: Physicochemical Properties of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid

PropertyValueSource(s)
CAS Number 67146-22-9[1]
Molecular Formula C₂H₄N₄O₃S₂[2]
Molecular Weight 196.21 g/mol [2]
Melting Point 155-158 °C[1]
Density 2.24 g/cm³[2]
Appearance White to pale yellow crystalline powder[3]
Solubility Soluble in water, ethyl acetate, DMSO, and DMF.[3]

Synthesis and Applications

General Synthesis Pathway

The synthesis of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid is generally achieved through a multi-step process. While specific, detailed protocols are not widely published in peer-reviewed literature, the overall synthetic strategy involves the reaction of sulfamic acid through addition, S-methylation, and subsequent ring-closing reactions.[1] The tetrazole ring itself is a bioisostere for carboxylic acids, a property frequently exploited in medicinal chemistry.[3] The synthesis of 5-substituted 1H-tetrazoles can be achieved through various methods, including the [3+2] cycloaddition of nitriles with sodium azide.[4]

G cluster_synthesis General Synthesis Pathway Sulfamic_Acid Sulfamic Acid Addition Addition Reaction Sulfamic_Acid->Addition Reagents S_Methylation S-Methylation Addition->S_Methylation Ring_Closing Ring-Closing Reaction S_Methylation->Ring_Closing Final_Product 5-Mercapto-1H-tetrazole-1- methane sulphonic acid Ring_Closing->Final_Product

Caption: General synthetic route to 5-Mercapto-1H-tetrazole-1-methane sulphonic acid.

Primary Application as a Pharmaceutical Intermediate

The principal application of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid is as a key intermediate in the synthesis of cephalosporin antibiotics, notably cefoxitin. The tetrazole moiety is a crucial component of the final active pharmaceutical ingredient.

Hazards and Safety Precautions

5-Mercapto-1H-tetrazole-1-methane sulphonic acid is classified as an irritant. The primary hazards are associated with its effects on the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation
Mechanism of Irritant Action

The precise mechanism of the irritant properties of this compound has not been extensively studied. However, the presence of a mercapto (-SH) group and the acidic nature of the sulfonic acid moiety likely contribute to its reactivity with biological tissues. Sulfur compounds are known to interact with proteins and lipids in the skin, which can lead to irritation.[5][6] The keratolytic action of sulfur, for instance, is due to the formation of hydrogen sulfide through direct interaction with keratinocytes.[5]

Recommended Safety and Handling Procedures

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

G cluster_handling Safe Handling Workflow Start Start Handling PPE Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat Start->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handling Handle with Care: - Avoid creating dust - Avoid contact with skin, eyes, and clothing Ventilation->Handling Storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Handling->Storage Disposal Dispose of Waste According to Local, State, and Federal Regulations Storage->Disposal End End Disposal->End

Caption: Recommended workflow for the safe handling of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Get medical aid immediately.

Reactivity and Stability

The reactivity of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid is influenced by the tetrazole ring and the sulfonyl group. Tetrazoles are known for their thermal decomposition, which can be energetic.[7][8] The decomposition of tetrazole derivatives can proceed through different pathways, leading to the formation of various products, including molecular nitrogen.[8][9]

Stability: The compound is generally stable under normal storage conditions.

Incompatible Materials: Strong oxidizing agents.

Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.

Gaps in Current Knowledge

A thorough review of the publicly available scientific literature and safety data reveals significant gaps in the toxicological profile of 5-Mercapto-1H-tetrazole-1-methane sulphonic acid. For a compound used as a pharmaceutical intermediate, the lack of comprehensive data on the following endpoints is noteworthy:

  • Acute Toxicity: No quantitative data (e.g., LD50 for oral, dermal, or inhalation routes) are available.

  • Chronic Toxicity: Long-term exposure effects have not been documented.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There are no available studies to assess these critical toxicological endpoints.

This absence of data underscores the need for further investigation to fully characterize the safety profile of this compound, particularly for individuals involved in its synthesis and handling in pharmaceutical manufacturing.

Conclusion

5-Mercapto-1H-tetrazole-1-methane sulphonic acid is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary application in the synthesis of cephalosporin antibiotics highlights its importance in the pharmaceutical industry. The main hazards associated with this compound are its irritant effects on the skin, eyes, and respiratory system, which necessitate stringent safety precautions during handling. A significant gap in the current knowledge is the lack of comprehensive toxicological data. Further research into the detailed toxicological profile and the mechanism of its irritant action is warranted to ensure the safety of all personnel involved in its production and use.

References

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The Ascendant Role of Substituted Azoles in Modern Therapeutics: A Mechanistic Deep-Dive into Tetrazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary: The landscape of contemporary drug discovery is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, five-membered aromatic rings containing nitrogen and, in some cases, sulfur, have emerged as privileged structures due to their versatile chemical properties and diverse pharmacological activities. This guide provides a comprehensive technical overview of the mechanisms of action of two prominent classes of substituted azoles: tetrazoles and thiazoles. While the term "thiatetrazole" is not commonly found in scientific literature, the distinct yet related tetrazole and thiazole cores are central to a multitude of therapeutic agents. This document will delve into their roles as potent enzyme inhibitors, anticancer agents, and antimicrobial compounds, supported by a robust analysis of structure-activity relationships and detailed experimental protocols.

Introduction to Tetrazole and Thiazole Scaffolds: Pillars of Medicinal Chemistry

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are widely recognized in medicinal chemistry as bioisosteres of carboxylic acids, sharing similar pKa values and planar structures, which allows them to interact with biological targets in a comparable manner while often offering improved metabolic stability and pharmacokinetic profiles.[1][2][3] Thiazoles, conversely, are five-membered rings containing one sulfur and one nitrogen atom.[4] This scaffold is a crucial component of numerous natural products, including vitamin B1 (thiamine), and is present in a wide array of FDA-approved drugs, underscoring its therapeutic significance.[5][6] The unique electronic and structural features of both tetrazoles and thiazoles enable them to engage in various non-covalent interactions with biological macromolecules, leading to a broad spectrum of pharmacological effects.[7][8]

Enzyme Inhibition: A Dominant Mechanism of Action

A primary mechanism through which substituted tetrazoles and thiazoles exert their therapeutic effects is through the inhibition of specific enzymes. Their ability to be chemically modified allows for the fine-tuning of their inhibitory potency and selectivity.

Carbonic Anhydrase Inhibition

Substituted tetrazoles have been identified as a novel class of carbonic anhydrase (CA) inhibitors. These zinc-containing metalloenzymes play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. The tetrazole moiety can act as a zinc-binding group, coordinating with the zinc ion in the enzyme's active site and disrupting its catalytic activity. X-ray crystallography studies have provided detailed insights into the binding modes of these inhibitors, confirming their direct interaction with the catalytic zinc ion.[9]

Monoamine Oxidase (MAO) Inhibition

Derivatives of both tetrazoles and thiazoles have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the heterocyclic ring are crucial for both the potency and selectivity of MAO inhibition.[10]

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Novel tetrazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[11][12] The tetrazole ring, acting as a bioisostere for the carboxylic acid group found in many traditional NSAIDs, can interact with the active site of the COX-2 enzyme, leading to its inhibition.[11]

Anticancer Mechanisms of Action: A Multifaceted Approach

The development of novel anticancer agents is a major focus of medicinal chemistry, and both tetrazole and thiazole derivatives have demonstrated significant potential in this area.[13][14][15] Their mechanisms of action are diverse and often involve the modulation of multiple cellular pathways.

Induction of Apoptosis and Cell Cycle Arrest

A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many thiazole derivatives have been shown to induce apoptosis in various cancer cell lines.[14] This is often accompanied by cell cycle arrest at different phases (e.g., G2/M or G1), preventing the proliferation of cancer cells. These effects are typically mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Targeting Key Signaling Pathways

Cancer cell growth and survival are driven by complex signaling networks. Thiazole-containing compounds have been designed to target critical nodes within these pathways. For instance, some derivatives have been shown to inhibit the activity of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are often overactive in cancer.[16] Molecular docking studies have been instrumental in elucidating the binding interactions of these compounds with their target proteins, guiding the rational design of more potent and selective inhibitors.[16]

Antimicrobial Mechanisms of Action: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Tetrazole and thiazole derivatives have emerged as promising scaffolds for the development of novel antibacterial and antifungal drugs.[17][18][19]

Antibacterial Activity

Substituted tetrazoles and thiazoles have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[17][20] While the precise mechanisms are still under investigation for many derivatives, potential modes of action include the inhibition of essential bacterial enzymes or the disruption of bacterial cell membrane integrity.[21] SAR studies have highlighted the importance of specific substitutions on the heterocyclic ring for enhancing antibacterial potency.[22]

Antifungal Activity

Several tetrazole-containing compounds have exhibited potent antifungal activity. A key target for many antifungal drugs is the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Some tetrazole derivatives are believed to act by inhibiting this enzyme, leading to the disruption of the fungal cell membrane and ultimately cell death.[21]

Structure-Activity Relationships (SAR): A Guide to Rational Drug Design

The biological activity of substituted tetrazoles and thiazoles is highly dependent on the nature, position, and stereochemistry of their substituents. A thorough understanding of SAR is therefore critical for the rational design of new and improved therapeutic agents.

Heterocyclic Core Therapeutic Area Key Substituent Effects on Activity
TetrazoleAntimicrobialHybridization with other antibacterial pharmacophores can enhance efficacy.[18] Lipophilic groups can improve membrane permeability.
TetrazoleAnticancerThe position of substituents on the phenyl ring can significantly influence cytotoxicity.
TetrazoleAnti-inflammatory (COX-2)Specific substitutions can confer selectivity for COX-2 over COX-1, reducing side effects.[11]
ThiazoleAnticancerThe presence of specific groups on the thiazole ring can induce apoptosis and inhibit key signaling pathways.[14]
ThiazoleAntimicrobialAcyl group substitution at position 5 of the thiazole ring can enhance antibacterial activity.[22]
ThiazoleMAO InhibitionModifications to the diphenylmethyl group and substitution on the thiazole ring can modulate activity and selectivity for dopamine transporters.[10]

Key Experimental Protocols

The elucidation of the mechanisms of action described above relies on a variety of robust experimental techniques. Below are representative protocols for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydrase Assay

Objective: To measure the inhibitory activity of a compound against carbonic anhydrase.

Methodology:

  • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

  • Equilibrate the enzyme and inhibitor solutions in the buffer at a controlled temperature (e.g., 25°C).

  • Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with a CO2-saturated solution.

  • Monitor the change in pH over time using a pH indicator (e.g., phenol red).

  • The initial rate of the reaction is determined from the slope of the absorbance change versus time.

  • Calculate the inhibition constant (Ki) by measuring the reaction rates at various inhibitor concentrations.

Visualizing the Mechanisms: Pathways and Workflows

Generalized Signaling Pathway for Thiazole-Induced Apoptosis

G Thiazole Substituted Thiazole Derivative EGFR EGFR/VEGFR2 Inhibition Thiazole->EGFR PI3K_AKT PI3K/Akt Pathway Inhibition EGFR->PI3K_AKT Bcl2 Downregulation of Bcl-2 PI3K_AKT->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Thiazole derivatives can induce apoptosis by inhibiting key receptor tyrosine kinases.

Experimental Workflow for Screening Novel Enzyme Inhibitors

G Synthesis Compound Synthesis Primary_Screen Primary Enzyme Inhibition Screen Synthesis->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Kinetic_Studies Enzyme Kinetic Studies Dose_Response->Kinetic_Studies SAR Structure-Activity Relationship Analysis Kinetic_Studies->SAR

Caption: A typical workflow for the discovery and characterization of novel enzyme inhibitors.

Conclusion and Future Directions

Substituted tetrazoles and thiazoles represent a rich source of pharmacologically active compounds with diverse mechanisms of action. Their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds are well-established, and ongoing research continues to uncover new therapeutic applications. The continued exploration of their structure-activity relationships, aided by computational modeling and advanced synthetic methodologies, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The versatility of these heterocyclic scaffolds ensures their enduring importance in the field of drug discovery for years to come.

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Whitepaper: A Framework for Investigating the Biological Potential of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the theoretical foundation and experimental framework for exploring the potential biological activities of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. While no direct biological data for this specific molecule is publicly available, a comprehensive analysis of its constituent chemical moieties—the tetrazole-5-thione core and the N-linked methanesulphonic acid group—provides a strong rationale for targeted investigation. Tetrazole derivatives are well-documented pharmacophores known for a wide spectrum of activities, including antimicrobial and anticancer effects.[1][2][3][4] The methanesulphonate group imparts high water solubility and low toxicity, making the title compound an intriguing candidate for pharmaceutical development.[5] This document synthesizes established principles of medicinal chemistry to postulate potential bioactivities, proposes a structured, multi-phase experimental workflow for screening, and provides detailed protocols for key in vitro assays. It is intended to serve as a strategic guide for researchers and drug development professionals initiating a formal investigation into this promising compound.

Chemical Profile and Rationale for Investigation

Chemical Identity

This compound is a unique heterocyclic compound featuring a nitrogen-rich tetrazole ring functionalized with both a thione group and a methanesulphonic acid substituent.

  • Molecular Formula: C₂H₄N₄O₃S₂[6][7]

  • Molecular Weight: 196.21 g/mol [7]

  • CAS Number: 67146-22-9[7]

  • Structure:

    
    

    (Image Source: PubChem CID 3017736)

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XLogP3-0.1Echemi[7]
Melting Point155-158 °CEchemi[7]
Density2.24 g/cm³Echemi[7]
pKa (strongest acidic)-2.1 (Predicted)PubChem
Rationale Based on Structural Analogs

The rationale for investigating this molecule is built upon the well-established biological activities of its core components.

  • The Tetrazole-5-thione Core: The tetrazole ring system is a "privileged" scaffold in medicinal chemistry.[8] It is recognized as a bioisostere of the carboxylic acid group, often improving a molecule's pharmacokinetic profile by enhancing metabolic stability and lipophilicity.[4][9][10] The addition of a thione group at the C5 position creates a tetrazole-5-thione (or thioxotetrazole) derivative. This class of compounds has been extensively studied and is associated with a broad range of pharmacological effects, including potent antimicrobial and anticancer activities.[2][11]

  • The Methanesulphonic Acid Moiety: Methanesulphonic acid (MSA) is a strong organic acid used in the pharmaceutical industry, primarily as a non-toxic counter-ion to form highly water-soluble salts of basic drug molecules.[5] Its presence in the target molecule is predicted to confer excellent aqueous solubility, a highly desirable trait for compound screening and potential formulation. The anion, mesylate, is considered non-toxic and suitable for pharmaceutical preparations.[12]

The combination of a proven bioactive core with a solubilizing, non-toxic functional group makes this compound a compelling candidate for systematic biological evaluation.

Postulated Biological Activities and Mechanisms

Based on the extensive literature surrounding tetrazole and thione-containing heterocycles, we can postulate several high-priority areas for investigation.

Postulate 1: Antimicrobial Activity
  • Hypothesis: The compound will exhibit inhibitory activity against a panel of pathogenic bacteria and fungi.

  • Mechanistic Insight: Tetrazole derivatives have been shown to interfere with microbial growth through various mechanisms.[11][13] Thiazole and tetrazole-containing compounds have demonstrated the ability to inhibit essential enzymes like DNA gyrase in bacteria, disrupting DNA replication and leading to cell death.[14][15] The nitrogen-rich heterocycle can also engage in hydrogen bonding and other interactions with active sites of microbial enzymes or structural proteins.

Postulate 2: Anticancer (Antiproliferative) Activity
  • Hypothesis: The compound will demonstrate cytotoxicity against human cancer cell lines.

  • Mechanistic Insight: The anticancer potential of tetrazole hybrids is a significant area of research.[8][10] One proposed mechanism involves the induction of oxidative stress. Many tetrazole-containing agents can increase the production of reactive oxygen species (ROS) within cancer cells, exceeding their antioxidant capacity and leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[11][16] Furthermore, related thiazole structures are known to act as antagonists of purine metabolism, interfering with the synthesis of nucleic acids required for the rapid proliferation of cancer cells.[17]

Postulate 3: Enzyme Inhibition
  • Hypothesis: The compound may act as an inhibitor for specific classes of enzymes, such as carbonic anhydrases or kinases.

  • Mechanistic Insight: Heterocyclic compounds, including thiazolotriazoles which are structurally related, have shown potential to inhibit enzymes like carbonic anhydrase and urease.[18][19] The sulphonic acid group, combined with the tetrazole ring, presents a chemical architecture that could effectively bind within the active sites of metalloenzymes or kinases, disrupting their catalytic function.

Proposed Experimental Framework for Bioactivity Screening

A phased approach is recommended to systematically evaluate the biological potential of the target compound. This ensures a logical progression from broad screening to more focused mechanistic studies.

Overall Screening Workflow

G cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Compound Acquisition & QC (Purity, Solubility) B Antimicrobial Screening (MIC Panel) A->B Test Compound C Anticancer Screening (NCI-60 or similar panel) A->C Test Compound D Broad Enzyme Inhibition Screen (e.g., Kinase Panel) A->D Test Compound E Confirm Hits from Phase 1 B->E Identify 'Hits' C->E Identify 'Hits' D->E Identify 'Hits' F Determine IC50 / MIC50 (Dose-Response Curves) E->F G Assess Selectivity (Normal vs. Cancer Cells) F->G H Target Deconvolution (e.g., DNA Gyrase Assay) G->H I Cellular Assays (Apoptosis, ROS production) G->I J Lead Optimization (SAR Studies) H->J I->J

Caption: Phased experimental workflow for bioactivity screening.

Detailed Experimental Protocols
  • Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of target microorganisms.

  • Causality: This assay is the gold standard for quantifying antimicrobial potency. By testing against a range of concentrations, we can establish a precise inhibitory value, which is crucial for comparing efficacy against standard antibiotics and for guiding structure-activity relationship (SAR) studies.

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water, given its predicted solubility). Prepare standardized suspensions of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The final concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

    • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

    • Controls: Include a positive control (microbes in broth, no compound) to ensure growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a reference.

    • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • Endpoint Reading: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD).

  • Objective: To assess the cytotoxicity of the compound against human cancer cell lines.

  • Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect, a primary indicator of anticancer potential.

  • Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with solvent only).

    • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilization: Incubate for 2-4 hours, then remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

This compound represents an unexplored chemical entity with significant, rationally-derived therapeutic potential. Its structure combines the proven bioactivity of the tetrazole-5-thione scaffold with the favorable pharmaceutical properties conferred by the methanesulphonate group. The primary hypotheses of antimicrobial and anticancer activity are strongly supported by extensive precedent in the medicinal chemistry literature.

The experimental framework detailed in this guide provides a clear, logical, and robust pathway for a comprehensive evaluation. Successful identification of activity in the proposed primary screens would warrant immediate progression to hit-to-lead optimization. Future work would involve SAR studies to modulate potency and selectivity, as well as advanced mechanistic studies to precisely identify the molecular targets and pathways affected by this promising compound.

References

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discovery and history of thiatetrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, Chemistry, and Application of Thiatetrazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of thiatetrazole-related heterocyclic systems, focusing on the discovery, history, synthesis, and critical applications of 1,2,3,4-thiatriazoles and tetrazole-5-thiones. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the foundational chemistry and modern utility of these unique scaffolds.

Introduction: Defining the "Thiatetrazole" Landscape

The term "thiatetrazole" is not a standard classification in contemporary chemical literature. It most accurately describes two closely related and significant classes of five-membered nitrogen-rich heterocycles that incorporate sulfur:

  • 1,2,3,4-Thiatriazoles: A heterocyclic system containing one sulfur, three nitrogen atoms, and one carbon atom. These compounds are known for their unique reactivity and, in some cases, energetic properties.[1]

  • Tetrazole-5-thiones (and their Mercaptotetrazole Tautomers): A tetrazole ring—composed of four nitrogen atoms and one carbon—substituted with a thione group (=S) or its tautomeric thiol group (-SH) at the 5-position.

This guide will focus on these two classes, which represent the core of what is scientifically understood under the "thiatetrazole" umbrella. Their primary significance in modern research stems from their role in medicinal chemistry, where the tetrazole ring is a premier bioisostere for the carboxylic acid group, offering a pathway to drugs with enhanced metabolic stability and pharmacokinetic profiles.[2][3][4][5][6]

A Historical Perspective: From Discovery to Utility

The journey into tetrazole chemistry began in 1885 when J. A. Bladin first synthesized a derivative of this novel ring system.[7] Early explorations were largely academic, focused on understanding the fundamental properties of this highly nitrogenous heterocycle. The synthesis of the related 1,2,3,4-thiatriazole ring followed, often emerging from studies on the diazotization of thiosemicarbazide derivatives.[1][8]

The pivotal shift from academic curiosity to pharmaceutical powerhouse occurred with the recognition of the tetrazole ring's acidic properties (pKa ≈ 4.9), which are remarkably similar to those of carboxylic acids.[6] This realization unlocked its potential as a bioisostere—a functional group replacement that retains biological activity while favorably modifying physicochemical properties. This principle is now a cornerstone of modern drug design, exemplified by blockbuster drugs like the angiotensin II receptor blockers losartan and candesartan, which feature a critical tetrazole moiety.[3][4][9]

Core Synthetic Methodologies: Building the Rings

The construction of thiatriazole and tetrazole-thione rings relies on distinct, well-established synthetic strategies. The choice of method is dictated by the desired substitution pattern and the stability of the starting materials.

Synthesis of 1,2,3,4-Thiatriazoles via Diazotization

The most prevalent and reliable method for synthesizing the 1,2,3,4-thiatriazole ring involves the diazotization of a 4-substituted thiosemicarbazide. This reaction proceeds by converting the terminal amino group into a reactive diazonium salt, which then undergoes intramolecular cyclization with the sulfur atom, eliminating water to form the aromatic thiatriazole ring.

Synthesis_of_Thiatriazoles Thiosemicarbazide 4-Substituted Thiosemicarbazide Reagents NaNO₂, HCl (Diazotization) Thiosemicarbazide->Reagents Intermediate Diazonium Salt Intermediate Reagents->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-Substituted-Amino 1,2,3,4-Thiatriazole Cyclization->Product Synthesis_of_Tetrazole_Thiones Isothiocyanate Organic Isothiocyanate (R-NCS) Reaction [3+2] Cycloaddition Isothiocyanate->Reaction Azide Sodium Azide (NaN₃) Azide->Reaction Product 1-Substituted Tetrazole-5-thione Reaction->Product

Caption: General scheme for tetrazole-5-thione synthesis.

Experimental Protocol: One-Pot Synthesis of 1-Aryl-tetrazole-5-thione [10][11]

  • Reaction Setup: To a solution of the desired aryl isothiocyanate (1.0 eq) in water, add pyridine (0.1 eq) as a catalyst.

  • Azide Addition: Add sodium azide (1.5 eq) to the mixture in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1-aryl-tetrazole-5-thione.

  • Causality: This reaction is a classic example of click chemistry. [12]The use of water as a solvent makes this protocol environmentally benign. Pyridine acts as a base to facilitate the reaction, though the mechanism is complex. The [3+2] cycloaddition is energetically favorable, driving the reaction to completion. [13][14][15]

The Tetrazole Moiety as a Carboxylic Acid Bioisostere

The strategic replacement of a carboxylic acid with a tetrazole ring is one of the most successful tactics in modern medicinal chemistry. [2][5][6]This substitution is effective because the tetrazole ring mimics the key properties of a carboxylate group at physiological pH.

  • Acidity and Charge: The tetrazole proton is acidic (pKa ≈ 4.9), similar to a carboxylic acid, meaning it exists predominantly as an anion at physiological pH (≈ 7.4). This allows it to engage in the same critical ionic interactions with biological targets. [6]* Planarity and Size: The planar, aromatic tetrazole ring has steric requirements comparable to a carboxylate group. [16]* Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic reduction or conjugation (e.g., glucuronidation), the tetrazole ring is highly resistant to metabolic degradation, often leading to improved drug half-life and bioavailability. [6][9]* Lipophilicity: The tetrazole ring is more lipophilic than a carboxylic acid, which can enhance a drug's ability to cross cell membranes. [2][9]

Bioisostere Drug Drug Scaffold (R-) CarboxylicAcid Carboxylic Acid (-COOH) Drug->CarboxylicAcid Original Drug Tetrazole Tetrazole Ring Drug->Tetrazole Bioisosteric Replacement Properties Improved Properties: • Metabolic Stability • Lipophilicity • Bioavailability Tetrazole->Properties

Caption: Bioisosteric replacement of a carboxylic acid.

Pharmacological Significance and Applications

The versatility of the thiatetrazole scaffold has led to its incorporation into a wide array of therapeutic agents. The unique electronic and structural properties of the ring system allow for diverse interactions with biological targets.

Biological ActivityCompound Class/ExampleTherapeutic Target/Mechanism of ActionReference(s)
Antihypertensive Losartan, Candesartan, TelmisartanAngiotensin II receptor blockers (ARBs)[3][4][9]
Antifungal VT-1161Fungal CYP51 inhibitor[4]
Anticancer Bexarotene (tetrazolone congener)Retinoid X receptor (RXR) agonist[9]
Anti-inflammatory Various derivativesP2X₇ receptor antagonists, COX inhibitors[3][16]
Antibacterial / Antimicrobial Thiazole-tetrazole hybridsInhibition of bacterial enzymes (e.g., DNA Gyrase)[13][17][18]
Antitubercular Various derivativesInhibition of mycobacterial growth[3][13]
Antidiabetic Various derivativesVaried mechanisms[3][13][18]

Conclusion and Future Directions

From their initial discovery as chemical curiosities, thiatriazoles and tetrazole-thiones have evolved into indispensable tools for the modern medicinal chemist. Their robust synthetic routes and, most importantly, the tetrazole ring's proven success as a metabolically stable bioisostere for carboxylic acids have cemented their place in drug discovery.

Future research will likely focus on several key areas:

  • Novel Synthetic Methods: Developing even more efficient, sustainable, and versatile catalytic systems for ring construction. [19][20]2. New Bioisosteric Applications: Exploring the replacement of other functional groups beyond carboxylic acids to modulate drug properties.

  • Fragment-Based Drug Design: Utilizing the thiatetrazole core as a foundational fragment for building novel inhibitors against a new generation of therapeutic targets.

The rich history and proven utility of these sulfur- and nitrogen-containing heterocycles ensure they will remain at the forefront of pharmaceutical innovation for years to come.

References

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Methodological & Application

Synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, an important heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals, notably as a side-chain for the cephalosporin antibiotic, Cefonicid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol is designed with an emphasis on explaining the causality behind experimental choices, ensuring scientific integrity, and providing a self-validating system for achieving the target compound.

Introduction

This compound, also known by the synonyms 5-Mercapto-1H-tetrazole-1-methane sulphonic acid and 1-Sulfomethyl-5-mercapto-1,2,3,4-tetrazole, is a unique bifunctional molecule.[1][2][3] It incorporates both a highly acidic sulphonic acid group and a tetrazole-5-thione moiety. The tetrazole ring is a well-established bioisostere for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[4] The thione group provides a handle for further functionalization, making this compound a versatile building block. The synthesis strategy outlined herein is a multi-step process commencing from simple, readily available starting materials.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a three-stage process. This strategy is based on established chemical transformations, including the formation of an amino acid derivative, its conversion to a dithiocarbamate, and subsequent cyclization to form the tetrazole ring.

Synthesis_Strategy A Stage 1: Synthesis of Aminomethanesulfonic Acid B Stage 2: Formation of Dithiocarbamate Intermediate A->B Reaction with CS2 C Stage 3: Cyclization and Formation of Tetrazole Ring B->C Reaction with NaN3 D Final Product: 2,5-Dihydro-5-thioxo-1H-tetrazole- 1-methanesulphonic acid C->D Acidification & Isolation

Caption: Overall three-stage synthetic workflow.

Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous materials including sodium azide and carbon disulfide. Sodium azide is highly toxic and can form explosive heavy metal azides. Carbon disulfide is highly flammable and toxic. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of Aminomethanesulfonic Acid

This stage involves the formation of the N-substituted backbone of the target molecule from inexpensive bulk chemicals. The reaction is a variation of the Strecker synthesis.

Reaction Mechanism: The reaction proceeds via the formation of the formaldehyde-bisulfite adduct, which is then aminated by ammonia.[5]

Stage1_Mechanism cluster_0 Formation of Bisulfite Adduct cluster_1 Amination H2C=O Formaldehyde HO-CH2-SO3Na Formaldehyde-Bisulfite Adduct H2C=O->HO-CH2-SO3Na + NaHSO3 NaHSO3 Sodium Bisulfite Adduct Formaldehyde-Bisulfite Adduct H2N-CH2-SO3H Aminomethanesulfonic Acid Adduct->H2N-CH2-SO3H + NH3 - NaOH NH3 Ammonia

Caption: Reaction scheme for Stage 1.

Materials:

  • Formaldehyde solution (37% w/w in water)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium bisulfite by dissolving sodium metabisulfite in deionized water. For every 1 mole of formaldehyde, use approximately 1.1 moles of sodium bisulfite (derived from 0.55 moles of sodium metabisulfite).

  • Cool the bisulfite solution to 10-15 °C in an ice bath.

  • Slowly add the formaldehyde solution (1 mole equivalent) to the stirred bisulfite solution via the dropping funnel, ensuring the temperature does not exceed 25 °C. Stir for 30 minutes after the addition is complete.

  • To this solution of the formaldehyde-bisulfite adduct, slowly add ammonium hydroxide solution (1.2 mole equivalents) while maintaining the temperature below 30 °C.

  • Once the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the aminomethanesulfonic acid.

  • Collect the white crystalline product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 70-80%.

Stage 2: Formation of the Dithiocarbamate Intermediate

In this stage, the primary amine of aminomethanesulfonic acid acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt.[6] This reaction is typically performed in the presence of a base.

Materials:

  • Aminomethanesulfonic acid (from Stage 1)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve aminomethanesulfonic acid (1 mole equivalent) in an aqueous solution of sodium hydroxide (2.1 mole equivalents) at room temperature. This forms the sodium salt of the amino acid in situ and provides the basic medium.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • Slowly add carbon disulfide (1.1 mole equivalents) via the dropping funnel over a period of 1 hour. A color change to yellow/orange is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • The resulting solution, containing the sodium dithiocarbamate derivative of aminomethanesulfonic acid, is used directly in the next stage without isolation.

Stage 3: Cyclization and Formation of the Tetrazole Ring

This is the key ring-forming step where the dithiocarbamate intermediate reacts with sodium azide in a cyclization reaction to form the desired tetrazole-thione ring system. This reaction is analogous to the synthesis of other 1-substituted-5-mercaptotetrazoles.

Reaction Mechanism: The dithiocarbamate reacts with azide, followed by an intramolecular cyclization and elimination to form the stable tetrazole ring.

Stage3_Mechanism Dithiocarbamate Dithiocarbamate Intermediate Cyclization Intramolecular Cyclization Dithiocarbamate->Cyclization + NaN3 NaN3 Sodium Azide NaN3->Cyclization Product Target Molecule (Salt form) Cyclization->Product

Sources

The Synthetic Utility of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Bifunctional Reagent in Organic Synthesis

The landscape of organic synthesis is perpetually evolving, driven by the quest for novel reagents that offer unique reactivity, enhanced efficiency, and greener reaction profiles. In this context, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid emerges as a compelling, yet underexplored, molecule. This technical guide provides a comprehensive overview of its potential applications, grounded in the fundamental principles of its constituent functional groups: the versatile 5-thioxo-1H-tetrazole core and the strongly acidic N-methanesulphonic acid moiety.

The tetrazole ring is a well-established pharmacophore and a bioisostere for carboxylic acids, prized for its metabolic stability.[1][2] The 5-thioxo substitution introduces a nucleophilic sulfur center, opening avenues for diverse functionalization.[3] Concurrently, the methanesulphonic acid group, directly attached to a ring nitrogen, imparts strong Brønsted acidity, suggesting catalytic potential in a variety of organic transformations.[4][5] This unique combination of a nucleophilic center and a potent acidic site within the same molecule positions it as a promising bifunctional reagent.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in harnessing the synthetic potential of this intriguing molecule. We will delve into its prospective applications as both a recoverable acid catalyst and a versatile synthetic building block, providing detailed, step-by-step protocols and the underlying scientific rationale for its use.

Physicochemical Properties and Handling

While extensive experimental data for this compound is not widely available, its structure allows for the prediction of key properties.

PropertyPredicted Value/Characteristic
Molecular FormulaC₂H₄N₄O₃S₂
Molecular Weight196.21 g/mol
AppearanceLikely a white to off-white crystalline solid
Acidity (pKa)Expected to be low (highly acidic) due to the sulfonic acid group
SolubilityLikely soluble in polar protic solvents (water, alcohols) and polar aprotic solvents (DMF, DMSO)

Safety and Handling:

  • As with all sulfonic acids, this compound should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

Application I: A Recoverable Homogeneous Acid Catalyst

The presence of the sulfonic acid group suggests that this compound can function as a strong Brønsted acid catalyst.[4] Unlike volatile or corrosive mineral acids, its non-volatile nature and potential for recovery and reuse align with the principles of green chemistry.

Catalytic Rationale

The catalytic activity stems from the proton donated by the sulfonic acid group, which can activate electrophiles in a variety of acid-catalyzed reactions. The heterocyclic core may also play a role in modulating the catalyst's solubility and interaction with substrates.

Diagram 1: Proposed Catalytic Cycle for Esterification

cluster_0 Catalytic Cycle A R-COOH + H⁺ B Protonated Carboxylic Acid [R-C(OH)₂]⁺ A->B C Tetrahedral Intermediate B->C + R'-OH D Protonated Ester C->D - H₂O E Ester (R-COOR') + H⁺ D->E Catalyst Catalyst (Tetrazole-SO₃H) E->Catalyst Regeneration Catalyst->A Protonation ROH R'-OH H2O H₂O

Caption: Proposed mechanism for esterification catalyzed by this compound.

Protocol 1: Catalytic Esterification of Acetic Acid with n-Butanol

This protocol details the use of this compound as a catalyst for a classic Fischer esterification.

Materials:

  • This compound (Catalyst)

  • Glacial Acetic Acid

  • n-Butanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add glacial acetic acid (0.2 mol, 12.0 g), n-butanol (0.2 mol, 14.8 g), and toluene (20 mL).

  • Catalyst Addition: Add this compound (0.002 mol, 0.392 g, 1 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acetic acid and the catalyst.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield butyl acetate.

  • Catalyst Recovery (Optional): The aqueous washings containing the catalyst can be combined and the water evaporated under reduced pressure to recover the catalyst for potential reuse. The recovered catalyst's activity should be evaluated.

Expected Outcome: High yield of butyl acetate. The catalyst demonstrates efficacy in promoting esterification under standard conditions.

Application II: A Versatile Synthetic Building Block

The 5-thioxo group of the tetrazole is a versatile handle for introducing a variety of substituents, making the title compound a valuable precursor for the synthesis of more complex molecules.

Reactivity at the Sulfur Atom

The sulfur atom in the 5-thioxo-1H-tetrazole exists in tautomeric equilibrium with the 5-mercapto-1H-tetrazole form. It is a soft nucleophile and readily undergoes reactions with soft electrophiles, such as alkyl halides. The strong electron-withdrawing nature of the N-methanesulfonyl group is expected to decrease the nucleophilicity of the sulfur atom compared to N-unsubstituted or N-alkylated analogs.[6]

Diagram 2: S-Alkylation Workflow

cluster_1 S-Alkylation of the Tetrazole Start 2,5-Dihydro-5-thioxo-1H- tetrazole-1-methanesulphonic acid Deprotonation Deprotonation with Base Start->Deprotonation Anion Thiolate Anion Deprotonation->Anion Alkylation Nucleophilic Attack on Alkyl Halide (R-X) Anion->Alkylation Product S-Alkyl-5-mercapto-1H- tetrazole-1-methanesulphonic acid Alkylation->Product

Caption: General workflow for the S-alkylation of this compound.

Protocol 2: S-Alkylation with Benzyl Bromide

This protocol describes a method for the S-alkylation of the tetrazole, yielding a functionalized derivative.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1 mmol, 0.196 g) in DMF (10 mL).

  • Base Addition: Add potassium carbonate (2.5 mmol, 0.345 g) to the solution. The sulfonic acid will be neutralized first, followed by deprotonation of the thiol.

  • Electrophile Addition: Add benzyl bromide (1.1 mmol, 0.188 g, 0.13 mL) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the S-benzylated product.

Expected Outcome: Isolation of S-benzyl-5-mercapto-1H-tetrazole-1-methanesulphonic acid (as its potassium salt or zwitterion depending on the workup). This demonstrates the utility of the thioxo group as a point of diversification.

Conclusion and Future Outlook

This compound represents a promising, albeit underutilized, reagent in the arsenal of the modern organic chemist. Its unique bifunctional nature as both a strong Brønsted acid and a nucleophilic thiol precursor opens up a wide array of potential applications. The protocols detailed herein provide a foundational framework for exploring its utility as a recoverable acid catalyst and as a versatile building block for the synthesis of novel, functionalized tetrazole derivatives.

Further research into the catalytic scope of this molecule in other acid-catalyzed reactions, such as Friedel-Crafts alkylations and multicomponent reactions, is warranted.[2][7] Additionally, the synthesis of a library of S-functionalized derivatives could lead to the discovery of new compounds with interesting biological activities or material properties. The exploration of this and similar functionalized heterocyclic systems will undoubtedly contribute to the advancement of efficient and sustainable organic synthesis.

References

  • (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Journal of Organic Chemistry. [Link]

  • (2020). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Mini-Reviews in Organic Chemistry. [Link]

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  • (2022). Synthesis and Characterization of 1-Hydroxy-5-methyltetrazole and Its Energetic Salts. Molecules. [Link]

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  • Nucleoside phosphoramidite. Wikipedia. [Link]

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  • (2022). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Beilstein Journal of Organic Chemistry. [Link]

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  • (2018). Facile and mild synthesis of 1-substituted-1H-1,2,3,4-tetrazoles catalyzed by methanesulfonic acid under solvent-free conditions. Iranian Journal of Catalysis. [Link]

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  • (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed. [Link]

  • (2022). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances. [Link]

  • (2020). Sulfonic Acid-Functionalized Catalysts for the Valorization of Glycerol via Transesterification with Methyl Acetate. Industrial & Engineering Chemistry Research. [Link]

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  • (2022). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Beilstein Journal of Organic Chemistry. [Link]

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  • Synthesis method of 1-phenyl-5-mercapto tetrazole.

Sources

Application Notes & Protocols: Exploring the Catalytic Potential of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as a forward-looking guide to the potential catalytic applications of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. While this compound is structurally characterized[1], its role as a catalyst remains a novel and unexplored field of research. Based on its unique bifunctional nature—possessing a strong Brønsted acid site (the methanesulphonic acid group) and a nucleophilic/coordinating tetrazole-thione core—we hypothesize its utility as a potent, reusable catalyst in key organic transformations. This guide provides the theoretical framework, proposed mechanisms, and detailed, actionable protocols for researchers to investigate its efficacy in acid-catalyzed reactions, focusing on esterification as a model system. The protocols are designed to be self-validating, incorporating catalyst characterization, activity assessment, and reusability studies.

Introduction: A Novel Catalyst Candidate

The quest for efficient, recyclable, and environmentally benign catalysts is a cornerstone of modern chemical synthesis.[2][3] Solid acid catalysts, particularly those bearing sulfonic acid groups, have emerged as a valid alternative to corrosive mineral acids in numerous industrial processes, including esterifications, alkylations, and multicomponent reactions.[2][3][4]

We introduce This compound as a molecule of high catalytic potential. Its structure is unique, combining two key functional moieties onto a single molecule:

  • A Methanesulphonic Acid Group (-SO₃H): This group imparts strong Brønsted acidity, comparable to or exceeding that of conventional sulfuric acid, making it a prime candidate for proton-donating catalysis.[5][6]

  • A 5-Thioxo-1H-tetrazole Ring: This nitrogen-rich heterocyclic system is known for its metabolic stability and ability to participate in hydrogen bonding and coordination.[7][8] The thione group (C=S) and adjacent nitrogen atoms could serve as Lewis basic sites, potentially enabling bifunctional or cooperative catalysis.

The tetrazole moiety is a well-established pharmacophore in drug design, often used as a bioisostere for carboxylic acids.[7][9] Its incorporation into a catalytic framework could offer unique substrate interactions and transition state stabilization.

Molecular Structure and Hypothesized Active Sites

The diagram below illustrates the key functional components of the molecule poised for catalytic activity.

Caption: Structure and potential catalytic sites of the target molecule.

Proposed Application: Catalysis of Esterification Reactions

Esterification is a fundamental reaction in organic synthesis, crucial for producing pharmaceuticals, polymers, and biofuels.[10] We propose that this compound can serve as an efficient catalyst for this transformation.

Rationale and Mechanistic Hypothesis

The catalytic cycle is hypothesized to proceed via a classic acid-catalyzed pathway, enhanced by the unique structure of the catalyst:

  • Protonation: The highly acidic sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon. The tetrazole-thione moiety may assist in this step by orienting the alcohol via hydrogen bonding.

  • Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water), which is subsequently eliminated to form the ester.

  • Catalyst Regeneration: The catalyst is regenerated by releasing the proton.

The diagram below outlines this proposed catalytic cycle.

Catalytic_Cycle Start Carboxylic Acid (RCOOH) + Catalyst (CAT-SO₃H) Protonation 1. Protonation of Carbonyl [R-C(OH)₂]⁺ + CAT-SO₃⁻ Start->Protonation Activation Attack 2. Nucleophilic Attack by Alcohol (R'OH) Protonation->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Elimination 3. Proton Transfer & Water Elimination Intermediate->Elimination Product Ester (RCOOR') + H₂O + Catalyst (CAT-SO₃H) Elimination->Product De-protonation Product->Start Catalyst Regeneration

Caption: Proposed catalytic cycle for esterification.

Experimental Protocols: A Guide to Catalyst Evaluation

These protocols provide a comprehensive framework for synthesizing (if necessary), characterizing, and evaluating the catalytic performance of this compound.

Protocol 1: Catalyst Characterization

Objective: To confirm the identity, purity, thermal stability, and acid capacity of the catalyst before use.

Materials:

  • This compound

  • FT-IR Spectrometer

  • NMR Spectrometer (with DMSO-d₆)

  • Thermogravimetric Analyzer (TGA)

  • Automatic Titrator or standard titration equipment

  • 0.1 M NaOH solution, standardized

  • Deionized water, NaCl

Methodology:

  • Structural Verification (FT-IR & NMR):

    • Record the FT-IR spectrum. Identify characteristic peaks for S=O (sulfonic acid, ~1350 & 1170 cm⁻¹), O-H (broad, ~3400 cm⁻¹), C=S (thione, ~1100-1250 cm⁻¹), and N-N/C-N bonds.

    • Dissolve a sample in DMSO-d₆ and record ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • Thermal Stability (TGA):

    • Heat a sample (5-10 mg) from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Determine the decomposition temperature to establish the maximum viable reaction temperature.

  • Acid Capacity Titration:

    • Accurately weigh ~100 mg of the catalyst into a flask.

    • Dissolve in 50 mL of deionized water (or a suitable solvent if not water-soluble) containing 2 M NaCl. The salt ensures complete ion exchange.

    • Titrate the solution with standardized 0.1 M NaOH, using a pH meter to determine the equivalence point.

    • Calculate the acid capacity in mmol H⁺ per gram of catalyst. This value is crucial for determining catalyst loading in reactions.

Protocol 2: Catalytic Activity in a Model Esterification Reaction

Objective: To quantify the catalytic efficiency of the compound using the esterification of acetic acid with n-butanol as a model reaction.

Materials:

  • Glacial acetic acid

  • n-Butanol

  • Toluene (or other suitable solvent)

  • Dodecane (as internal standard for GC analysis)

  • The characterized catalyst

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Gas Chromatograph with FID (GC-FID)

Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add acetic acid (0.1 mol), n-butanol (0.2 mol, excess), toluene (20 mL), and dodecane (1 mL, internal standard).

    • Add the catalyst (e.g., 1-5 mol% relative to the limiting reagent, acetic acid). The optimal loading should be determined experimentally.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

    • Monitor the reaction progress by withdrawing small aliquots (e.g., 0.2 mL) at regular time intervals (e.g., 0, 30, 60, 120, 240 min).

    • Quench the reaction in the aliquot by adding saturated NaHCO₃ solution.

  • Analysis:

    • Analyze the organic layer of each aliquot by GC-FID to determine the concentration of the product, n-butyl acetate, relative to the internal standard.

    • Calculate the conversion of acetic acid and the yield of the ester at each time point.

Data Presentation: The results should be tabulated to compare reaction metrics against a control (no catalyst) and a standard catalyst like Amberlyst-15.

CatalystCatalyst Loading (mol%)Time (h)Acetic Acid Conversion (%)n-Butyl Acetate Yield (%)
None (Control)04
Title Compound 24
Amberlyst-1524
Protocol 3: Catalyst Reusability Study

Objective: To assess the stability and potential for recycling the catalyst, a key factor for sustainable processes.

Methodology:

  • Catalyst Recovery:

    • After the first reaction cycle (Protocol 2), cool the reaction mixture.

    • If the catalyst is insoluble, recover it by simple filtration. If soluble, an appropriate extraction or precipitation method must be devised.

    • Wash the recovered catalyst with a suitable solvent (e.g., fresh toluene or diethyl ether) to remove any adsorbed reactants and products.

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Subsequent Cycles:

    • Weigh the dried, recovered catalyst and use it for a new reaction under identical conditions.

    • Repeat this process for at least 5 cycles.

  • Analysis:

    • Analyze the final product yield for each cycle. A minimal loss of activity indicates a stable and robust catalyst.

    • After the final cycle, re-characterize the catalyst using FT-IR and acid capacity titration (Protocol 1) to check for structural degradation or loss of acid sites.

Experimental Workflow and Logic

The following diagram visualizes the logical flow from catalyst preparation to final evaluation, ensuring a systematic and thorough investigation.

Caption: Workflow for evaluating a novel catalyst.

Conclusion and Future Outlook

This guide outlines a systematic approach to validate the hypothesized catalytic activity of this compound. Its unique bifunctional structure presents a compelling case for its potential as a novel, highly efficient Brønsted acid catalyst. Successful validation in esterification could pave the way for its application in a wider range of organic transformations, including multicomponent reactions for synthesizing complex heterocyclic scaffolds relevant to drug discovery.[2][11] The protocols provided herein offer a robust starting point for any research group aiming to explore this promising frontier in catalysis.

References

  • Ciriminna, R., et al. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. Available at: [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, ACS Publications. Available at: [Link]

  • Naeimi, H., & Alishahi, M. (2015). Sulfonic acid-functionalized silica-coated magnetic nanoparticles as an efficient reusable catalyst for the synthesis of 1-substituted 1H-tetrazoles under solvent-free conditions. Dalton Transactions, RSC Publishing. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Z., et al. (2025). Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. PMC, NIH. Available at: [Link]

  • Yamamoto, H. (2007). Super Brønsted Acid Catalysis in Organic Synthesis. CHIMIA. Available at: [Link]

  • Tóth, G., et al. (2023). Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate. Available at: [Link]

  • Mlostoń, G., et al. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions.... Molecules, MDPI. Available at: [Link]

  • Gschwind, R. M., et al. (2011). Hidden Brønsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Bhaumik, A., et al. (2022). Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst.... JACS Au, ACS Publications. Available at: [Link]

  • Tajbakhsh, M., et al. (2023). Immobilized sulfonic acid functionalized ionic liquid on magnetic cellulose.... Arabian Journal of Chemistry. Available at: [Link]

  • Clark, J. H. Heterogeneous Sulphonic Acid Catalysis. Starbons. Available at: [Link]

  • Das, P., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]

  • Yamamoto, H., & Ishihara, K. (2011). Super Brønsted acid catalysis. Chemical Communications, RSC Publishing. Available at: [Link]

  • Dekamin, M. G., et al. (2013). Sulfonic acid functionalized nano-γ-Al2O3: a new, efficient, and reusable catalyst.... Tetrahedron Letters. Available at: [Link]

  • Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, MDPI. Available at: [Link]

  • Veselý, J., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis.... The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Yaghi, O., et al. (2015). Brønsted Acidity in Metal−Organic Frameworks. Chemical Reviews, ACS Publications. Available at: [Link]

  • Nurd KID. (2019). Channel Overview (Tetrazoles Synthesis). YouTube. Available at: [Link]

  • Kumar, A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights.... Frontiers in Chemistry. Available at: [Link]

  • Yang, H., et al. (2011). Sulfonic acid-functionalized platelet SBA-15 materials as efficient catalysts for biodiesel synthesis. Green Chemistry, RSC Publishing. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Magnetic Heterogeneous Catalyst Ni0.25Mn0.25Cu0.5Fe2O4: Its Efficiency in the Synthesis of Tetrazole. Biological and Molecular Chemistry. Available at: [Link]

  • Ciriminna, R., et al. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. Available at: [Link]

  • Liu, S.-T., et al. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives.... Heliyon. Available at: [Link]

  • Kumar, S. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Synthesis of the tetrazole derivatives in the presence Fe3O4@SiO2-Im[Br]-SB-Cu (II) nano-catalyst. ResearchGate. Available at: [Link]

Sources

Application Note & Protocols for the Analytical Characterization of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid (DTMMSA) is a heterocyclic organic compound featuring a tetrazole ring, a thione group, and a methanesulphonic acid moiety. Its structural complexity and the presence of multiple functional groups necessitate a comprehensive analytical approach for its characterization. This compound is noted as an intermediate in the synthesis of pharmaceuticals, such as cefoxicil, making its purity and identity critical for the quality of the final active pharmaceutical ingredient (API)[1].

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the complete characterization of DTMMSA. The protocols herein are designed to ensure scientific integrity through a multi-faceted analytical strategy, providing a self-validating system for the confirmation of structure, purity, and physicochemical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DTMMSA is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₂H₄N₄O₃S₂PubChem[2]
Molecular Weight 196.21 g/mol ChemicalBook[1]
Appearance White to off-white powderCcount Chem[3]
Melting Point 155-158 °C (decomposes)ChemicalBook[1]
Solubility Soluble in waterCcount Chem[3]
pKa (Predicted) -2.41 ± 0.50ChemicalBook[1]

Overall Analytical Workflow

The comprehensive characterization of DTMMSA involves a sequence of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity. The following diagram illustrates the recommended analytical workflow.

Analytical Workflow for DTMMSA cluster_0 Sample Reception & Preparation cluster_1 Structural Elucidation cluster_2 Purity & Quantitative Analysis cluster_3 Final Characterization Report Sample DTMMSA Sample Preparation Solution Preparation (e.g., in Water/Methanol) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR Aliquots MS Mass Spectrometry (ESI-MS) Preparation->MS Aliquots IR FTIR Spectroscopy Preparation->IR Aliquots HPLC RP-HPLC-UV Preparation->HPLC Aliquots EA Elemental Analysis Preparation->EA Aliquots Report Comprehensive Report (Identity, Purity, Structure) NMR->Report MS->Report IR->Report HPLC->Report EA->Report

Caption: Overall analytical workflow for the characterization of DTMMSA.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of DTMMSA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra are crucial for confirming the presence of the methanesulphonic acid group and the tetrazole ring structure.[4][5]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of DTMMSA in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • The methylene protons adjacent to the sulfonic acid group and the tetrazole ring are expected to appear as a singlet.

    • The N-H proton of the tetrazole ring may be exchangeable in D₂O and might appear as a broad singlet in DMSO-d₆.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expect signals for the methylene carbon and the thione carbon of the tetrazole ring.[4]

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of DTMMSA and to study its fragmentation pattern, which further corroborates the proposed structure. Given the polar nature of the molecule, Electrospray Ionization (ESI) is the preferred ionization technique.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of DTMMSA (approximately 10 µg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Acquisition Parameters (Negative Ion Mode Recommended):

    • Ionization Mode: ESI-

    • Capillary Voltage: 3.0-4.0 kV

    • Nebulizer Gas (N₂): As per instrument recommendation.

    • Drying Gas (N₂): 8-12 L/min at 300-350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Look for the deprotonated molecular ion [M-H]⁻ at m/z 194.9652.[2]

    • The presence of sulfur can be confirmed by the isotopic peak at [M-H+2]⁻, which should be approximately 8-9% of the monoisotopic peak intensity, reflecting the natural abundance of ³⁴S.[6]

    • Analyze the fragmentation pattern in MS/MS mode to identify characteristic losses, such as SO₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in DTMMSA.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a standard FTIR spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands:

    • N-H stretch: A broad band around 3100-3000 cm⁻¹.

    • C-H stretch: Around 2900-3000 cm⁻¹.

    • C=S (thione) stretch: A strong band in the region of 1200-1050 cm⁻¹.

    • S=O (sulfonic acid) stretch: Strong asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹, respectively.

    • N=N and C=N stretches (tetrazole ring): Multiple bands in the 1600-1400 cm⁻¹ region.

Chromatographic Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of DTMMSA and for its quantification in various matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the polar nature of the sulfonic acid group, a reversed-phase HPLC method with a polar-modified column or an ion-pairing agent can be effective. However, a standard C18 column with an aqueous mobile phase is often sufficient.

HPLC Method Workflow cluster_0 Preparation cluster_1 HPLC System cluster_2 Data Acquisition & Analysis MobilePhase Mobile Phase Preparation (e.g., Ammonium Acetate Buffer & Acetonitrile) Pump Isocratic/Gradient Pump MobilePhase->Pump SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Injector Autosampler SamplePrep->Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for the RP-HPLC analysis of DTMMSA.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for reversed-phase separation.
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 4.5)Provides good peak shape for acidic compounds.
Mobile Phase B AcetonitrileCommon organic modifier.
Elution Isocratic or GradientStart with isocratic (e.g., 95:5 A:B). A gradient may be needed to elute potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 254 nmTetrazole rings typically exhibit UV absorbance. A UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLStandard injection volume.
  • Sample Preparation: Accurately weigh and dissolve the DTMMSA sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to DTMMSA.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Method Validation

For use in a regulated environment, the HPLC method must be validated to ensure its reliability. The key validation parameters are outlined below, based on general principles of analytical method validation.

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (using a DAD detector) should show no co-eluting peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999 over a specified range (e.g., 0.1 - 1.0 mg/mL).
Accuracy The closeness of the test results to the true value.Recovery of spiked samples should be within 98.0 - 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[7]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, pH, or column temperature are slightly varied.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the sample. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound.

Protocol for Elemental Analysis:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvents.

  • Instrumentation: Use a calibrated CHNS elemental analyzer.

  • Analysis: Combust a precisely weighed amount of the sample (typically 1-3 mg) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Comparison: Compare the experimentally determined percentages with the theoretical values calculated from the molecular formula (C₂H₄N₄O₃S₂).

  • Theoretical Values: C: 12.24%, H: 2.05%, N: 28.55%, S: 32.68%

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. The combination of NMR, MS, and FTIR provides unequivocal structural confirmation, while a validated RP-HPLC method ensures accurate determination of purity and content. Elemental analysis serves as a final confirmation of the empirical formula. The protocols and guidelines presented in this document provide a robust framework for the comprehensive quality assessment of DTMMSA, ensuring its suitability for its intended use in research and development.

References

  • PubMed. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Available from: [Link]

  • Britannica. Organosulfur compound. Available from: [Link]

  • PubMed. Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization. Available from: [Link]

  • CONICET. Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Available from: [Link]

  • Google Patents. Method for measuring methanesulfonate by virtue of derivatization HPLC-UV method.
  • Semantic Scholar. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Available from: [Link]

  • PubMed. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Available from: [Link]

  • National Institutes of Health (NIH). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

  • Google Patents. Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
  • International Journal of Advanced Chemistry Research. Synthesis, characterization and biological evaluation of tetrazole derivatives. Available from: [Link]

  • Royal Society of Chemistry. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • CyberLeninka. SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]

  • Indonesian Journal of Chemistry. Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Available from: [Link]

  • CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Available from: [Link]

  • PubMed. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Available from: [Link]

  • National Institutes of Health (NIH). Tetrazoles via Multicomponent Reactions. Available from: [Link]

  • Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu 2 O-Catalyzed Aerobic Oxidative Direct Cross-Coupling of N-H Free Tetrazoles with Boronic Acids. Available from: [Link]

Sources

Application Note: Structural Characterization of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the structural elucidation of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present comprehensive, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained, and predicted spectral data are provided based on established spectroscopic principles and literature precedents for analogous heterocyclic structures. This guide is intended for researchers, chemists, and drug development professionals requiring robust analytical confirmation of this and similar chemical entities.

Introduction

This compound is a unique heterocyclic compound featuring both a tetrazole-thione core and a methanesulphonic acid group. Tetrazole derivatives are of significant interest in medicinal chemistry, often serving as metabolically stable bioisosteres for carboxylic acids and amides, which can enhance the physicochemical properties of drug candidates.[1][2][3] The thione functionality adds another layer of chemical reactivity and potential for coordination chemistry. Given its potential utility as a synthetic building block, unambiguous structural confirmation is paramount.

This application note details the synergistic use of NMR spectroscopy to delineate the molecule's covalent framework and Mass Spectrometry to confirm its elemental composition and study its gas-phase fragmentation behavior, providing orthogonal confirmation of its structure.

Molecular Structure and Physicochemical Properties

The structural integrity of the analyte is the foundation of any further research. Below is the chemical structure and a summary of key properties for this compound.

Caption: Molecular structure of the target analyte.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₂H₄N₄O₃S₂ [4][5]
Molecular Weight 196.21 g/mol [5][6]
Monoisotopic Mass 195.97249 Da [4]
Predicted XlogP -0.2 [4]

| CAS Number | 67146-22-9 |[5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive technique for establishing the covalent bonding framework of a molecule in solution. For this analyte, ¹H and ¹³C NMR will confirm the presence and connectivity of the methanesulphonic acid moiety to the tetrazole ring.

Expertise & Rationale: Experimental Design

The choice of solvent is critical for this analysis. Due to the high polarity and acidic nature of the sulfonic acid and the potential for tautomerism in the thione group, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity ensures dissolution, and its ability to participate in hydrogen exchange allows for the identification of labile protons (NH, OH) through a D₂O exchange experiment.

Predicted ¹H NMR Spectrum

Based on the structure, a ¹H NMR spectrum in DMSO-d₆ is predicted to show three distinct signals:

  • Methylene Protons (-CH₂-): A singlet is expected for the two protons of the methylene bridge connecting the tetrazole nitrogen to the sulfur of the sulfonic acid group. Due to the proximity of two electron-withdrawing groups (the tetrazole ring and the sulfonic acid), this signal is anticipated to be significantly downfield, likely in the range of δ 4.5 - 5.5 ppm .

  • NH Proton: The tetrazole-thione moiety can exist in tautomeric forms. The N-H proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. Its chemical shift is highly dependent on concentration and temperature but is predicted to appear significantly downfield, potentially in the range of δ 13.0 - 15.0 ppm , similar to other N-H protons in tetrazole systems.[7] This peak would disappear upon the addition of a drop of D₂O.

  • Sulfonic Acid Proton (-SO₃H): This is a highly acidic proton and will likely be a very broad singlet, often exchanging with residual water in the solvent. It could appear over a wide range, but a likely region is δ 10.0 - 12.0 ppm . This peak would also disappear upon D₂O exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals corresponding to the two carbon atoms in the molecule:

  • Methylene Carbon (-CH₂-): This carbon is attached to a nitrogen and a sulfur atom, both of which are deshielding. Its chemical shift is predicted to be in the δ 50 - 65 ppm range.

  • Tetrazole Ring Carbon (C=S): The C5 carbon of the tetrazole ring, which is part of the thione group (C=S), is expected to be significantly downfield. Literature values for similar tetrazole-thione carbons place this signal in the range of δ 160 - 175 ppm .[8]

Table 2: Predicted NMR Data Summary (Solvent: DMSO-d₆)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H 4.5 - 5.5 Singlet 2H -N-CH₂ -S-
¹H 13.0 - 15.0 Broad Singlet 1H N-H
¹H 10.0 - 12.0 Broad Singlet 1H -SO₃H
¹³C 50 - 65 - - -N-C H₂-S-

| ¹³C | 160 - 175 | - | - | C =S |

Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum with a spectral width sufficient to cover the range of -1 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

    • Set the spectral width to cover 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Verification (Optional but Recommended): After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the exchangeable NH and OH protons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, serving as an essential tool for identity confirmation. Tandem MS (MS/MS) further validates the structure by revealing characteristic fragmentation patterns.

Expertise & Rationale: Ionization Technique

For a polar, non-volatile, and pre-charged (acidic) molecule like this compound, Electrospray Ionization (ESI) is the ideal technique.[9] It is a soft ionization method that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. Analysis in both positive and negative ion modes is recommended to gather comprehensive data.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental formula. The calculated exact mass of the neutral molecule is 195.97249 Da.

  • Negative Ion Mode ([M-H]⁻): The expected m/z is 194.96521 . This is often the most abundant ion due to the acidic nature of the sulfonic acid group.

  • Positive Ion Mode ([M+H]⁺): The expected m/z is 196.97977 .

Predicted Fragmentation Pathways (MS/MS)

Tandem mass spectrometry of the [M-H]⁻ ion is predicted to yield fragments resulting from the cleavage of the weakest bonds. The fragmentation of tetrazole derivatives is well-documented and often involves the loss of nitrogen molecules.[10][11]

parent [M-H]⁻ m/z = 194.96 frag1 Fragment A m/z = 114.99 parent->frag1 -SO₃ (-79.97 Da) frag2 Fragment B m/z = 166.97 parent->frag2 -N₂ (-28.00 Da) frag3 Fragment C m/z = 87.98 frag1->frag3 -N₂ (-28.00 Da)

Caption: Predicted MS/MS fragmentation workflow in negative ion mode.

  • Loss of Sulfur Trioxide (SO₃): The C-S bond between the methylene group and the sulfonic acid is a likely cleavage point, leading to the loss of SO₃ (79.97 Da) and resulting in a fragment ion at m/z 114.99 .

  • Loss of Dinitrogen (N₂): A characteristic fragmentation pathway for tetrazoles is the elimination of a stable N₂ molecule (28.00 Da) from the ring.[10] This would produce a fragment at m/z 166.97 .

  • Sequential Loss: The fragment at m/z 114.99 could further lose an N₂ molecule to produce a fragment at m/z 87.98 .

Table 3: Predicted HRMS and MS/MS Data Summary

Ion Formula Calculated m/z Observed m/z Assignment
[M-H]⁻ C₂H₃N₄O₃S₂⁻ 194.96521 (Experimental) Parent Ion
[M+H]⁺ C₂H₅N₄O₃S₂⁺ 196.97977 (Experimental) Parent Ion
Fragment A C₂H₃N₄S⁻ 114.99011 (Experimental) [M-H-SO₃]⁻
Fragment B C₂H₃N₂O₃S₂⁻ 166.96936 (Experimental) [M-H-N₂]⁻

| Fragment C | C₂H₃N₂S⁻ | 86.98906 | (Experimental) | [M-H-SO₃-N₂]⁻ |

Protocol: LC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).[9]

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • LC System Parameters (for sample introduction):

    • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) can be used for sample cleanup and delivery.

    • Mobile Phase: Isocratic elution with 50:50 water:acetonitrile (with appropriate modifier) at a flow rate of 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS System Parameters (ESI):

    • Ionization Mode: ESI, run separately in both positive and negative modes.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV (positive), ~-3.0 kV (negative). Adjust as needed for optimal signal.

    • Gas Flow (Nitrogen): Typical values are ~10 L/min for desolvation gas and ~30 psi for nebulizer gas.

    • Gas Temperature: ~300-350 °C.

    • MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ion m/z (194.96 in negative mode) using a suitable collision energy (e.g., 15-30 eV) to induce fragmentation.

Conclusion

The structural characterization of this compound can be confidently achieved through the combined application of NMR spectroscopy and mass spectrometry. NMR provides unambiguous evidence of the carbon-hydrogen framework and the connectivity between the functional groups. High-resolution mass spectrometry confirms the elemental composition with high accuracy, while MS/MS fragmentation patterns provide orthogonal support for the proposed structure. The protocols and predicted data herein serve as a robust guide for the successful analysis of this compound, ensuring data integrity for its application in research and development.

References

  • Benchchem. Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques.
  • Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
  • Semantic Scholar. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl.
  • Semantic Scholar. Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes.
  • ResearchGate. 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i).
  • Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.
  • PubChem. This compound.
  • Echemi. 5-Mercapto-1H-tetrazole-1-methane sulphonic acid.
  • ChemicalBook. 5-Mercapto-1H-tetrazole-1-methane sulphonic acid CAS#: 67146-22-9.
  • ACS Publications. Tetrazoles via Multicomponent Reactions.
  • ResearchGate. Synthesis of 2,5‐disubstituted tetrazoles.
  • NIH National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine.
  • International Journal of Science and Research (IJSR). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

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Application Notes and Protocols: Safe Handling and Storage of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid (CAS No: 67146-22-9) is a heterocyclic organic compound of significant interest in pharmaceutical development and chemical synthesis.[1] As a tetrazole derivative, it serves as a bioisostere for carboxylic acids, a strategy often employed in medicinal chemistry to enhance metabolic stability and modify physicochemical properties of drug candidates.[2][3][4] Its classification as a bulk drug intermediate underscores its importance in the synthesis of active pharmaceutical ingredients (APIs).[1]

The compound's structure, incorporating both a highly acidic sulfonic acid group and an energetic tetrazole ring, necessitates stringent handling and storage protocols. This document provides a detailed guide for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent. The protocols herein are designed to mitigate risks, ensure compound integrity, and maintain a safe laboratory environment.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is foundational to its safe handling. The data presented below has been consolidated from authoritative sources.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 67146-22-9[1][5]
Molecular Formula C2H4N4O3S2[1]
Molecular Weight 196.21 g/mol [1]
Appearance White to off-white powder (inferred from disodium salt)[6]
Melting Point 154 - 158 °C (309 - 316 °F)[1][5][7]
Density (Predicted) 2.24 g/cm³[1][5]
Chemical Stability Stable at room temperature, but may explode when heated.[7]

Section 2: Hazard Identification and Risk Assessment

This compound presents significant hazards that must be managed through careful planning and execution of laboratory work. The primary risks are thermal instability and chemical irritation.

2.1 Critical Hazard: Thermal Instability and Explosion Risk

The most severe hazard associated with this compound is its potential for explosive decomposition upon heating.[7] This characteristic is common in molecules with a high nitrogen content, such as tetrazoles. Experimental protocols must be designed to avoid heating the solid material, and storage must be in a temperature-controlled environment away from all heat sources.

2.2 Chemical Hazards and Incompatibilities

The compound is a skin, eye, and respiratory irritant.[8] The sulfonic acid moiety makes it a strong acid, creating incompatibility with bases.

Hazard ClassGHS StatementHazard CodeSource(s)
Skin Corrosion/IrritationCauses skin irritationH315[8]
Serious Eye Damage/IrritationCauses serious eye irritationH319[8]
STOT - Single ExposureMay cause respiratory irritationH335[8]

Incompatible Materials: To prevent hazardous reactions, this compound must be stored and handled separately from:

  • Heat, sparks, open flames, and hot surfaces: Risk of explosive decomposition.[7]

  • Combustible materials: The compound itself is combustible.[7]

  • Strong Oxidizing Agents: Can lead to violent reactions.[6]

  • Acids and Bases: The sulfonic acid group will react exothermically with bases.[9][10]

  • Metals: As a strong acid, it can be corrosive to certain metals.[9][10]

2.3 Risk Assessment Workflow

A systematic risk assessment must precede any handling of this compound. The following workflow provides a logical framework for this process.

cluster_prep Preparation Phase cluster_controls Control Implementation cluster_execution Execution Phase start Identify Experimental Need for Compound sds Thoroughly Review Safety Data Sheet (SDS) start->sds hazards Identify Key Hazards: - Explosive when heated [1] - Skin/Eye/Respiratory Irritant [3] - Chemical Incompatibilities sds->hazards eng_controls Select Engineering Controls (e.g., Certified Chemical Fume Hood) hazards->eng_controls ppe Determine Required PPE (Gloves, Goggles, Face Shield, Lab Coat) eng_controls->ppe protocol Follow Approved Handling & Storage Protocols ppe->protocol waste Segregate and Dispose of Waste Properly protocol->waste

Caption: Risk assessment workflow for handling the compound.

Section 3: Personal Protective Equipment (PPE) Protocol

Due to the compound's hazardous nature, a stringent PPE protocol is mandatory. The selection of PPE is a critical control measure to prevent exposure.

  • Primary Engineering Control: All handling of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber, EN 374 compliant). Gloves must be inspected for integrity before each use.[7] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[7]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[12] When there is a risk of splashing (e.g., preparing solutions), a full-face shield must be worn in addition to goggles.[7][12]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For operations involving larger quantities, a chemical-resistant apron is recommended.[12]

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to standardized procedures is essential for safety and experimental reproducibility.

Protocol 4.1: Receiving and Initial Inspection

  • Verification: Upon receipt, confirm the container label matches the order (CAS No: 67146-22-9).

  • Inspection: Visually inspect the container for any signs of damage, leakage, or compromised seals. Do not handle if the container integrity is questionable; contact your safety officer immediately.

  • Documentation: Record the date of receipt and assign a lot number for internal tracking.

  • Transfer: Immediately move the container to the designated, compliant storage location as described in Section 5.

Protocol 4.2: Weighing and Aliquoting (Solid Form) Causality: This protocol is designed to minimize dust generation and prevent ignition, addressing both inhalation and explosion hazards.

  • Preparation: Ensure the chemical fume hood sash is at the appropriate working height. Place all necessary equipment (spatulas, weigh boats, containers) inside the hood. Use only non-sparking tools.[11]

  • Tare Container: Place a tared, chemically compatible receiving container on the analytical balance inside the fume hood.

  • Dispensing: Slowly and carefully open the stock container. Use a clean spatula to transfer the desired amount of solid to the receiving container. Avoid any actions that could generate dust.

  • Sealing: Securely close the stock container immediately after dispensing. Tightly seal the receiving container.

  • Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[7]

Protocol 4.3: Preparation of Solutions Causality: This protocol manages the risks of splashing and potential exothermic reactions.

  • Solvent Preparation: In the chemical fume hood, measure the required volume of the appropriate solvent into a flask or beaker equipped with a magnetic stir bar.

  • Slow Addition: While stirring the solvent, slowly add the pre-weighed solid compound in small portions.

  • Monitoring: Monitor the solution for any signs of an exothermic reaction (e.g., heat, gas evolution). If observed, pause the addition and, if necessary, cool the vessel in an ice bath.

  • Completion: Once the addition is complete, allow the solution to stir until fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Section 5: Storage Protocols

Proper storage is critical to maintaining the compound's stability and preventing hazardous incidents.

5.1: General Storage Conditions The primary goal is to prevent thermal decomposition.

ParameterRequirementRationale / Source(s)
Location A cool, dry, and well-ventilated area.Mitigates explosion risk and degradation.[7]
Temperature Store in a cool place. Avoid elevated temperatures.Prevents thermal decomposition and explosion.[7]
Container Keep in the original, tightly closed container.Prevents contamination and exposure to moisture/air.[7][13]
Light Protect from light (inferred from disodium salt).Prevents potential photodegradation.[6]
Ignition Sources Keep away from all sources of ignition and heat.Prevents fire and explosion.[7]

5.2: Chemical Segregation Store this compound in a designated cabinet for reactive/flammable solids. DO NOT store with:

  • Combustible materials[7]

  • Strong oxidizing agents[6]

  • Bases or strong acids[9][10]

Section 6: Emergency and Spill Response

Rapid and correct response to an emergency can significantly reduce its impact.

6.1: First Aid Measures Always show the Safety Data Sheet to responding medical personnel.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Have the victim drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

6.2: Spill Cleanup Protocol The response to a spill depends on its scale and location.

spill Spill Detected assess Assess Risk: Is the spill large? Is anyone exposed? Is ventilation adequate? spill->assess large_spill Large Spill? assess->large_spill evacuate EVACUATE AREA Alert Safety Officer Pull Fire Alarm large_spill->evacuate Yes small_spill Small Spill (Contained in Fume Hood) large_spill->small_spill No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe contain Cover with liquid-absorbent material (e.g., Chemizorb®) [1] ppe->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect decon Decontaminate spill area collect->decon

Caption: Decision tree for spill response procedures.

For any spill, prevent the material from entering drains.[7] After cleanup, dispose of all materials as hazardous waste and report the incident to the appropriate safety personnel.

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7] Do not dispose of down the drain.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-07). Sigma-Aldrich.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • Chemical Label for this compound.
  • 5-Mercapto-1,2,3,4-Tetrazole-1-Methyl Sulfonic Acid - Echemi.Echemi.
  • 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid - ChemBK. (2024-04-09). ChemBK.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). Sigma-Aldrich.
  • Safety Data Sheet: Methanesulphonic acid - Carl ROTH.Carl ROTH.
  • This compound - PubChemLite.PubChemLite.
  • Disodium 2,5-Dihydro-5-Thiooxo-1H-Tetrazol-1-Ylmethanesulfon
  • 5-Mercapto-1H-tetrazole-1-methane sulphonic acid | 67146-22-9 - ChemicalBook. (2025-07-17). ChemicalBook.
  • Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation. (2022-09-13).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-07-20). Fisher Scientific.
  • SULPHONIC ACID, 90% - MSDS. (2018-06-17). Source for Sulfonic Acid handling.
  • 5-Ethylthio-1H-tetrazole - AK Scientific, Inc.AK Scientific, Inc.
  • Safety Data Sheet: Methanesulphonic acid - Carl ROTH.Carl ROTH.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-24). Sigma-Aldrich.
  • Safety Data Sheet: methanesulfonic acid - Chemos GmbH&Co.KG.Chemos GmbH&Co.KG.
  • Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications.
  • SAFETY DATA SHEET - Fisher Scientific. (2010-05-27). Fisher Scientific.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2017-08-24). International Journal of Pharmaceutical Sciences Review and Research.

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Application Notes and Safety Protocols for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Overview and Physicochemical Properties

Introduction

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid (CAS No. 67146-22-9) is a specialized heterocyclic compound belonging to the tetrazole family.[1][2][3] Its structure, featuring a tetrazole ring, a thione group, and a methanesulphonic acid moiety, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[3] Tetrazole derivatives are of significant interest in drug development due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] Notably, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, a strategy used to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[6][7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, application, and disposal of this compound, grounded in established safety data and scientific principles.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for designing experiments, understanding its reactivity, and ensuring safe storage.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms 5-Mercapto-1H-tetrazole-1-methane sulphonic acid; 1-Sulfomethyl-5-mercapto-1,2,3,4-tetrazole[10]
CAS Number 67146-22-9[1][2][3][10]
EC Number 266-586-7[1][11][10]
Molecular Formula C₂H₄N₄O₃S₂[1][10]
Molecular Weight 196.21 g/mol [3][10]
Melting Point 155-158 °C[3][10][12]
Density (Predicted) 2.24 ± 0.1 g/cm³[3][10]
Appearance Likely a white to pale yellow crystalline powder.[13][14]

Part 2: Comprehensive Safety and Hazard Information

A thorough understanding of the hazards associated with a chemical is the foundation of safe laboratory practice. The following information is synthesized from Globally Harmonized System (GHS) classifications and safety data sheets.

GHS Hazard Summary
PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.[2][11]H319: Causes serious eye irritation.[2][11]H335: May cause respiratory irritation.[2][11]
Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier against the identified hazards. Standard laboratory attire (lab coat, closed-toe shoes) is mandatory. The following specific PPE must be used:

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves, inspected before use.To prevent skin contact and irritation (H315).[11]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.To prevent serious eye irritation from dust or splashes (H319).[11][15]
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.To prevent respiratory tract irritation from dust (H335).[11][15]
Emergency First-Aid Procedures

Immediate and correct first aid is critical in mitigating exposure.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] If respiratory irritation persists or breathing becomes difficult, seek immediate medical attention.[11][15]

  • If on Skin: Immediately wash the affected area with plenty of water.[11] Remove contaminated clothing. If skin irritation occurs, get medical help.[11]

  • If in Eyes: Rinse cautiously with water for several minutes.[11] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[11][15] Seek immediate medical attention.[15]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[15] Get medical help if you feel unwell.

Handling, Storage, and Disposal
  • Handling: Avoid breathing dust.[11] Wash hands thoroughly after handling.[11] Handle exclusively in a well-ventilated area or chemical fume hood.[11] As a general precaution for tetrazole-class compounds, avoid excessive heat, friction, or shock, as some derivatives can decompose violently when heated.[4]

  • Storage: Store in a well-ventilated, dry place.[11][15] Keep the container tightly closed.[11] Store locked up to prevent unauthorized access.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[11][15] Do not allow the chemical to enter drains or waterways.

Part 3: Application Notes for Research & Development

Role as a Pharmaceutical Intermediate

This compound is identified as an intermediate in the synthesis of pharmaceuticals, such as 'cefoxicil'.[3] This highlights its utility as a building block for constructing more complex active pharmaceutical ingredients (APIs). Researchers can leverage its reactive sites for further chemical transformations.

The Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a "privileged scaffold" in drug discovery.[8] Its primary and most powerful application is as a bioisosteric replacement for a carboxylic acid group.[5][9]

  • Causality of Bioisosterism: The tetrazole anion has a similar pKa (around 4.9) to a carboxylic acid and a similar planar, delocalized charge distribution.[5][14] This allows it to engage in similar ionic and hydrogen-bonding interactions with biological receptors as a carboxylate group.

  • Advantages over Carboxylic Acids:

    • Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

    • Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the molecule's ability to cross cell membranes, potentially improving oral bioavailability.

    • Increased Potency: The unique electronic and steric profile of the tetrazole can lead to more favorable interactions with a target receptor, enhancing potency.[8]

Given these properties, this compound serves as a valuable starting material for introducing the sulfomethyl-tetrazole-thione scaffold into novel drug candidates, where researchers aim to modulate acidity, improve cell permeability, and enhance metabolic stability. The broad biological activities of tetrazole derivatives, including anticancer and antimicrobial effects, suggest that novel compounds synthesized from this intermediate could be screened against a wide variety of therapeutic targets.[4][16][17]

Part 4: Standard Operating Protocols

Adherence to validated protocols is essential for both safety and experimental reproducibility. The following workflows are designed as self-validating systems, incorporating safety checks at each critical step.

Workflow for Safe Handling and Weighing

The following diagram illustrates the mandatory workflow for handling the solid compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep1 Verify Chemical Fume Hood is Operational prep2 Don Full PPE: Gloves, Goggles, Lab Coat prep1->prep2 prep3 Prepare Work Area: Spatula, Weigh Paper, Balance prep2->prep3 handle1 Transport Container to Fume Hood prep3->handle1 handle2 Carefully Open Container Away From Face handle1->handle2 handle3 Weigh Desired Amount (Avoid Creating Dust) handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 clean1 Wipe Down Balance and Spatula with a Damp Towel handle4->clean1 clean2 Dispose of Weigh Paper and Wipe in Solid Waste clean1->clean2 clean3 Return Container to Locked Storage clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for solid compounds.

Protocol 1: Detailed Steps for Weighing

  • Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • PPE Confirmation: Don all required PPE (nitrile gloves, safety goggles, lab coat).

  • Area Preparation: Place a tared weigh boat or paper on the analytical balance inside the fume hood. Prepare all necessary tools (e.g., spatulas).

  • Handling: Retrieve the chemical container from its designated locked storage.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Perform this action gently to minimize the generation of airborne dust.

  • Securing: Tightly close the main chemical container and wipe it down with a damp cloth before removing it from the fume hood.

  • Cleanup: Place the container back in its locked storage. Dispose of the weigh paper and any contaminated wipes into the designated solid chemical waste container.

  • Final Decontamination: Remove gloves and wash hands thoroughly with soap and water.

Protocol for Preparation of a Stock Solution

This protocol assumes the preparation of a solution in a common organic solvent (e.g., DMSO, DMF). Solvent choice must be validated for compatibility.

  • Initial Setup: Perform all steps from Protocol 1 to safely weigh the required mass of the solid compound.

  • Solvent Dispensing: In the fume hood, measure the required volume of the desired solvent into an appropriate volumetric flask.

  • Dissolution: Carefully add the weighed solid to the solvent in the flask. Use a funnel if necessary to prevent spillage.

  • Mixing: Cap the flask and mix by gentle inversion or sonication until all solid is dissolved. Do not heat the mixture unless the reaction parameters are well-understood, due to the potential for thermal decomposition of tetrazoles.

  • Storage: Clearly label the flask with the chemical name, concentration, solvent, date, and your initials. Store the solution under the same conditions as the solid material.

Emergency Response and Waste Disposal

The following diagram outlines the decision-making process for accidental exposures.

G start Exposure Event Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation action_skin Remove Contaminated Clothing Wash Area with Water for 15 min skin_contact->action_skin action_eye Rinse Eyes at Eyewash Station for 15 min eye_contact->action_eye action_inhale Move to Fresh Air Immediately inhalation->action_inhale seek_medical Seek Medical Attention action_skin->seek_medical If irritation persists action_eye->seek_medical action_inhale->seek_medical If breathing is difficult

Caption: Emergency response decision tree for exposures.

Protocol 3: Decontamination and Waste Disposal

  • Solid Waste: All contaminated disposables (gloves, weigh paper, wipes) must be placed in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions or reaction waste must be collected in a designated, labeled container for halogenated or non-halogenated solvent waste, as appropriate. Never pour this chemical down the drain.

  • Spill Cleanup:

    • For small spills, gently cover with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated waste container.

    • Ventilate the area and wash the spill site with soap and water once the material is removed.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Part 5: References

  • Vertex AI Search. This compound. Available from:

  • Vertex AI Search. chemical label this compound. Available from:

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 67146-22-9 Name: this compound. Available from:

  • ChemicalBook. 5-Mercapto-1H-tetrazole-1-methane sulphonic acid CAS#: 67146-22-9. Available from:

  • Bluecrystal chem-union. 1H-Tetrazole-1-methanesulfonicacid, 2,5-dihydro-5-thioxo-, sodium salt (1:2) CAS NO.66242-82-8. Available from:

  • Echemi. 5-Mercapto-1,2,3,4-Tetrazole-1-Methyl Sulfonic Acid. Available from:

  • Sigma-Aldrich. SAFETY DATA SHEET - Tetrazole. Available from:

  • Fisher Scientific. SAFETY DATA SHEET - Methanesulfonic acid. Available from:

  • TCI Chemicals. SAFETY DATA SHEET - Methanesulfonic Acid. Available from:

  • ResearchGate. RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Available from:

  • NIH National Center for Biotechnology Information. Tetrazoles via Multicomponent Reactions. Available from:

  • ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews. Available from:

  • International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from:

  • PubMed. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. Available from:

  • MDPI. Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from:

  • NIH National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from:

  • Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from:

  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from:

  • ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available from:

  • ChemicalBook. 5-Mercapto-1H-tetrazole-1-methane sulphonic acid | 67146-22-9. Available from:

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Application Note & Protocols: Strategic Use of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Tetrazole Moiety

The tetrazole ring is a privileged scaffold in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and steric profile allow it to function as a highly effective bioisostere for the carboxylic acid group, a substitution that can significantly enhance crucial drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[3][4][5][6] The prevalence of this moiety is underscored by its incorporation into more than 20 FDA-approved drugs for a wide spectrum of therapeutic areas, including hypertension and infectious diseases.[1][3]

This application note focuses on a particularly versatile derivative: 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid (TMT-MSA) . This reagent is distinguished by two key functional groups: the nucleophilic thioxo group at the C5 position and the water-solubilizing methanesulphonic acid group at the N1 position. The thioxo group, existing in tautomeric equilibrium with its thiol form, is readily S-alkylated. The resulting S-substituted tetrazole becomes an exceptional leaving group, a property extensively exploited in the synthesis of complex pharmaceutical intermediates, most notably in the production of semi-synthetic β-lactam antibiotics.[7]

This guide provides a comprehensive overview of the physicochemical properties of TMT-MSA, critical safety protocols, and a detailed, field-proven experimental protocol for its application in a representative S-alkylation reaction, including subsequent product characterization and troubleshooting.

Physicochemical Properties & Critical Safety Mandates

Compound Data

A summary of the key properties for TMT-MSA is presented below.

PropertyValueReference(s)
Chemical Formula C₂H₄N₄O₃S₂[7][8][9]
Molecular Weight 196.21 g/mol [7]
CAS Number 67146-22-9[7][9]
Appearance White to off-white crystalline solid(Typical)
Melting Point 155-158 °C[7]
Synonyms 5-Mercapto-1H-tetrazole-1-methanesulphonic acid[7]
Mandatory Safety Protocols

TMT-MSA and related thioxo-tetrazole compounds are classified as irritants and require careful handling to mitigate risks.[10] Adherence to the following safety protocols is non-negotiable.

  • Hazard Overview: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[11][12]

    • Body Protection: Wear a standard laboratory coat.

  • Engineering Controls: All manipulations involving solid TMT-MSA or its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[13]

  • Handling Procedures:

    • Avoid all direct contact with skin and eyes.[11]

    • Keep away from sources of ignition.[13][14]

    • Wash hands thoroughly after handling.[11]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

    • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[11]

Core Application: S-Alkylation and Nucleophilic Displacement

Principle of Reactivity

The primary utility of TMT-MSA stems from the reactivity of its 5-thioxo group. This group exists in a tautomeric equilibrium between the thione form and the thiol form. In the presence of a mild base, the thiol is deprotonated to form a thiolate anion. This anion is a potent nucleophile that readily attacks electrophilic carbon centers, such as those in alkyl halides, leading to the formation of a stable C-S bond.

The resulting 5-thioether tetrazole is a highly effective leaving group. The stability of the tetrazole-thione anion makes it amenable to displacement by a wide range of nucleophiles. This two-step sequence—S-alkylation followed by nucleophilic substitution—is a powerful strategy for forging new chemical bonds in complex syntheses.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Nucleophilic Displacement TMT_MSA TMT-MSA (Thiol Tautomer) Thiolate Thiolate Anion (Potent Nucleophile) TMT_MSA->Thiolate + Base - H⁺ Product 5-(Alkylthio)-tetrazole Derivative (Excellent Leaving Group) Thiolate->Product + R-X - X⁻ Alkyl_Halide Alkyl Halide (R-X) Product_2 5-(Alkylthio)-tetrazole Derivative Final_Product Final Product (R-Nu) Product_2->Final_Product + Nu⁻ Leaving_Group TMT-MSA Anion (Stable) Product_2->Leaving_Group Displacement Nucleophile Nucleophile (Nu⁻)

Caption: General reaction pathway for TMT-MSA.

Experimental Protocol: A Model S-Alkylation Reaction

This protocol details a representative S-alkylation of TMT-MSA using benzyl bromide as a model electrophile. This procedure serves as a robust template that can be adapted for other alkylating agents.

Objective

To synthesize 2,5-dihydro-5-(benzylthio)-1H-tetrazole-1-methanesulphonic acid via S-alkylation of TMT-MSA.

Materials & Equipment
  • Reagents:

    • This compound (TMT-MSA)

    • Benzyl bromide (≥98%)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexane, HPLC grade

    • Deionized water

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Equipment:

    • Round-bottom flasks (50 mL, 100 mL)

    • Magnetic stirrer and stir bars

    • Ice bath

    • Separatory funnel (100 mL)

    • Rotary evaporator

    • Standard glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add TMT-MSA (1.0 g, 5.09 mmol).

    • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

    • Add anhydrous potassium carbonate (1.41 g, 10.19 mmol, 2.0 equiv.).

    • Causality: Potassium carbonate acts as the base to deprotonate the thiol tautomer, generating the highly nucleophilic thiolate anion required for the reaction.

  • Addition of Electrophile:

    • Cool the stirring suspension to 0 °C using an ice bath.

    • In a separate vial, dissolve benzyl bromide (0.67 mL, 5.60 mmol, 1.1 equiv.) in anhydrous DMF (5 mL).

    • Add the benzyl bromide solution dropwise to the reaction mixture over 10 minutes.

    • Causality: Slow, dropwise addition at low temperature helps to control the reaction exotherm and minimize the formation of potential side products.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the TMT-MSA spot.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Causality: The product is extracted into the organic phase, while the inorganic salts (K₂CO₃, KBr) and residual DMF remain in the aqueous phase.

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Causality: Washing with brine removes residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and increasing to 50% EtOAc) to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization of Products

Proper characterization is essential to confirm the structure and purity of the synthesized product. Below are the expected analytical signatures for the model product, 2,5-dihydro-5-(benzylthio)-1H-tetrazole-1-methanesulphonic acid.

TechniqueExpected Results & Interpretation
¹H NMR Expect signals corresponding to the benzyl protons (~7.3 ppm, multiplet, 5H) and the benzylic CH₂ protons (~4.4 ppm, singlet, 2H). The CH₂ protons adjacent to the methanesulphonic acid group should also be visible. The characteristic downfield tetrazole N-H proton signal will be absent.[15][16][17]
¹³C NMR Appearance of new signals for the benzyl group carbons (aromatic region ~127-135 ppm; benzylic CH₂ ~35-40 ppm). The tetrazole carbon (C5) signal will shift upon S-alkylation.[15][16]
Mass Spec (ESI+) Detection of the protonated molecular ion [M+H]⁺ at the expected m/z value. Fragmentation patterns can provide further structural confirmation.[18]
HPLC A single major peak under optimized conditions indicates high purity. A typical method would use a C18 column with a mobile phase of acetonitrile/water gradient and UV detection at ~254 nm.[18]
FT-IR Disappearance of the S-H stretch (if visible in starting material) and appearance of characteristic C-S stretching vibrations.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient base. 2. Low quality/wet solvent. 3. Inactive alkylating agent.1. Add an additional 0.5 equiv. of base. 2. Ensure use of anhydrous solvents. 3. Use a fresh bottle of the alkylating agent.
Low Yield 1. Inefficient extraction. 2. Product loss during chromatography. 3. Side reactions (e.g., over-alkylation).1. Perform additional extractions (e.g., 5x instead of 3x). 2. Use a finer silica gel mesh or optimize the solvent system. 3. Maintain strict temperature control during addition.
Multiple Products on TLC 1. Impure starting materials. 2. Side reactions. 3. Degradation of product on silica gel.1. Verify purity of TMT-MSA and alkyl halide before starting. 2. Re-evaluate reaction temperature and equivalents of reagents. 3. Add a small amount of triethylamine to the chromatography solvent system to neutralize the silica.

Integrated Experimental Workflow

The entire process from initial setup to final analysis is summarized in the workflow diagram below.

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup (TMT-MSA, Base, Solvent) Addition 2. Reagent Addition (Alkyl Halide @ 0°C) Setup->Addition Monitor 3. Reaction Monitoring (TLC / HPLC) Addition->Monitor Workup 4. Aqueous Workup (Extraction & Washing) Monitor->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: A streamlined workflow for the synthesis and analysis.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Merck Millipore. SAFETY DATA SHEET.
  • AK Scientific, Inc. 5-Ethylthio-1H-tetrazole Safety Data Sheet.
  • Der Pharma Chemica. Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • NIH. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity.
  • Der Pharma Chemica. Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study).
  • Benchchem. Application Notes & Protocols: Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds.
  • ResearchGate. Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity.
  • PubChem. This compound.
  • Chemical Label. This compound.
  • DY6126. This compound.
  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • ChemicalBook. 5-Mercapto-1H-tetrazole-1-methane sulphonic acid CAS#: 67146-22-9.
  • NIH. Tetrazolium Compounds: Synthesis and Applications in Medicine.
  • ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews.
  • ChemBK. 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid.
  • NIH. Tetrazoles via Multicomponent Reactions.
  • MDPI. Tetrazolium Compounds: Synthesis and Applications in Medicine.
  • Organic Chemistry Portal. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines.

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Application Notes & Protocols: The Strategic Use of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid in medicinal chemistry.

Authored by: Gemini, Senior Application Scientist

Introduction: The Tetrazole Scaffold in Modern Drug Discovery

The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] While not found in nature, its unique physicochemical properties have rendered it a "privileged scaffold" in drug design.[4] Tetrazoles are renowned for their role as metabolically stable bioisosteres of carboxylic acids, offering similar acidity and planarity but with improved pharmacokinetic profiles.[4][5][6][7] This has led to their incorporation into numerous FDA-approved drugs for treating a wide range of conditions, including hypertension, allergies, and bacterial infections.[1][4][8]

This guide focuses on a specific, functionalized derivative: This compound (hereafter referred to as TTM-SA). While literature on this exact molecule is sparse, its structure points to a highly specialized and critical role as a synthetic intermediate, particularly in the synthesis of advanced β-lactam antibiotics. Its known application is as an intermediate for Cefoxicil, indicating its utility in the cephalosporin class of drugs.[9]

This document will elucidate the primary application of TTM-SA, provide a detailed, representative protocol for its use in cephalosporin synthesis, and discuss the broader medicinal chemistry principles that make the thio-tetrazole moiety an invaluable tool for drug development.

Compound Profile: Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful and safe application. TTM-SA is a functionalized mercaptotetrazole designed for high reactivity and solubility in specific synthetic contexts.

PropertyValueSource
Molecular Formula C₂H₄N₄O₃S₂[10]
Molecular Weight 196.21 g/mol [10]
CAS Number 67146-22-9[9]
Melting Point 155-158 °C[9]
Predicted Density 2.24 g/cm³[9]
Predicted pKa -2.41 ± 0.50[9]
Appearance White to pale yellow crystalline solid[11]

Safety & Handling: TTM-SA is an irritant and requires careful handling in a laboratory setting.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and direct contact with skin and eyes.[13]

Core Application: A Key Building Block for Semi-Synthetic Cephalosporins

The primary utility of TTM-SA is in the modification of the cephalosporin nucleus at the C-3 position. The substituent at this position is a critical determinant of the antibiotic's pharmacokinetic properties and antibacterial spectrum. The 1-methyl-5-thio-tetrazole (MTT) moiety, which TTM-SA provides, is a well-established leaving group that can be displaced by nucleophiles or remain as a key part of the final active pharmaceutical ingredient (API).

The Principle of C-3' Functionalization

The synthesis of many third-generation cephalosporins involves the displacement of the acetoxy group from the C-3' position of a starting material like 7-aminocephalosporanic acid (7-ACA).[14] The thio-tetrazole group provided by TTM-SA serves as a superior leaving group, facilitating the introduction of various side chains. Furthermore, in many potent antibiotics such as Cefoperazone and Cefotiam, a thio-tetrazole or related moiety remains in the final structure, contributing directly to the drug's biological activity and stability.[4][15] The methanesulphonic acid group on TTM-SA enhances the reagent's solubility in polar aprotic solvents commonly used for these reactions.

Experimental Workflow: Cephalosporin Synthesis

The following diagram outlines a general workflow for incorporating the TTM-SA moiety into a cephalosporin core, followed by C-7 acylation to produce a final antibiotic analog.

G cluster_0 C-3' Modification cluster_1 C-7 Acylation & Final Steps Core Cephalosporin Core (e.g., 7-ACA) ActivatedCore Activated Core (e.g., 3-halomethyl) Core->ActivatedCore Activation ThioTetrazoleCore C-3 Thio-Tetrazole Cephalosporin ActivatedCore->ThioTetrazoleCore Nucleophilic Substitution with TTM-SA CoupledProduct Fully Substituted Cephalosporin ThioTetrazoleCore->CoupledProduct Amide Coupling SideChain Activated C-7 Side Chain SideChain->CoupledProduct API Final Antibiotic API CoupledProduct->API Deprotection end end start->Core

Caption: General workflow for cephalosporin synthesis using TTM-SA.

Protocol: Synthesis of a Cefoperazone Analog Intermediate

This protocol is a representative example of how TTM-SA can be used to synthesize a key intermediate. Causality: The reaction is performed under anhydrous conditions with a non-nucleophilic base to prevent hydrolysis of the sensitive β-lactam ring and to facilitate the deprotonation of the tetrazole thiol, activating it for nucleophilic attack. DMF is chosen as the solvent for its ability to dissolve the reactants and its high boiling point, allowing for controlled heating to drive the reaction to completion.

Objective: To displace the chlorine atom from the C-3' position of 7-(protected)-3-chloromethyl-3-cephem-4-carboxylate with TTM-SA.

Materials:

  • (6R,7R)-7-[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-7-methoxy-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, diphenylmethyl ester (Protected Cefoperazone Precursor)

  • This compound (TTM-SA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the protected Cefoperazone precursor (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of precursor) to the flask and stir until all solids are dissolved.

  • Reagent Addition: Add TTM-SA (1.1 eq) to the solution. The mixture may become a slurry.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow addition of the base controls the exotherm and prevents side reactions.

  • Reaction: After the addition of DIPEA, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (5x the volume of DMF) and deionized water (5x the volume of DMF).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes any unreacted acidic TTM-SA and other acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure Cefoperazone analog intermediate.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Broader Context: The Thio-Tetrazole as a Bioisostere and Pharmacophore

The strategic use of TTM-SA extends beyond its role as a synthetic tool. The resulting thio-tetrazole moiety is a powerful pharmacophore in its own right.

Bioisosteric Replacement of Carboxylic Acids

One of the most successful strategies in medicinal chemistry is the replacement of a carboxylic acid with a tetrazole ring to improve a drug's properties.[7] The tetrazole offers a similar acidic proton (pKa ≈ 4.5-5.0, comparable to carboxylic acids) and a planar, delocalized electron system, allowing it to engage in similar hydrogen bonding and ionic interactions with biological targets.[2][8] However, its greater metabolic stability and increased lipophilicity can significantly enhance oral bioavailability and duration of action.

Caption: Key property comparison of a carboxylic acid and its tetrazole bioisostere.

Structure-Activity Relationship (SAR) Insights

The thio-tetrazole side chain itself has profound biological implications. A well-documented case is the N-methyl-thio-tetrazole (NMTT) side chain found in several cephalosporins. This specific moiety has been associated with hypoprothrombinemia (a blood clotting disorder) by inhibiting the γ-carboxylation of glutamic acid, a crucial step in the synthesis of prothrombin.[15] This serves as a critical lesson in drug design: while a moiety can confer potent antibacterial activity, its potential for off-target effects must be rigorously evaluated. The design of reagents like TTM-SA allows chemists to install structurally related but distinct side chains, enabling the fine-tuning of a drug's safety profile while retaining its efficacy.

Conclusion

This compound (TTM-SA) is a highly specialized reagent whose value lies in its ability to efficiently introduce the versatile thio-tetrazole moiety onto complex scaffolds. Its primary application as a building block in the semi-synthesis of cephalosporin antibiotics highlights the importance of C-3' modification for optimizing drug performance. The protocols and principles outlined in this guide demonstrate not only the practical application of TTM-SA but also the broader strategic importance of tetrazole chemistry in modern drug discovery. By understanding the causality behind the synthetic steps and the structure-activity relationships of the resulting pharmacophore, researchers can better leverage this powerful tool to develop safer and more effective medicines.

References

  • 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]

  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved January 21, 2026, from [Link]

  • Chemical Label for this compound. (n.d.). Retrieved January 21, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved January 21, 2026, from [Link]

  • Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). this compound. Retrieved January 21, 2026, from [Link]

  • PubMed. (1985). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.).EP0453924A1 - A process for synthesizing cephalosporin compounds.
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  • YouTube. (2021). Total synthesis of Cephalosporin C (R B Woodward). Retrieved January 21, 2026, from [Link]

  • PubMed. (1989). Cephalosporins. VI. Synthesis and structure-activity relationships of new 7 beta-[(Z)-2-alkoxyimino-2-(2-aminothiazol-4-yl)acetamido]cephalosporins with a tetrazolopyridazine at the 3-position. Retrieved January 21, 2026, from [Link]

  • MDPI. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved January 21, 2026, from [Link]

  • PubMed. (1984). N-methyl-thio-tetrazole inhibition of the gamma carboxylation of glutamic acid: possible mechanism for antibiotic-associated hypoprothrombinaemia. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Retrieved January 21, 2026, from [Link]

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Application Notes and Protocols: 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid in Advanced Industrial Processes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Dual Functionality

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is a unique bifunctional molecule that marries the properties of a thione-substituted tetrazole with the robust acidity and high solubility characteristic of methanesulphonic acid (MSA). The tetrazole ring, a nitrogen-rich heterocycle, is a well-established pharmacophore and a versatile building block in materials science.[1][2][3][4] Its derivatives are known for their roles in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids, in photography as emulsion stabilizers, and in materials protection as highly effective corrosion inhibitors.[2][3][5][6][7] The thioxo (or its tautomeric mercapto) group at the C5 position introduces a key site for metal chelation and further chemical modification.[2][8]

The methanesulphonic acid (MSA) moiety imparts strong acidity and exceptional water solubility to the molecule.[9] Industrially, MSA is recognized as a "green" acid, offering a non-oxidizing and biodegradable alternative to traditional mineral acids like sulfuric or fluoroboric acid.[9][10][11] Its high electrical conductivity and the high solubility of its metal salts have made it a cornerstone of modern electroplating and metal finishing industries.[9][12]

The combination of these two functional groups within a single chemical entity, as depicted by its structure from PubChem, suggests novel synergistic applications. This document outlines the potential industrial applications of this compound, with a primary focus on its utility as an advanced additive in electroplating baths and as a novel corrosion inhibitor for ferrous and non-ferrous metals. While its use as a pharmaceutical intermediate, potentially in the synthesis of cephalosporin antibiotics, is noted, the lack of public data precludes a detailed protocol at this time.[13]

Physicochemical Properties Summary

A comprehensive understanding of the molecule's properties is crucial for its application. The following table summarizes known and predicted data for the target compound and a closely related analogue.

PropertyThis compound2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid
CAS Number 67146-22-957658-36-3
Molecular Formula C₂H₄N₄O₃S₂C₃H₄N₄O₂S
Molecular Weight 196.22 g/mol 160.15 g/mol
Appearance White to off-white crystalline solid (Predicted)Crystalline solid
Melting Point 155-158 °C179-180 °C (decomposes)
pKa -2.41 (Predicted, for sulphonic acid proton)3.31 (Predicted, for carboxylic acid proton)
Density 2.24 g/cm³ (Predicted)1.99 g/cm³ (Predicted)
Solubility Highly soluble in water and polar organic solvents (Predicted)Soluble in polar solvents

(Data sourced from ChemicalBook and PubChem)[13]

Application I: Advanced Additive in Methanesulphonic Acid-Based Electroplating Baths

The dual nature of the target molecule makes it a compelling candidate for use as a multifunctional additive in MSA-based electroplating baths for tin (Sn) and tin-alloy deposition. The MSA backbone ensures compatibility with the electrolyte, while the thiotetrazole head group can specifically interact with the plated metal surface.

Mechanism of Action

In an electroplating bath, the compound is proposed to function as a brightener and grain refiner .

  • Adsorption and Polarization: The thiotetrazole moiety, with its sulfur and multiple nitrogen atoms, will preferentially adsorb onto the cathode surface, particularly at high-current-density sites (peaks and edges).

  • Inhibition of Crystal Growth: This adsorption layer increases the local current resistance (polarization), inhibiting the preferential, rapid growth of large metal crystals.

  • Promotion of Nucleation: By suppressing crystal growth, the overpotential for new crystal nucleation is reached more readily across the entire surface, leading to the formation of a higher number of smaller, more uniform crystals.

  • Complexation: The thione group can weakly complex with metal ions (e.g., Sn²⁺) in the diffusion layer, influencing their reduction potential and deposition kinetics.

The result is a brighter, smoother, and more finely-grained metal deposit with improved physical properties such as ductility and corrosion resistance.

Workflow for Evaluating Additive Performance

G cluster_0 Preparation cluster_1 Electrodeposition cluster_2 Analysis & Characterization A Prepare baseline MSA Tin Plating Bath B Prepare experimental baths with varying concentrations of 2,5-Dihydro-5-thioxo-1H-tetrazole- 1-methanesulphonic acid (e.g., 0.1, 0.5, 1.0, 2.0 g/L) A->B Introduce Additive C Perform Hull Cell Testing to determine optimal current density range B->C D Plate standardized steel coupons at optimal current density (e.g., 2 A/dm²) C->D E Visual Assessment (Brightness, Uniformity) D->E F Surface Morphology (SEM) D->F G Deposit Thickness (XRF or cross-section) D->G H Corrosion Resistance (Salt Spray Test) D->H

Caption: Workflow for evaluating the electroplating additive.

Protocol: Hull Cell Analysis of Plating Bath

Objective: To determine the effective current density range and qualitative effect of this compound on the appearance of tin deposits.

Materials:

  • Standard 267 mL Hull cell

  • Rectifier (DC power supply)

  • Pure tin anode

  • Polished brass or steel Hull cell panels

  • Baseline Tin-MSA plating solution (e.g., 40 g/L Sn²⁺ from Sn(CH₃SO₃)₂, 100 g/L free MSA)

  • This compound

  • Standard laboratory glassware, magnetic stirrer, and hot plate

Procedure:

  • Bath Preparation:

    • Prepare 1 L of the baseline Tin-MSA plating solution.

    • Create a 10 g/L stock solution of the target additive by dissolving 1 g in 100 mL of deionized water.

    • To 267 mL of the baseline solution in the Hull cell, add the appropriate volume of the additive stock solution to achieve the desired concentration (e.g., 1.34 mL for 0.5 g/L). Stir thoroughly.

  • Cell Setup:

    • Install the tin anode and a clean, activated brass panel in the Hull cell.

    • Ensure electrical connections are secure.

  • Plating:

    • Set the rectifier to the desired total current (e.g., 2 A).

    • Begin plating for a set duration (e.g., 5 minutes). Maintain gentle agitation if required by the base process.

  • Analysis:

    • After plating, remove the panel, rinse thoroughly with deionized water, and dry.

    • Visually inspect the panel. The current density varies logarithmically along the panel's length.

    • Identify the ranges of different deposit appearances: burnt (high CD), matte, semi-bright, bright, and dull (low CD).

    • Compare the width and quality of the bright range to a panel plated in the baseline solution without the additive. An effective additive will widen the bright plating range.

  • Iteration: Repeat the test with different additive concentrations to determine the optimal level.

Application II: Aqueous Corrosion Inhibitor for Mild Steel

Tetrazole derivatives are well-documented corrosion inhibitors, particularly in acidic media.[14][15][16] They function by adsorbing onto the metal surface to form a protective barrier that stifles both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. The subject molecule is hypothesized to be an excellent film-forming inhibitor.

Mechanism of Action
  • Surface Adsorption: In an aqueous corrosive environment (e.g., acidic cleaning solution), the molecule adsorbs onto the steel surface. The multiple nitrogen atoms of the tetrazole ring and the sulfur atom of the thione group act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of iron atoms.

  • Protective Film Formation: This chemisorption process forms a thin, dense, and stable protective film. The methanesulphonate groups, being highly polar, will orient towards the aqueous phase, enhancing the hydrophobicity of the protective layer near the metal surface and further repelling corrosive species.

  • Mixed-Type Inhibition: The film acts as a physical barrier, blocking active sites for both iron oxidation and hydrogen reduction, thus functioning as a mixed-type inhibitor.[17]

Logical Pathway for Corrosion Inhibition

G A Mild Steel in Corrosive Medium (e.g., 1M HCl) B Anodic Reaction: Fe -> Fe²⁺ + 2e⁻ A->B Corrosion Process C Cathodic Reaction: 2H⁺ + 2e⁻ -> H₂ A->C Corrosion Process D Introduction of Thiotetrazole-MSA A->D H Reduced Corrosion Rate E Adsorption via N and S atoms on Fe surface D->E F Formation of Protective Molecular Film E->F G Inhibition of Anodic and Cathodic Reactions F->G G->H Result

Caption: Proposed mechanism for corrosion inhibition.

Protocol: Weight Loss Method for Inhibition Efficiency

Objective: To quantitatively determine the corrosion inhibition efficiency of this compound for mild steel in an acidic environment.

Materials:

  • Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

  • Abrasive paper (various grits), acetone, deionized water

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with abrasive paper to a mirror finish.

    • Degrease the coupons by sonicating in acetone.

    • Rinse with deionized water, dry thoroughly, and weigh accurately (W₁).

  • Solution Preparation:

    • Prepare a blank solution of 1 M HCl.

    • Prepare test solutions of 1 M HCl containing various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Immersion Test:

    • Suspend one prepared coupon in each beaker using a glass hook, ensuring it is fully immersed in 100 mL of the respective solution.

    • Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C).

    • Immerse the coupons for a fixed duration (e.g., 6 hours).

  • Post-Test Analysis:

    • After the immersion period, carefully remove the coupons.

    • Rinse with deionized water, gently scrub with a soft brush to remove loose corrosion products.

    • Rinse again, dry, and re-weigh accurately (W₂).

  • Calculations:

    • Corrosion Rate (CR) in g cm⁻² h⁻¹:

      • CR = (W₁ - W₂) / (A * t)

      • where A is the surface area of the coupon in cm² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%) :

      • IE% = [(CR_blank - CR_inh) / CR_blank] * 100

      • where CR_blank is the corrosion rate in the blank HCl solution and CR_inh is the corrosion rate in the inhibitor-containing solution.

  • Data Presentation: Plot Inhibition Efficiency (%) against Inhibitor Concentration (ppm) to determine the optimal concentration and observe the dose-dependent effect.

Safety and Handling

While methanesulphonic acid is considered less hazardous than many mineral acids, this compound should be handled with care. A related compound, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid, is listed as harmful if inhaled, in contact with skin, or if swallowed.[18] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Do not breathe dust.[18]

Conclusion

This compound presents a promising platform for developing advanced industrial chemical solutions. Its unique structure suggests significant potential as a high-performance additive in electroplating, where it can enhance the quality and finish of metal deposits, and as an effective corrosion inhibitor for protecting metals in aggressive environments. The protocols outlined herein provide a robust framework for researchers and process engineers to validate these applications and unlock the full potential of this novel bifunctional molecule.

References

  • Ataman Kimya. (n.d.). METHANESULFONIC ACID.
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  • Bhaskar, V., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.
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  • ChemBK. (n.d.). 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid. Retrieved from [Link]

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  • Hosseini, S. M. A., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. Retrieved from [Link]

  • Binnemans, K., & Jones, P. T. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
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  • Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Molecules. (2011). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Drugs in the Tetrazole Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted tetrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydroxy-pendant tetrazole as the cage group for photoactivatable push–pull fluorophores. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of tetrazoles derivatives as corrosion inhibitors of copper in nitric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • ACS Omega. (2024). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. Retrieved from [Link]

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  • National Institutes of Health. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from [Link]

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  • National Institutes of Health. (2019). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges, thereby improving the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily centered around the regioselective introduction of the methanesulfonyl group onto the tetrazole ring and the inherent difficulties in handling and purifying this highly polar, acidic final product. The following guide is structured around a common and logical two-step synthetic approach, addressing potential pitfalls at each stage.

Proposed Synthetic Pathway

A plausible and accessible synthetic route involves two key transformations: first, the formation of the 5-mercapto-1H-tetrazole core, followed by the crucial N-sulfonylation step.

Synthetic_Pathway cluster_0 Step 1: Tetrazole Ring Formation cluster_1 Step 2: N-Sulfonylation CS2 Carbon Disulfide MT 5-Mercapto-1H-tetrazole CS2->MT Hydrazine (catalyst) NaN3 Sodium Azide NaN3->MT H2O_base Water/Base H2O_base->MT MT_input 5-Mercapto-1H-tetrazole MsCl Methanesulfonyl Chloride Final_Product 2,5-Dihydro-5-thioxo-1H- tetrazole-1-methanesulphonic acid MsCl->Final_Product Base Base (e.g., Pyridine, TEA) Base->Final_Product Solvent Aprotic Solvent (e.g., ACN, DCM) Solvent->Final_Product MT_input->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Part 1: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of 5-Mercapto-1H-tetrazole

Q1: My yield of 5-mercapto-1H-tetrazole is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this step often stem from incomplete reaction, side reactions, or product loss during workup. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that your carbon disulfide and sodium azide are of high purity. Impurities in carbon disulfide can lead to the formation of byproducts.

  • Reaction Temperature and Time: The reaction of carbon disulfide with sodium azide, typically catalyzed by a base and often with a source of hydrazine, requires careful temperature control. The reaction is often run at reflux. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the decomposition of sodium azide or the desired product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH Control During Workup: 5-Mercapto-1H-tetrazole is acidic. During the acidic workup to precipitate the product, ensure you are adding the acid slowly and with vigorous stirring to avoid localized areas of very low pH which can promote decomposition. The final pH should be carefully controlled to ensure complete precipitation without degrading the product.

  • Extraction and Isolation: Due to its polarity, 5-mercapto-1H-tetrazole has some solubility in water. After precipitation and filtration, washing the crude product with a minimal amount of cold water can reduce losses.

Q2: I am concerned about the safety of using sodium azide and the potential formation of hydrazoic acid.

A2: This is a critical safety consideration. Hydrazoic acid (HN₃) is highly toxic and explosive.

  • Acidic Conditions: Strictly avoid acidic conditions when handling sodium azide. The formation of hydrazoic acid is favored at low pH. Your reaction should be run under basic or neutral conditions.

  • Workup Procedure: The acidification step to precipitate your product must be performed in a well-ventilated fume hood. Add the acid slowly to the cooled reaction mixture to control the rate of any potential gas evolution.

  • Quenching Excess Azide: Before workup, it is good practice to quench any unreacted sodium azide. This can be achieved by the careful addition of a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas.

Step 2: N-Sulfonylation of 5-Mercapto-1H-tetrazole

Q3: My main problem is the formation of a mixture of N1 and N2-sulfonylated isomers. How can I favor the formation of the desired N1 isomer?

A3: Regioselectivity is the most significant challenge in this step. The tetrazole anion is an ambident nucleophile, with potential reaction sites at N1, N2, and the exocyclic sulfur.

  • Steric Hindrance: Theoretical studies suggest that the regioselectivity of tetrazole sulfonylation is primarily governed by steric hindrance[1]. The N1 and N4 positions are generally less sterically hindered than the N2 and N3 positions. Since the final product is the 1-methanesulfonyl derivative, this suggests that the reaction at N1 is kinetically favored.

  • Reaction Conditions:

    • Base: The choice of base is crucial. A bulky, non-nucleophilic base may favor reaction at the less hindered nitrogen. Consider using bases like 2,6-lutidine or proton sponge.

    • Solvent: The solvent can influence the position of equilibrium between the N1-H and N2-H tautomers of the starting material, which in turn can affect the site of sulfonylation. Experiment with a range of aprotic solvents of varying polarity, such as acetonitrile, dichloromethane, and THF.

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Protecting Groups: While more synthetically demanding, a protecting group strategy can provide unambiguous regiocontrol. For instance, a bulky protecting group could be installed that directs sulfonylation to the desired nitrogen, followed by deprotection.

Q4: I am observing a significant amount of a byproduct that appears to be the S-sulfonylated compound. How can I avoid this?

A4: The thiol group of 5-mercapto-1H-tetrazole is also nucleophilic and can react with methanesulfonyl chloride.

  • Tautomerism: 5-Mercapto-1H-tetrazole exists in a tautomeric equilibrium with 1H-tetrazole-5-thione. The thione tautomer is generally favored in polar solvents, which reduces the nucleophilicity of the sulfur atom. Running the reaction in a more polar aprotic solvent might disfavor S-sulfonylation.

  • Choice of Base: A strong base will deprotonate both the N-H and S-H protons (in the thiol form). Using a milder, bulkier base may selectively deprotonate the more acidic N-H proton, favoring N-sulfonylation.

Q5: The yield of my N-sulfonylation reaction is very low, and I recover a lot of starting material.

A5: This indicates an incomplete reaction.

  • Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of methanesulfonyl chloride and base. A slight excess (1.1-1.2 equivalents) of the sulfonylating agent and base is often beneficial.

  • Activation of the Sulfonylating Agent: While methanesulfonyl chloride is quite reactive, in some cases, an activator can be used. However, this may also decrease selectivity.

  • Moisture: The reaction is sensitive to moisture, as methanesulfonyl chloride can be hydrolyzed. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q6: The purification of the final product is extremely difficult. It streaks on my silica gel column and I have poor recovery.

A6: The high polarity and acidic nature of this compound make standard silica gel chromatography challenging.

  • Alternative Chromatography:

    • Reversed-Phase Chromatography (C18): This is often the best choice for highly polar compounds. You can use a mobile phase of water and a polar organic solvent like methanol or acetonitrile, with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of your compound and improve peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds[2].

  • Normal-Phase Chromatography with Modifiers: If you must use silica gel, you can try to improve the chromatography by adding modifiers to your eluent[3]:

    • Acidic Modifier: Adding a small amount of acetic acid or formic acid to the mobile phase can help to reduce peak tailing by protonating the analyte and minimizing interactions with acidic silanol groups on the silica surface.

  • Crystallization: If the product is a solid, crystallization is a powerful purification technique. Experiment with different solvent systems. Given the product's polarity, solvent systems like water/ethanol, water/isopropanol, or DMF/water might be effective.

  • Acid-Base Extraction: An acid-base workup can help to remove neutral or basic impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your product.

Part 2: Data Tables and Experimental Protocols

Table 1: Recommended Starting Conditions for N-Sulfonylation
ParameterRecommended ConditionRationale
Starting Material 5-Mercapto-1H-tetrazoleCommercially available or synthesized in Step 1.
Reagent Methanesulfonyl Chloride1.1 equivalents
Base Pyridine or Triethylamine (TEA)1.2 equivalents
Solvent Anhydrous Acetonitrile (ACN)Aprotic polar solvent.
Temperature 0 °C to Room TemperatureStart at 0 °C and allow to warm to room temperature.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of methanesulfonyl chloride.
Reaction Time 2-12 hoursMonitor by TLC.
Experimental Protocol: N-Sulfonylation of 5-Mercapto-1H-tetrazole
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-mercapto-1H-tetrazole (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the base (e.g., triethylamine, 1.2 eq) dropwise to the stirred solution.

  • Sulfonylation: Add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC (a polar eluent system such as dichloromethane/methanol with a small amount of acetic acid may be required).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl (e.g., 1 M) to a pH of 1-2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Note: Due to the high polarity of the product, extraction efficiency may be low. Multiple extractions are recommended.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by reversed-phase chromatography or crystallization as described in the troubleshooting section.

Part 3: Visualizations

Troubleshooting Logic for N-Sulfonylation

Troubleshooting_Sulfonylation cluster_problems Problem Identification cluster_solutions Potential Solutions start Low Yield or Poor Selectivity in N-Sulfonylation problem1 Mixture of N1/N2 Isomers start->problem1 problem2 S-Sulfonylation Byproduct start->problem2 problem3 Low Conversion start->problem3 problem4 Purification Issues start->problem4 solution1a Lower Temperature problem1->solution1a solution1b Use Bulky Base problem1->solution1b solution1c Change Solvent problem1->solution1c solution2a Use Milder Base problem2->solution2a solution2b Use More Polar Aprotic Solvent problem2->solution2b solution3a Check Reagent Stoichiometry problem3->solution3a solution3b Ensure Anhydrous Conditions problem3->solution3b solution4a Reversed-Phase HPLC problem4->solution4a solution4b Crystallization problem4->solution4b solution4c Acid-Base Extraction problem4->solution4c

Caption: Decision tree for troubleshooting the N-sulfonylation step.

References

  • Sajadi, S. M. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. Available at: [Link]

  • Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 194, 112363. Available at: [Link]

  • Google Patents. (n.d.). Process for preparation of 5-mercaptotetrazolyl-1-acetic acid.
  • ResearchGate. (n.d.). Synthesis of 5-substituted tetrazoles using sodium azide and benzonitriles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-substituted 5-mercaptotetrazoles. Available at: [Link]

  • RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Sulfamic Acid on 1,3-Dipolar Cycloaddition Reaction: Mechanistic Studies and Synthesis of 4-Aryl-NH-1,2,3-triazoles from Nitroolefins. Available at: [Link]

  • RSC Publishing. (n.d.). The regioselectivity of the sulfonylation of tetrazoles: a theoretical view. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some thiazolyl-thiosemicarbazides. triazoles, oxadiazoles, thiadiazoles & their microbial activity. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Available at: [Link]

  • RSC Publishing. (n.d.). Azide-free cyclization reaction access to 4-aryl-NH-1,2,3-triazoles: P-toluenesulfonyl hydrazide and sulfamic acid as nitrogen sources. Available at: [Link]

  • Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Thiosemicarbazides: Synthesis and reactions. Available at: [Link]

  • Wikipedia. (n.d.). Methanesulfonyl azide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • ResearchGate. (n.d.). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Available at: [Link]

  • MDPI. (n.d.). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Available at: [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Multicomponent Approaches Involving Carbon Disulfide. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a. Available at: [Link]

  • American Chemical Society. (n.d.). Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. Available at: [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Corrosion inhibition of mild steel in sulfamic acid solution by S-containing amino acids. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Heterocyclizations of pregnenolone: novel synthesis of thiosemicarbazone, thiophene, thiazole, thieno[2,3-b]pyridine derivatives and their cytotoxicity evaluations. Available at: [Link]

  • Google Patents. (n.d.). Production method of 1-methyl-5-mercapto-1,2,3,4-tetrazole.
  • MDPI. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, chemistry and uses of N-sulfonated N-triazoles and N-tetrazoles. Available at: [Link]

  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available at: [Link]

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Technical Support Center: Purification of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. The unique chemical nature of this compound—possessing a strongly acidic sulphonic acid group, an acidic tetrazole ring, and a thioxo moiety susceptible to oxidation—presents specific challenges in its purification. This document is structured to provide both high-level guidance and detailed troubleshooting for common issues encountered during its isolation and purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the primary challenges in purifying this compound?

The main difficulties stem from three core properties:

  • High Polarity and Acidity: The presence of the methanesulphonic acid group makes the compound extremely polar and strongly acidic (predicted pKa ≈ -2.41)[1]. This can lead to poor behavior in standard chromatographic systems and complicates handling.

  • Chemical Instability: The thione/thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers as a major impurity.[2] The compound's stability can also be sensitive to pH and temperature.[3][4][5][6]

  • Solubility Profile: The free acid and its salt forms have vastly different solubilities. The disodium salt is generally water-soluble, while the free acid is more soluble in polar organic solvents but may precipitate from aqueous solutions upon acidification.[7][8]

Q2: What are the most common impurities to expect?

Typical impurities may include:

  • Starting Materials: Unreacted reagents from the synthesis, such as aminomethanesulfonic acid and sodium azide.[1]

  • Oxidative Byproducts: The most common is the disulfide dimer formed by the oxidation of the thioxo/thiol group.

  • Hydrolysis Products: Degradation can lead to the formation of methanesulfonic acid as an impurity.[9][10]

  • Isomeric Byproducts: Depending on the synthetic route, other tetrazole isomers could be formed.

  • Residual Solvents: Solvents used in the reaction or initial workup.

Q3: How should I handle and store the purified compound to ensure its stability?

To minimize degradation, proper storage is critical. The compound should be stored as a dry solid, preferably in its more stable disodium salt form.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Keep refrigerated or frozen (-20°C is recommended for long-term storage).[2]

  • Container: Use a tightly sealed amber glass vial to protect from moisture and light.[8]

  • General Precautions: Avoid contact with strong oxidizing agents and bases.[8]

Q4: Which analytical techniques are most suitable for assessing the purity of the final product?

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purity assessment. It is crucial to use an acidic mobile phase (e.g., buffered with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the sulphonic acid group, ensuring a sharp, symmetrical peak.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Deuterated solvents like DMSO-d₆ or D₂O (for the salt form) are suitable.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is highly effective for determining the molecular weight of the parent compound and identifying impurities.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is the most common and effective method for purifying this compound, typically by precipitating the free acid from an aqueous solution of its salt.

Problem Possible Causes Recommended Solutions
Compound fails to precipitate or crystallize upon acidification. 1. The pH is not low enough to fully protonate the compound. 2. The solution is not sufficiently concentrated (not supersaturated). 3. Impurities are present that inhibit crystallization.1. Verify and Adjust pH: Ensure the pH is adjusted to ≤ 2 using an acid like HCl.[7] 2. Concentrate the Solution: Carefully reduce the volume of the solvent by evaporation before or after acidification. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if available. 4. Add an Anti-Solvent: Slowly add a miscible organic solvent in which the free acid is insoluble (e.g., isopropanol) to the aqueous solution.
Purity does not improve significantly after recrystallization. 1. The chosen solvent system is not optimal (impurities have similar solubility). 2. Co-precipitation of impurities is occurring. 3. The compound is degrading during the heating process.1. Solvent Screening: Test a range of solvent systems. Aqueous ethanol or aqueous isopropanol are good starting points.[7][13] The presence of water is often critical for forming a stable crystal lattice.[13] 2. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator. This discourages the trapping of impurities. 3. Minimize Heat: Dissolve the compound at the lowest possible temperature required for complete dissolution. Avoid prolonged heating.
Product is discolored (e.g., yellow or brown). 1. Oxidation of the thione group has occurred. 2. Thermal degradation during heating.1. Use Degassed Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. 2. Work Quickly: Minimize the time the compound spends in solution, especially at elevated temperatures. 3. Consider an Antioxidant: In some cases, adding a trace amount of a reducing agent like sodium bisulfite during workup (before acidification) can help, but it must be easily removed later.
Yield is very low. 1. The compound has significant solubility in the mother liquor. 2. Premature precipitation occurred during hot filtration. 3. Material was lost during transfers.1. Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled (e.g., 0-4°C) for several hours before filtration to maximize precipitation. 2. Minimize Wash Volume: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. 3. Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent the product from crashing out.
Section 3: Troubleshooting Guide: Chromatographic Purification

While less common for bulk purification, chromatography is essential for analysis and small-scale isolation.

Problem Possible Causes Recommended Solutions
Compound streaks badly on a silica gel TLC plate or column. 1. High polarity and strong acidity cause irreversible binding to the silica. 2. The compound is charged and interacting strongly with the stationary phase.1. Avoid Standard Silica Gel: Normal-phase silica gel chromatography is generally not recommended for this compound. 2. Use Reverse-Phase: If column chromatography is necessary, use a C18-functionalized reverse-phase silica gel with an acidic aqueous/organic mobile phase.
Poor peak shape (tailing or fronting) in RP-HPLC analysis. 1. The sulphonic acid group is partially ionized, causing the compound to exist in multiple forms on the column. 2. Secondary interactions with the silica backbone of the column.1. Acidify the Mobile Phase: The most critical step. Add 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phase components. This ensures the compound is fully protonated and elutes as a single species.[11] 2. Use a High-Quality Column: Employ a modern, end-capped C18 column to minimize interactions with residual silanol groups.
Section 4: Detailed Protocols

Protocol 1: Purification by Acid-Base Precipitation and Recrystallization

This protocol is the most reliable method for purifying the compound on a research scale, starting from a crude salt form.

  • Dissolution: Dissolve the crude disodium salt of the compound in a minimum amount of deionized water at room temperature.

  • Acidification: While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise to the solution. Monitor the pH continuously with a pH meter or pH paper. Continue adding acid until the pH is stable at approximately 1.5-2.0.[7] A fine white precipitate of the free acid should form.

  • Digestion: Continue stirring the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.

  • Isolation: Cool the mixture in an ice bath for 30-60 minutes. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

  • Recrystallization: Transfer the damp solid to a clean flask. Add a suitable solvent system (e.g., a 9:1 mixture of ethanol and water) and heat gently with stirring until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the flask or place it in a 4°C refrigerator overnight.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry thoroughly under high vacuum.

Protocol 2: Purity Assessment by RP-HPLC

This protocol provides a standardized method for determining the purity of the final product.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[11]

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of water and acetonitrile.

Section 5: Data Summary Tables

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityComments
WaterHighGood for dissolving the salt form, but the free acid has low solubility.
Ethanol / Water MixturesHigh to MediumExcellent choice. The ratio can be tuned to optimize solubility and recovery.[7][13]
Isopropanol / Water MixturesHigh to MediumAn effective alternative to ethanol/water systems.[13]
Acetic AcidHigh (Polar Protic)Can be effective but is difficult to remove completely.
AcetoneMediumMay be useful as an anti-solvent or for washing.
Section 6: Visual Workflows

Diagram 1: Decision Tree for Purification Strategy

purification_strategy start Start with Crude Product purity_check Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->purity_check decision Major Impurities Present? purity_check->decision recryst Direct Recrystallization decision->recryst No (Trace Impurities) acid_base Acid-Base Precipitation Followed by Recrystallization decision->acid_base Yes (Salts, Polar Impurities) final_purity Verify Purity (HPLC > 98%) recryst->final_purity acid_base->final_purity end Pure Compound final_purity->end

Caption: Decision-making workflow for selecting the appropriate purification method.

Diagram 2: Workflow for Acid-Base Precipitation and Recrystallization

acid_base_workflow cluster_precipitation Step 1: Precipitation cluster_recrystallization Step 2: Recrystallization dissolve 1. Dissolve Crude Salt in Deionized Water acidify 2. Acidify to pH < 2 with 1M HCl dissolve->acidify filter1 3. Filter & Wash Precipitate with Cold Water acidify->filter1 redissolve 4. Redissolve Solid in Hot Solvent (e.g., EtOH/H2O) filter1->redissolve cool 5. Cool Slowly to Induce Crystallization redissolve->cool filter2 6. Filter & Wash Crystals with Cold Solvent cool->filter2 dry 7. Dry Under High Vacuum filter2->dry

Caption: Step-by-step process for purification via acid precipitation and recrystallization.

Section 7: References
  • Effects of pH and temperature on the activity and stability of... - ResearchGate.

  • EP0708103B1 - Process for the preparation of a tetrazole derivative in two crystalline forms ... - Google Patents.

  • WO2006050922A1 - Process for the synthesis of tetrazoles - Google Patents.

  • US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof - Google Patents.

  • The effect of temperature, ph, and different solubilizing agents on stability of taxol | Request PDF - ResearchGate.

  • Disodium 2,5-Dihydro-5-Thiooxo-1H-Tetrazol-1-Ylmethanesulfonate - Ccount Chem.

  • the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate.

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography - IJRPC.

  • This compound - PubChemLite.

  • Thiolated polymers: Stability of thiol moieties under different storage conditions - ResearchGate.

  • 5-Mercapto-1H-tetrazole-1-methane sulphonic acid CAS#: 67146-22-9 - ChemicalBook.

  • impact of pH and temperature on TPP- resveratrol stability | Benchchem.

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences - Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method - RJPBCS.

  • Optimum pH and temperature conditions for xylose fermentation by Pichia stipitis - PubMed.

  • Determination of methanesulfonic acid in busulfan by ion chromatography - Thermo Fisher Scientific.

  • Analytical Method Development & Validation for Related Substances Method of Busulfan Injection by Ion Chromatography Method - IJPRS.

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stability issues of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid >

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

Answer: This compound consists of a tetrazole-5-thione core functionalized with a methanesulphonic acid group at the N1 position. Tetrazole rings are generally aromatic and possess good thermal and chemical stability.[1] However, the stability of any specific derivative in solution is highly dependent on factors like pH, solvent, temperature, and the nature of its substituents.[2]

The key structural features influencing its stability are:

  • Tetrazole-5-thione Core: This moiety can exist in tautomeric forms (thione vs. thiol).[3] While the core itself is relatively robust, it is susceptible to degradation under harsh conditions.[4]

  • N-S (N-sulfonyl) Bond: The bond between the tetrazole nitrogen (N1) and the sulfur of the methanesulphonic acid group is a potential point of weakness. N-sulfonyl bonds on heterocyclic rings can be susceptible to cleavage, particularly under acidic or nucleophilic conditions.

  • Methanesulphonic Acid Group: This is a strong acid group, meaning the compound will be highly acidic in solution and will likely exist as an anion at physiological pH.

Q2: What are the primary factors that can cause degradation of this compound in solution?

Answer: The primary factors leading to degradation are pH, temperature, and nucleophilic attack.

  • pH: Both strongly acidic and strongly basic conditions can promote degradation. Strong acids may catalyze the cleavage of the tetrazole ring or the N-S bond.[5] Strong bases can promote different ring-opening pathways.

  • Temperature: Elevated temperatures accelerate all degradation pathways.[5] Thermal decomposition of tetrazoles typically begins at temperatures between 150-200°C in the solid state, but degradation in solution can occur at much lower temperatures.[4]

  • Nucleophiles: The presence of strong nucleophiles in the solution can lead to the cleavage of the tetrazole ring or displacement of the methanesulphonyl group.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

Answer: To maximize stability:

  • Solvent Choice: Use aprotic, anhydrous solvents like DMSO or DMF for long-term storage if your experimental design allows. For aqueous experiments, prepare fresh solutions in a buffered system.

  • pH Control: Prepare aqueous solutions in a neutral or slightly acidic buffer (e.g., pH 5-7 phosphate buffer). Avoid unbuffered water, as the compound's own acidity will lower the pH. Some tetrazoles show greater stability in slightly acidic media where the 1-isomer can predominate.

  • Temperature: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing smaller aliquots.

  • Light: Protect solutions from light, as photochemical degradation pathways can exist for tetrazole derivatives, often leading to the extrusion of molecular nitrogen.[6]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My solution containing the compound changes color (e.g., turns yellow) over a short period.
  • Probable Cause: Color change often indicates the formation of degradation products with conjugated systems. This could result from the cleavage of the tetrazole ring or reactions involving the thione group.

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your solution. If it has drifted into a highly acidic or basic range, this is the likely cause.

    • Lower Temperature: Conduct your experiment at a lower temperature if possible. Keep solutions on ice when not in immediate use.

    • Analyze for Degradants: Use HPLC with a UV or MS detector to look for the appearance of new peaks. A common degradation pathway for 5-substituted tetrazoles involves the loss of N₂ or HN₃, which can be detected by mass spectrometry.[7]

    • Action: Prepare fresh solutions in a validated, stable buffer system immediately before use. If the experiment must be run under conditions causing coloration, shorten the experiment time as much as possible.

Issue 2: I observe a loss of compound potency or a decrease in the main peak area in my HPLC analysis over time.
  • Probable Cause: This is a clear indication of compound degradation. The rate of loss can provide clues about the degradation mechanism.

  • Troubleshooting Workflow:

G cluster_cause Identify Cause cluster_solution Implement Solution observe Observe Peak Area Decrease check_cond Review Experimental Conditions (pH, Temp, Solvent) observe->check_cond run_hplc Run Stability Study (HPLC at T=0, 2, 4, 8h) check_cond->run_hplc analyze Analyze Degradation Rate run_hplc->analyze cause_ph Rapid Loss at Low/High pH? -> pH-mediated Hydrolysis analyze->cause_ph cause_temp Loss Correlates with Temp? -> Thermal Degradation analyze->cause_temp cause_solv Loss in Specific Solvent? -> Solvolysis analyze->cause_solv sol_buffer Use Optimal Buffer (e.g., pH 5-7) cause_ph->sol_buffer sol_temp Reduce Temperature (Run on ice) cause_temp->sol_temp sol_solvent Change Solvent (Use aprotic if possible) cause_solv->sol_solvent

Caption: Troubleshooting workflow for compound degradation.

  • Recommended Protocol: HPLC Stability Assessment

    • Prepare the compound solution in your experimental medium.

    • Immediately inject a sample into the HPLC system (this is your T=0 reference).

    • Maintain the solution under the exact experimental conditions (temperature, light exposure).

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quantify the peak area of the parent compound at each time point. The appearance of new peaks alongside the decrease of the parent peak confirms degradation.[7]

Issue 3: My mass spectrometry results show unexpected masses, suggesting compound fragmentation.
  • Probable Cause: The tetrazole ring or its substituents are fragmenting, either in the solution or during the ionization process in the mass spectrometer.

  • Expected Fragmentation Patterns:

    • Tetrazole Ring: Tetrazoles characteristically lose molecular nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da) during fragmentation.[7]

    • N-S Bond Cleavage: Cleavage of the N-S bond would result in two primary fragments: the tetrazole-5-thione anion and the methanesulphonic acid cation (or vice-versa depending on ionization mode).

  • Data Interpretation Table:

Observed Mass ChangeProbable Fragmentation EventImplication
M - 28Loss of N₂Suggests tetrazole ring decomposition.[8]
M - 43Loss of HN₃A characteristic fragmentation for 5-substituted tetrazoles.[7]
M - 97Cleavage of CH₃SO₃HIndicates a labile N-S bond.
  • Troubleshooting Steps:

    • Softer Ionization: If using mass spectrometry, employ a softer ionization technique (e.g., ESI - Electrospray Ionization) to minimize in-source fragmentation and confirm if the degradation is happening in solution.[7]

    • Tandem MS (MS/MS): Use MS/MS to fragment the parent ion. The resulting fragments can confirm the structure and help identify the specific bonds that are breaking, providing a definitive map of the degradation pathway.

Section 3: Potential Degradation Pathway

While the exact pathway requires experimental validation, a probable acid-catalyzed hydrolysis mechanism is outlined below. The highly acidic methanesulphonic acid group may create a low local pH, potentially facilitating auto-catalytic degradation.

G compound Parent Compound (Tetrazole-5-thione-1-methanesulphonic acid) protonation Protonation of Ring Nitrogen compound->protonation H⁺ (Acidic Conditions) cleavage N-S Bond Cleavage protonation->cleavage ring_opening Tetrazole Ring Opening protonation->ring_opening frag1 Tetrazole-5-thione cleavage->frag1 frag2 Methanesulphonic Acid cleavage->frag2 frag3 Ring-Opened Intermediates ring_opening->frag3 final Further Decomposition Products (e.g., N₂, Amines) frag3->final

Caption: Plausible degradation pathways under acidic conditions.

Studies have shown that prolonged exposure of tetrazole derivatives to strong acids, especially at elevated temperatures, can lead to significant ring cleavage.[5] The N-S bond is another potential site of acid-catalyzed hydrolysis, leading to the separation of the tetrazole core from its sulfonyl substituent.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
  • Application Notes and Protocols for the Analytical Characteriz
  • Stability issues of tetrazole compounds under acidic conditions. BenchChem.
  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (2011).
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition. (2023).
  • Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. (2012). MRS Online Proceedings Library (OPL).
  • tetrazoles(english).pdf. Sciencemadness.org.
  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Bulletin of the Korean Chemical Society.

Sources

common side reactions in the synthesis of thiatetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Thiatetrazoles

Welcome to the technical support center for thiatetrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique class of heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and mechanistic insights to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Low Yield of 5-Substituted-1,2,3,4-thiatetrazole from Thiocyanates and Azides

Question: I am attempting to synthesize a 5-substituted-1,2,3,4-thiatetrazole via the [3+2] cycloaddition of an organic thiocyanate with sodium azide, but I am observing low yields of my desired product. What are the potential side reactions consuming my starting materials?

Answer:

Low yields in this synthesis are often attributable to several competing pathways and the inherent stability of the starting materials and intermediates. The primary concerns include incomplete reaction, precursor decomposition, and the formation of alternative heterocyclic systems.

Troubleshooting Guide:

Potential Issue Explanation Recommended Action
Incomplete Reaction The cycloaddition of azides to thiocyanates can have a significant activation barrier.Increase reaction temperature and/or time. The use of a catalyst, such as zinc(II) chloride, has been shown to improve yields and shorten reaction times by activating the thiocyanate.[1]
Hydrolysis of Thiocyanate If your reaction conditions contain residual water, the thiocyanate starting material can hydrolyze, particularly under acidic or basic conditions, to form products that will not participate in the cycloaddition.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Thiadiazoles Under certain conditions, particularly at elevated temperatures, intermediates may rearrange or react further to form more stable 1,3,4-thiadiazole derivatives.[2][3][4][5][6]Optimize the reaction temperature. Lower temperatures may favor the kinetically controlled thiatetrazole product over the thermodynamically favored thiadiazole. Screen different solvents to find one that favors the desired reaction pathway.
Decomposition of Azide Sodium azide and especially hydrazoic acid (formed in situ) are thermally sensitive and can decompose, reducing the concentration of the active reagent.Maintain careful temperature control. If using an in situ source of hydrazoic acid (e.g., sodium azide with an acid), add the acid slowly at a reduced temperature.

Experimental Protocol: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Thiocyanates [1]

  • To a solution of the organic thiocyanate (1.0 mmol) in isopropanol (5 mL), add sodium azide (1.5 mmol) and zinc(II) chloride (0.5 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Add water (10 mL) to the residue and adjust the pH to ~2 with concentrated HCl.

  • The product will precipitate from the solution. Filter the solid, wash with cold water, and dry under vacuum.

FAQ 2: Unexpected Isomer Formation - The Azido-Thiadiazole Equilibrium

Question: My spectral data (NMR, IR) for the product of an isothiocyanate and azide reaction is inconsistent with the expected thiatetrazole structure. I see peaks that suggest an azide group is still present. What could be happening?

Answer:

This is a classic case of ring-chain tautomerism. The product you have isolated is likely the 2-azido-1,3,4-thiadiazole isomer, which exists in equilibrium with the fused thiatetrazole ring system.[7] This is not strictly a side product, but a tautomer that can sometimes be the more stable and easily isolated form.

Causality: The equilibrium between the open-chain azido-thiadiazole and the closed-ring thiatetrazole is influenced by factors such as the electronic nature of the substituents, solvent polarity, and temperature. In some cases, the azido-thiadiazole is the thermodynamically favored isomer.[7]

Troubleshooting Guide:

Observation Explanation Recommended Action
Presence of Azide Stretch in IR (~2100 cm⁻¹) This strongly indicates the presence of the azido-thiadiazole tautomer.Attempt to gently heat the sample in a suitable solvent to drive the equilibrium towards the thiatetrazole form, monitoring by IR or NMR. Note that excessive heating can lead to decomposition.
Complex NMR Spectrum The presence of two distinct sets of signals may indicate a mixture of both tautomers in solution.Run the NMR at variable temperatures. Changes in the ratio of the two sets of signals can confirm a tautomeric equilibrium.
Isolation of Azido-Thiadiazole The azido-thiadiazole may be the more crystalline or less soluble tautomer under your isolation conditions.Modify the crystallization solvent or purification method (e.g., chromatography) to favor the isolation of the thiatetrazole.

Visualization of Ring-Chain Tautomerism:

Ring_Chain_Tautomerism Thiatetrazole 5-Amino-1,2,3,4-thiatetrazole AzidoThiadiazole 2-Azido-5-amino-1,3,4-thiadiazole Thiatetrazole->AzidoThiadiazole Ring Opening caption Ring-Chain Tautomerism

Caption: Equilibrium between the thiatetrazole and its azido-thiadiazole tautomer.

FAQ 3: Formation of 1,2,4-Triazole-3-thione as a Byproduct

Question: I am using an isothiocyanate as a starting material and I've isolated a byproduct that appears to be a 1,2,4-triazole-3-thione. How is this forming?

Answer:

The formation of a 1,2,4-triazole-3-thione from an isothiocyanate is a known reaction pathway, typically involving a hydrazine derivative.[8][9][10][11][12] While your primary reagent is an azide, the formation of this byproduct could be due to several reasons:

  • Hydrazine Impurities: Your starting materials or solvents may contain trace amounts of hydrazine or substituted hydrazines.

  • Azide Reduction: Under certain reductive conditions, the azide ion could potentially be reduced to a hydrazine-like species, which would then react with the isothiocyanate.

  • Complex Rearrangement: A complex rearrangement of an intermediate formed from the isothiocyanate and azide could potentially lead to a triazole-thione structure, although this is less direct than contamination.

Troubleshooting Guide:

Potential Cause Explanation Recommended Action
Contaminated Reagents Hydrazine is a common reagent in organic synthesis and cross-contamination is possible.Use freshly purified solvents and high-purity starting materials. Avoid using glassware that was recently used for hydrazine reactions without rigorous cleaning.
Unintended Reductive Side Reactions Some additives or catalysts could facilitate the reduction of the azide.Scrutinize all components of your reaction mixture for potential reducing agents. If using a metal catalyst, consider if it could be involved in a reductive pathway.

Visualization of Potential Triazole-3-thione Formation:

Triazole_Thione_Formation Isothiocyanate R-N=C=S Thiosemicarbazide Thiosemicarbazide Intermediate Isothiocyanate->Thiosemicarbazide + Hydrazine Hydrazine H2N-NHR' TriazoleThione 1,2,4-Triazole-3-thione Thiosemicarbazide->TriazoleThione Cyclization caption Formation of Triazole-3-thione

Caption: A potential pathway to the formation of a 1,2,4-triazole-3-thione byproduct.

FAQ 4: Evidence of Desulfurization or Complete Decomposition

Question: My reaction is producing a lot of gas, and I'm isolating a product that looks like a standard tetrazole (without the sulfur) or no desired product at all. What is causing this decomposition?

Answer:

Thiatetrazoles, like other tetrazoles, are high-energy compounds and can be susceptible to thermal or photochemical decomposition.[13] The primary decomposition pathway involves the extrusion of molecular nitrogen (N₂) and potentially sulfur or a sulfur-containing fragment.

Causality: The thiatetrazole ring is stabilized by aromaticity, but it is also strained due to the presence of four nitrogen atoms and a sulfur atom. At elevated temperatures or upon exposure to UV light, the ring can fragment. The extrusion of N₂ is a thermodynamically favorable process.[13] Desulfurization can also occur, particularly under oxidative or strongly reductive conditions, leading to the formation of a standard tetrazole.[14]

Troubleshooting Guide:

Observation Explanation Recommended Action
Vigorous Gas Evolution This is likely the extrusion of N₂ gas from the decomposition of the thiatetrazole ring.Reduce the reaction temperature. If the reaction is exothermic, ensure adequate cooling and slow addition of reagents.
Formation of Tetrazole (minus S) Desulfurization has occurred.Avoid harsh oxidizing or reducing conditions. If using a catalyst, ensure it is not promoting desulfurization.
Complete Disappearance of Product The thiatetrazole is forming and then rapidly decomposing under the reaction conditions.Attempt the reaction at a lower temperature for a longer duration. Isolate the product as quickly as possible once formed. Protect the reaction from light if it is photochemically sensitive.

Visualization of Decomposition Pathways:

Decomposition_Pathways Thiatetrazole Thiatetrazole Decomposition_Products Decomposition Products (e.g., Nitriles, Sulfur fragments) Thiatetrazole->Decomposition_Products Heat or Light (Ring Fragmentation) Tetrazole Tetrazole (Desulfurized) Thiatetrazole->Tetrazole Harsh Conditions (Desulfurization) N2 N₂ Gas Thiatetrazole->N2 caption Decomposition of Thiatetrazoles

Caption: Major decomposition pathways for thiatetrazoles.

References

  • Yavari, I., Hossaini, Z., & Sabbaghan, M. (2009). Synthesis of functionalized 1,2,4-triazoles-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Iranian Journal of Organic Chemistry, 3, 168-170. [Link]

  • Tlekhurigo, A., & Tmenova, A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. World Journal of Pharmacy and Pharmaceutical Sciences, 13(6), 114-131. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4933. [Link]

  • Kaliyeva, A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(18), 6682. [Link]

  • Ospanova, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Pharmaceuticals, 16(11), 1605. [Link]

  • Al-bayati, R. I., & Hussein, F. A. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(1), 1-10. [Link]

  • Dalirnasab, Z., Suri, Z., & Dalirnasab, S. (2015). Tautomerism of 2-Azido-1, 3, 4-Thiadiazole Studied by Theoretical Methods in Gas Phase and Solution. Science Innovation, 3(6), 127-134. [Link]

  • Hassan, A. S. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]

  • Anonymous. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 353-362. [Link]

  • Wujec, M., & Paneth, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1832. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]

  • Scholl, L., et al. (2022). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters, 24(42), 7819-7823. [Link]

  • Wikipedia. Tetrazole. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this unique molecule, which combines a tetrazole-5-thione core with a methanesulphonic acid substituent, presents specific challenges that require careful control of reaction parameters. This document will guide you through the optimization process with a focus on scientific principles and practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield, or I am not observing any formation of the target this compound. What are the potential causes and how can I improve the yield?

Answer: Low to no product yield is a common hurdle in heterocyclic synthesis. Several factors, from starting materials to reaction conditions, can be at play. Let's break down the potential causes and solutions.

  • Plausible Synthetic Pathway: The synthesis of 1-substituted tetrazole-5-thiones typically involves the cycloaddition of an organic isothiocyanate with an azide source.[1] Given the structure of your target molecule, a likely precursor would be a methanesulphonic acid derivative containing an isothiocyanate group, or a related synthon that can react with an azide.

  • Causality and Solutions:

    • Poor Quality of Starting Materials:

      • Aminomethanesulfonic acid or its derivatives: Ensure it is pure and dry. Moisture can interfere with the reaction.

      • Thiophosgene or other thiocarbonyl transfer reagents: These are often highly reactive and sensitive to moisture. Use freshly opened or distilled reagents.

      • Sodium Azide (NaN₃): Must be dry and of high purity.

    • Suboptimal Reaction Conditions:

      • Temperature: The cycloaddition reaction may require heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product.[2] A systematic temperature screen is recommended.

      • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF are commonly used for tetrazole synthesis as they can dissolve the reagents and facilitate the reaction.[3][4] The high polarity of your target molecule due to the sulfonic acid group may necessitate exploring aqueous or biphasic solvent systems.[5]

      • pH Control: The sulfonic acid moiety in your target molecule and potential precursors makes the reaction medium acidic. This can be beneficial as some tetrazole syntheses are acid-catalyzed.[6][7] However, excessive acidity can lead to side reactions or decomposition. The use of a buffer or a non-nucleophilic base might be necessary to control the pH.

      • Reaction Time: These reactions can be slow. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.

    • Stoichiometry of Reagents:

      • Ensure the correct molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side products and purification challenges.

Problem 2: Formation of Multiple Products and Impurities

Question: My analysis of the crude reaction mixture shows the presence of several unexpected spots on TLC or peaks in LC-MS. What are these impurities and how can I minimize their formation?

Answer: The formation of multiple products is often due to side reactions or the presence of isomers. In the context of 1-substituted tetrazole-5-thiones, the following are common issues:

  • Isomeric Products: While less common for 1-substituted tetrazole-5-thiones compared to N-alkylation of 5-substituted tetrazoles, the possibility of isomeric byproducts should be considered depending on the exact synthetic route.[8]

  • Decomposition Products: Tetrazole rings can be susceptible to thermal decomposition, especially at elevated temperatures.[2] The presence of the thione group can also lead to oxidative side reactions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see your starting materials in the crude product.

Strategies for Minimizing Impurities:

Parameter Recommendation Rationale
Temperature Optimize for the lowest effective temperature.Higher temperatures can promote decomposition and side reactions.[2]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).To prevent oxidation of the thione group.
Catalyst If using a catalyst, screen different types (Lewis vs. Brønsted acids) and loadings.The right catalyst can improve selectivity and reduce side reactions.[3][9]
Purification Develop a robust purification method. Given the sulfonic acid group, the product will be highly polar and likely water-soluble. Ion-exchange chromatography or reverse-phase HPLC may be more effective than normal-phase silica gel chromatography.To effectively separate the desired product from impurities.
Troubleshooting Workflow

Here is a logical workflow to troubleshoot your reaction optimization:

troubleshooting_workflow cluster_optimization Optimization Cycle start Start: Low Yield or Impurities check_reagents 1. Verify Purity and Stoichiometry of Starting Materials start->check_reagents optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK monitor_reaction 3. Monitor Reaction Progress optimize_conditions->monitor_reaction Systematic Screening (T, Solvent, Catalyst) workup_purification 4. Refine Work-up and Purification monitor_reaction->workup_purification Identify Optimal Time characterize 5. Thoroughly Characterize Product and Byproducts workup_purification->characterize Isolate Product characterize->optimize_conditions Identify Side Products, Iterate success Success: Optimized Conditions characterize->success Structure Confirmed

Caption: A systematic workflow for troubleshooting and optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A likely and efficient method for synthesizing 1-substituted tetrazole-5-thiones is the reaction of an organic isothiocyanate with sodium azide.[1] For your target molecule, this would involve a precursor like methanesulfonyl isothiocyanate or a related synthon. The reaction is typically carried out in a suitable solvent, and may be facilitated by a catalyst.

reaction_pathway reagents Methanesulfonyl Isothiocyanate + Sodium Azide (NaN₃) conditions Solvent (e.g., DMF, Water) Heat, Catalyst (optional) reagents->conditions [3+2] Cycloaddition product This compound conditions->product

Caption: Plausible synthetic pathway for the target molecule.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters are:

  • Temperature: To balance reaction rate with the stability of the tetrazole ring.[2]

  • Solvent: Must be able to dissolve the reactants and facilitate the cycloaddition. The polarity of the solvent can significantly influence the reaction.[4]

  • Purity of Reagents: Especially the azide source and the isothiocyanate precursor, which can be sensitive to moisture.

  • Safety Precautions: Due to the use of azides.

Q3: What are the key safety precautions to take when working with azides?

A3: Working with sodium azide and the potential in situ formation of hydrazoic acid (HN₃) requires strict safety protocols:

  • Avoid Strong Acids: Do not mix sodium azide with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[10][11]

  • Avoid Heavy Metals: Avoid contact with heavy metals (e.g., lead, copper) as this can form explosive heavy metal azides. Use appropriate non-metal spatulas and glassware.

  • Work in a Well-Ventilated Fume Hood: To prevent inhalation of any volatile and toxic substances.

  • Proper Quenching and Waste Disposal: Any residual azide should be carefully quenched (e.g., with sodium nitrite and then acid) before disposal. Follow your institution's safety guidelines for azide waste.

Q4: How can I confirm the structure and purity of this compound?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment:[12][13][14]

Technique Expected Observations
¹H NMR A singlet for the methylene protons (CH₂) adjacent to the sulfonic acid and the tetrazole ring. The chemical shift will be influenced by these electron-withdrawing groups.
¹³C NMR A peak for the thione carbon (C=S) in the downfield region (typically >160 ppm). A signal for the methylene carbon.
FT-IR Characteristic peaks for S=O stretching in the sulfonic acid group (~1350 and 1175 cm⁻¹), C=S stretching (~1100-1250 cm⁻¹), and N=N stretching.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]
Elemental Analysis To determine the percentage of C, H, N, and S, which should match the calculated values for the molecular formula C₂H₄N₄O₃S₂.

By systematically addressing these troubleshooting points and frequently asked questions, you can optimize the reaction conditions for the synthesis of this compound, leading to improved yields, higher purity, and a safer experimental process.

References

  • Naeimi, H., Kiani, F., & Moradian, M. (n.d.). Facile and mild synthesis of 1-substituted-1H-1,2,3,4-tetrazoles catalyzed by methanesulfonic acid under solvent-free conditions.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry.
  • Reddit. (2025).
  • Optimization of reaction conditions for synthesis of 5-substi- tuted 1H-tetrazole. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid.
  • Kwon, H. S., Park, G. H., Ju, H., Lee, E., & Kim, Y.-J. (n.d.).
  • Optimization of reaction conditions. (n.d.).
  • Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. (2024). PubMed Central.
  • Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applic
  • Methane Sulphonic Acid is Green C
  • Optimization of reaction conditions a. (n.d.).
  • Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. a. (n.d.).
  • Synthesis of 5-substituted 1H-tetrazole derivatives at re- flux/DMF in... (n.d.).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
  • Tetrazoles via Multicomponent Reactions. (2019).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers.
  • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. (n.d.). Beilstein Journals.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
  • This compound. (n.d.). PubChem.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.).
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • Tetrazoles via Multicomponent Reactions. (2019). Semantic Scholar.
  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. (2025).
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • Benchchem. (n.d.).
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed Central.
  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (n.d.). Der Pharma Chemica.

Sources

troubleshooting failed reactions of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during its use in chemical synthesis. This guide is structured to address specific experimental challenges with a focus on the underlying chemical principles to empower you to resolve failed reactions and optimize your synthetic routes.

Introduction to a Versatile Reagent

This compound and its analogues are important building blocks in medicinal chemistry, most notably in the synthesis of beta-lactam antibiotics such as Cefazolin.[1][2] The unique structural features of this reagent, including the acidic tetrazole proton, the nucleophilic thione group, and the sulfonic acid moiety, contribute to its reactivity but also present specific challenges in its application. This guide will walk you through the most common pitfalls and provide actionable solutions.

Troubleshooting Failed Reactions: A Symptom-Based Approach

Problem 1: Low or No Product Yield in Acylation Reactions

One of the primary applications of this compound analogues is in acylation reactions, for instance, the acylation of 7-aminocephalosporanic acid (7-ACA) derivatives in the synthesis of Cefazolin.[2][3]

dot

Caption: General schematic of an acylation reaction involving a thioxotetrazole analogue.

FAQs:

  • Q1: My acylation reaction has stalled, and I'm recovering mostly unreacted starting materials. What could be the cause?

    A1: Several factors could be at play. Firstly, inadequate activation of the carboxylic acid on the tetrazole reagent is a common issue. Ensure your activating agent (e.g., pivaloyl chloride, thionyl chloride) is fresh and used in the correct stoichiometric amount.[3] Secondly, the choice and amount of base are critical. Insufficient base will result in incomplete deprotonation of the tetrazole, reducing its nucleophilicity. Conversely, an excessively strong or sterically hindered base might lead to side reactions. Finally, temperature control is crucial; many acylation reactions with these sensitive substrates are performed at low temperatures (-20 to 0 °C) to minimize side reactions.[3]

  • Q2: I'm observing multiple spots on my TLC, and the desired product is a minor component. What are the likely side products?

    A2: A significant challenge with 5-mercapto-1-substituted tetrazoles is their ambident reactivity.[4] This means that acylation can occur at either the sulfur atom (S-acylation) or a ring nitrogen atom (N-acylation), leading to the formation of isomeric products. The desired product is typically the N-acylated isomer. The ratio of these isomers can be influenced by the solvent, base, and the nature of the acylating agent. To favor N-acylation, consider using a polar aprotic solvent and a non-nucleophilic base.

  • Q3: My reaction mixture turned dark, and I have a complex mixture of unidentifiable products. What could have happened?

    A3: Tetrazole rings can be susceptible to decomposition under harsh reaction conditions, particularly at elevated temperatures.[4] The presence of strong acids or bases can also catalyze degradation pathways. If your reaction requires heating, it is crucial to perform it under an inert atmosphere and for the minimum time necessary. A color change to dark brown or black often indicates decomposition. Consider running the reaction at a lower temperature for a longer duration.

Problem 2: Product Isolation and Purification Challenges

The high polarity of the sulfonic acid group in the title compound and its derivatives can make product isolation and purification from aqueous media challenging.

FAQs:

  • Q4: My product is highly water-soluble, making extraction with organic solvents inefficient. How can I improve my workup?

    A4: For highly polar products, a simple liquid-liquid extraction may not be effective. Consider the following strategies:

    • pH Adjustment: Carefully adjusting the pH of the aqueous solution can significantly impact the solubility of your product. For acidic products, lowering the pH may induce precipitation.[1]

    • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of organic compounds, improving extraction efficiency into an organic solvent.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography is often more effective than normal-phase silica gel chromatography.

  • Q5: I'm struggling to remove unreacted starting material from my product. What purification techniques are recommended?

    A5: Unreacted starting materials are a common impurity in Cefazolin synthesis.[5] Fractional precipitation can be an effective technique. By carefully adjusting the pH of the solution, it's possible to selectively precipitate either the unreacted starting material or the desired product.[1] For example, in Cefazolin synthesis, unreacted 7-ACA derivative can be precipitated by adjusting the pH to around 4.2.[1]

Frequently Asked Questions (FAQs) about this compound

  • Q6: What is the role of the sulfonic acid group in this molecule's reactivity?

    A6: The sulfonic acid group is a strong acid, which means the molecule will exist in a deprotonated, anionic form under most reaction conditions. This has several implications:

    • Solubility: It imparts high water solubility to the molecule and its derivatives.

    • Reactivity: The anionic nature of the molecule can influence its nucleophilicity and interaction with other charged species in the reaction mixture.

    • Purification: As mentioned in Q4 and Q5, it significantly impacts the choice of isolation and purification methods.

  • Q7: How stable is this compound? What are the optimal storage conditions?

    A7: While specific stability data for this exact compound is not widely published, related 5-mercaptotetrazoles can be sensitive to heat, light, and strong oxidizing or reducing agents. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere. For its disodium salt, storage in a well-ventilated area away from heat, moisture, and strong oxidizers is advised.[6]

  • Q8: Are there any known incompatibilities with common reagents or solvents?

    A8: Due to its acidic nature and the presence of a thiol-like group, this compound may be incompatible with strong bases and oxidizing agents. The thione group can be susceptible to oxidation, and the tetrazole ring can be sensitive to strong reducing agents. Care should be taken when choosing reaction partners and conditions.

Experimental Protocols

Protocol 1: General Procedure for Acylation in the Synthesis of a Cefazolin Analogue

This protocol is a generalized procedure based on methodologies for Cefazolin synthesis and should be adapted for your specific substrates.[2][3]

dot

Acylation_Workflow cluster_activation Activation cluster_acylation Acylation cluster_workup Workup and Purification Start Dissolve Thioxotetrazole Analogue in Anhydrous Solvent Add_Base Add Triethylamine, Cool to -10°C Start->Add_Base Add_Activating_Agent Slowly Add Activating Agent (e.g., Pivaloyl Chloride) Add_Base->Add_Activating_Agent Stir_Activation Stir for 1 hour at -10°C Add_Activating_Agent->Stir_Activation Add_Amine Add Amine Solution to the Activated Thioxotetrazole Stir_Activation->Add_Amine Prepare_Amine Prepare Solution of Amine Substrate in a Separate Flask Prepare_Amine->Add_Amine Stir_Reaction Stir at Low Temperature (e.g., -10 to 0°C) for 2-4 hours Add_Amine->Stir_Reaction Quench Quench Reaction with Water Stir_Reaction->Quench Extract Extract with an Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify

Caption: A typical workflow for the acylation of an amine with a thioxotetrazole analogue.

Materials:

  • 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid (or similar analogue)

  • Amine substrate (e.g., a 7-ACA derivative)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (or another suitable base)

  • Pivaloyl chloride (or another suitable activating agent)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the thioxotetrazole analogue in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (1.1 equivalents) and cool the mixture to -10 °C.

  • Slowly add pivaloyl chloride (1.05 equivalents) dropwise, maintaining the temperature below -5 °C.

  • Stir the mixture at -10 °C for 1 hour to form the mixed anhydride.

  • In a separate flask, prepare a solution of the amine substrate in the same anhydrous solvent.

  • Slowly add the amine solution to the mixed anhydride solution, keeping the temperature below 0 °C.

  • Allow the reaction to stir at a low temperature (-10 to 0 °C) for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

ParameterRecommended RangeRationaleReference
Reaction Temperature -20 to 10 °CMinimizes side reactions and decomposition.[3]
pH (for aqueous reactions) 6.0 - 8.0Balances nucleophilicity and stability of reactants.[1]
Base Equivalents 1.1 - 1.5Ensures complete deprotonation without promoting side reactions.[2]
Activating Agent Equivalents 1.05 - 1.2Drives the reaction to completion.[3]

References

  • RU2210596C2, Method of synthesis of cefazolin, Google P
  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance, PMC - NIH.
  • IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM, Punjab University.
  • The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzym
  • Synthetic method of cefazolin acid, CN104910188A, Google P
  • EP1416054B1, Simple enzymatic process for preparing cefazolin, Google P
  • EP2524916A2, Method for preparing tetrazole methanesulfonic acid salts, and novel compound used in same, Google P
  • This compound, PubChem.
  • This compound, DY6126, Doyun.
  • Disodium 2,5-Dihydro-5-Thiooxo-1H-Tetrazol-1-Ylmethanesulfon
  • 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid, ChemBK.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole, MDPI.
  • Tetrazoles via Multicomponent Reactions, ACS Public
  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliph
  • Cas 66242-82-8,5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt, LookChem.
  • 5-Mercapto-1,2,3,4-Tetrazole-1-Methyl Sulfonic Acid, Echemi.
  • WO2006050922A1, Process for the synthesis of tetrazoles, Google P
  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)
  • Application Notes & Protocols: Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds, Benchchem.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview, International Journal of Pharmaceutical Sciences Review and Research.
  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl, Semantic Scholar.
  • Tetrazoles via Multicomponent Reactions, CORE.
  • (PDF)
  • ChemInform Abstract: Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu 2 O-Catalyzed Aerobic Oxidative Direct Cross-Coupling of N-H Free Tetrazoles with Boronic Acids.
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione, ResearchG
  • US4526978A, Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds, Google P

Sources

Technical Support Center: 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. Given the specialized nature of this compound, this document is built upon established chemical principles of its constituent functional groups: a 1,5-disubstituted tetrazole ring, a thione moiety, and an N-sulfonic acid group. Our goal is to provide a framework for anticipating and troubleshooting potential stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows a new peak in my HPLC/LC-MS analysis. What could it be?

A: The appearance of a new, related peak often indicates degradation. The identity of the degradant depends on the experimental conditions. The most probable initial degradation events involve modification of the thione group (oxidation) or cleavage of the methanesulphonic acid group (hydrolysis). We recommend reviewing the troubleshooting guides below to systematically identify the cause based on your specific storage and experimental conditions.

Q2: I am observing inconsistent results in my biological or chemical assays. Could compound degradation be the cause?

A: Absolutely. Inconsistent results are a classic sign of sample instability. Even minor degradation can lead to a significant loss of active compound concentration or the formation of interfering byproducts. Tetrazole rings are generally considered metabolically stable, but the overall stability of this molecule is dictated by its weakest points—likely the thione and N-SO₃H bond.[1][2] We advise performing a stability check on your stock solutions and samples under your specific assay conditions (e.g., buffer pH, temperature, light exposure).

Q3: Is this compound particularly sensitive to light?

A: Yes, caution is warranted. Both tetrazole and thione functional groups can be susceptible to photodegradation.[3][4] Photolysis can induce cleavage of the tetrazole ring, a complex process that can generate a variety of products.[5] To mitigate this risk, we strongly recommend working with the compound under yellow light and storing all solutions and solid materials in amber vials or containers protected from light.

Q4: What are the recommended storage conditions for this compound?

A: Based on its structure, the following storage conditions are recommended to maximize shelf-life:

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, flash-freeze aliquots in a suitable, degassed solvent and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q5: My compound appears to be degrading in an aqueous buffer. What is the likely cause?

A: The most probable cause of degradation in an aqueous environment is hydrolysis. The N-SO₃H bond is a potential site for hydrolytic cleavage, which would release the methanesulphonic acid group. The rate of this hydrolysis can be highly dependent on the pH of the buffer.[6] Refer to Troubleshooting Guide 1 for a detailed investigation plan.

Potential Degradation Pathways

The stability of this compound is governed by four primary degradation routes: hydrolysis, oxidation, photolysis, and thermal decomposition. Each pathway targets a different part of the molecule.

G cluster_main Potential Degradation Pathways cluster_paths Parent This compound C₂H₄N₄O₃S₂ Hydrolysis Hydrolysis Cleavage of N-SO₃H bond Thione (C=S) to Carbonyl (C=O) Parent->Hydrolysis Aqueous Env. pH Dependent Oxidation Oxidation Thione (C=S) to Sulfine (C=S=O) Thione to Carbonyl (C=O) Parent->Oxidation Air, H₂O₂ ROS Photolysis Photolysis Tetrazole Ring Cleavage N₂ Extrusion Parent->Photolysis UV/Visible Light Thermolysis Thermolysis Tetrazole Ring Fragmentation Loss of SO₃ Parent->Thermolysis Heat G start Suspected Hydrolysis prep_buffers Prepare Buffers (e.g., pH 2, 4, 7, 9, 10) start->prep_buffers incubate Incubate Compound in Buffers (e.g., RT, 40°C) prep_buffers->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze via LC-MS sample->analyze identify Identify Degradants (Check for Δm/z) analyze->identify end Determine pH Stability Profile identify->end

Caption: Experimental workflow for a pH stability study.

Recommended Experimental Protocol:
  • Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7.4, 9).

  • Incubation: Prepare solutions of your compound (~10 µM) in each buffer. Include a control in a stable organic solvent like acetonitrile. Incubate the samples at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each sample and quench any further reaction by diluting with mobile phase or freezing.

  • LC-MS Analysis: Analyze each sample by LC-MS. Monitor the disappearance of the parent compound and the appearance of new peaks.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. Identify the mass of the degradants to confirm the degradation pathway.

Potential Hydrolytic Degradants:
Degradation PathwayProduct StructureΔm/z from Parent
N-SO₃H Cleavage 2,5-Dihydro-5-thioxo-1H-tetrazole-80 Da
Thione Hydrolysis 2,5-Dihydro-5-oxo-1H-tetrazole-1-methanesulphonic acid-16 Da (S replaced by O)
Guide 2: Investigating Oxidative Degradation

Problem: You notice rapid degradation of your compound, especially in solvents that may contain peroxides (e.g., older THF, ether) or when exposed to air for prolonged periods.

Scientific Rationale: The thione group (C=S) is electron-rich and susceptible to oxidation. [7]Mild oxidants can convert it to a sulfine (C=S=O), and stronger conditions can lead to the formation of a carbonyl (C=O) and release of sulfur oxides. [7]Thioethers are known to be rapidly oxidized by reactive oxygen species (ROS). [8]

Recommended Experimental Protocol (Forced Oxidation):
  • Preparation: Dissolve the compound in a suitable solvent (e.g., methanol/water).

  • Oxidant Addition: Treat the solution with a controlled amount of an oxidizing agent. A common choice is hydrogen peroxide (H₂O₂), starting with a 1-3% solution.

  • Reaction Monitoring: Monitor the reaction by HPLC or LC-MS at regular intervals (e.g., every 15-30 minutes) to observe the formation of new products.

  • Analysis: Characterize the oxidation products by their mass-to-charge ratio.

Preventative Measures:
  • Use freshly distilled or peroxide-free solvents.

  • Degas aqueous buffers and solvents before use.

  • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Potential Oxidative Degradants:
Degradation PathwayProduct StructureΔm/z from Parent
Sulfine Formation 2,5-Dihydro-5-sulfinyl-1H-tetrazole-1-methanesulphonic acid+16 Da
Thione to Carbonyl 2,5-Dihydro-5-oxo-1H-tetrazole-1-methanesulphonic acid-16 Da
Guide 3: Investigating Photodegradation

Problem: Samples left on the benchtop under ambient light degrade significantly faster than those stored in the dark.

Scientific Rationale: Tetrazoles can absorb UV light, leading to an excited state that can undergo ring cleavage. [3]This process often involves the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates like carbenes or nitriles, which can then react further to form a complex mixture of products. [9][10]

Recommended Experimental Protocol (Photostability Stress Test):
  • Sample Preparation: Prepare two sets of solutions of your compound. Wrap one set completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place both sets of samples in a photostability chamber with a controlled light source (as per ICH Q1B guidelines) or expose them to ambient laboratory light.

  • Analysis: At various time points, analyze samples from both the exposed and dark control groups by HPLC or LC-MS.

  • Comparison: Compare the degradation profiles. Significant degradation in the light-exposed sample relative to the dark control confirms photosensitivity.

Preventative Measures:
  • Always use amber glass vials or tubes for sample storage and preparation.

  • When working on the bench, cover sample racks with aluminum foil.

  • For highly sensitive experiments, work under yellow or red safety lights.

References

  • Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(23), 13393-13446. [Link]

  • Ostrovskii, V.A., et al. (2024). Decomposition products of tetrazoles. Russian Chemical Reviews, 93(8), RCR5118. [Link]

  • Gaponik, P.N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE Repository. [Link]

  • Ostrovskii, V.A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]

  • Frija, L. M. T., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757-3774. [Link]

  • Khatoon, N., & Niazi, H. H. (2011). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. Journal of the Chemical Society of Pakistan, 33(4), 493-497. [Link]

  • Karton, A., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(13), 2834-2845. [Link]

  • Zarranz, B., et al. (2004). Tetrazolium Compounds: Synthesis and Applications in Medicine. Medicinal Research Reviews, 24(3), 367-393. [Link]

  • Blacker, A. J., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 264-270. [Link]

  • Cristiano, M. L. S., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757-3774. [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. [Link]

  • Wang, Y., et al. (2024). Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex. ACS Applied Polymer Materials. [Link]

  • Cardoso-López, J., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 18(6), 576-602. [Link]

  • Wackett, L., & Ma, J. (1997). Methanesulfonic Acid Degradation Pathway. Eawag-BBD. [Link]

  • Davis, F. A., et al. (1988). Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. [Link]

  • Yuan, Z., et al. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules, 21(9), 1169. [Link]

  • Gering, K., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

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Technical Support Center: Purifying 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid Preparations

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the comprehensive technical guide for the purification of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. The synthesis of this heterocyclic compound, while effective, can result in a range of impurities that may compromise the integrity of your research and development. This guide provides an in-depth, experience-driven approach to troubleshooting common purification challenges, complete with detailed protocols and answers to frequently asked questions. Our goal is to empower you with the knowledge to consistently achieve high-purity TMTMSA for your critical applications.

Part 1: Understanding the Impurity Landscape

Effective purification begins with a clear understanding of potential contaminants. The synthesis of this compound typically involves the reaction of a substituted amine with reagents like triethyl orthoformate and sodium azide.[1] This process, along with the inherent reactivity of the tetrazole ring, can lead to several classes of impurities.

Common Impurity Classes:

  • Residual Starting Materials: Unreacted reagents such as sodium azide and methanesulphonic acid can carry through to the final product.[2]

  • Side-Reaction Byproducts: The formation of the tetrazole ring can be accompanied by side reactions, leading to structurally similar but undesired tetrazole derivatives.[3]

  • Degradation Products: The tetrazole moiety can be susceptible to degradation under certain conditions, leading to ring-opened or other modified structures.

  • Inorganic Salts: Byproducts from neutralization or other steps can introduce inorganic salt impurities.

Visualizing Impurity Origins in the Synthetic Workflow

G Start Crude TMTMSA Dissolve Dissolve in Hot Solvent Start->Dissolve Filter Hot Filtration Dissolve->Filter Cool Slow Cooling Filter->Cool Crystallize Crystallization Cool->Crystallize Isolate Vacuum Filtration & Washing Crystallize->Isolate Dry Drying Isolate->Dry End Pure TMTMSA Dry->End

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. Recognizing the compound's significance as a bioisostere for carboxylic acids in drug development, this document addresses the critical challenges encountered when transitioning from bench-scale synthesis to pilot or production scale.[1][2][3] The core focus is on ensuring process safety, reaction efficiency, and product purity through a troubleshooting and FAQ-based format.

Section 1: Proposed Synthetic Strategy for Scale-Up

The synthesis of the target molecule is not a trivial one-step process. A robust and scalable approach involves a two-stage strategy: first, the formation of the core 1H-tetrazole-5-thiol heterocycle, followed by a selective N-alkylation to introduce the methanesulphonic acid moiety. This staged approach allows for better control over each transformation and facilitates the purification of intermediates.

The proposed workflow is outlined below. The initial step involves the reaction of an appropriate starting material with an azide source to form the tetrazole ring, a common method in tetrazole synthesis.[3][4] The subsequent step is the crucial N-alkylation, which must be performed under conditions that favor substitution on the desired nitrogen atom of the tetrazole ring.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: N-Alkylation A Starting Material (e.g., Thiosemicarbazide derivative or Isothiocyanate) C [3+2] Cycloaddition or Cyclization A->C Reagent 1 B Sodium Azide (NaN₃) B->C Reagent 2 D Intermediate: 1H-Tetrazole-5-thiol C->D Purification/ Isolation F Controlled N-Alkylation Reaction D->F Intermediate E Alkylation Reagent (e.g., Chloromethanesulfonyl chloride) E->F Reagent G Final Product: 2,5-Dihydro-5-thioxo-1H-tetrazole- 1-methanesulphonic acid F->G Crude Product H Final Purification (Crystallization) G->H Purification I End of Process

Caption: Proposed two-stage synthetic workflow for scale-up.

Section 2: Critical Process Parameters for Scale-Up

Transitioning from a laboratory (gram-scale) to a pilot or production (kilogram-scale) process requires careful re-evaluation of all reaction parameters. What is manageable in a round-bottom flask can present significant safety and efficiency challenges in a large reactor.

ParameterLab-Scale Consideration (grams)Pilot/Production-Scale Consideration (kilograms)Rationale for Change
Reagent Stoichiometry Use of excess azide (e.g., 1.5-3 eq.) is common to drive the reaction to completion.Minimize azide to near-stoichiometric amounts (e.g., 1.05-1.2 eq.).Reduces the risk associated with large quantities of residual azide and the potential for generating hazardous hydrazoic acid (HN₃) during workup.[5][6]
Solvent Selection High-boiling aprotic solvents like DMF or DMSO are often used for solubility and high reaction temperatures.[7]Evaluate greener, lower-boiling point solvents (e.g., acetonitrile, isopropanol) or biphasic systems to simplify removal and reduce environmental impact.[8]Large-scale solvent removal of high-boiling point solvents is energy-intensive and can lead to thermal decomposition of the product.
Temperature Control Heating mantles and oil baths provide adequate control. Exotherms are easily dissipated.Jacketed reactors with automated heating/cooling loops are essential. Exotherm management is critical.The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions.
Reagent Addition Reagents are often added in one portion or quickly via dropping funnel.Slow, controlled addition using metering pumps is mandatory, especially for the azide or alkylating agent.Prevents localized concentration "hot spots" and allows the cooling system to manage the reaction exotherm effectively.[9]
Agitation Magnetic stir bars are sufficient.Overhead mechanical stirrers (e.g., impeller, turbine) are required to ensure proper mixing and heat transfer in viscous slurries.Inadequate mixing can lead to poor reaction kinetics, byproduct formation, and localized overheating.
Workup & Isolation Simple extraction with a separatory funnel and rotary evaporation.Multi-stage extractions in the reactor, followed by carefully designed crystallization and filtration (e.g., Nutsche filter).Manual separation is not feasible. Procedures must be optimized for efficiency, safety, and minimizing solvent use and waste generation.[10]

Section 3: Troubleshooting Guide

Q1: During the cycloaddition step (Stage 1), my reaction has stalled, showing low conversion of the starting material. What are the likely causes and solutions?

A1: Low conversion during the tetrazole formation is a common issue during scale-up. Here are the primary causes and troubleshooting steps:

  • Causality - Inadequate Mass Transfer: On a larger scale, the reaction may be a heterogeneous slurry. If agitation is insufficient, the solid sodium azide may not have adequate contact with the dissolved organic substrate.

    • Solution: Increase the agitation speed and ensure the stirrer design is appropriate for solid suspension. Confirm that a vortex is not pulling solids to the center, leaving the outer regions poorly mixed.

  • Causality - Catalyst Inactivity: If using a Lewis acid catalyst like a zinc salt, it may be poisoned by water.[8]

    • Solution: Ensure all reagents and the solvent are anhydrous. Dry the solvent and reactor thoroughly before starting. Consider adding the catalyst under an inert atmosphere (e.g., Nitrogen).

  • Causality - Insufficient Temperature: The reaction often has a significant activation energy. A temperature that works at the lab scale may be insufficient in a large reactor where heat distribution is less uniform.

    • Solution: Verify the internal reaction temperature with a calibrated probe, not just the jacket temperature. You may need to slightly increase the setpoint to achieve the desired internal temperature, but monitor closely for any exotherm.

Q2: I am observing significant byproduct formation during the N-alkylation (Stage 2), including what appears to be the N2-alkylated isomer. How can I improve regioselectivity?

A2: The tetrazole anion is ambidentate, meaning alkylation can occur at either the N1 or N2 position. Achieving high N1 selectivity is critical for yield and purity.

  • Causality - Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the site of alkylation. Hard electrophiles tend to react at the more electronegative N1, while soft electrophiles may favor N2. The methanesulfonyl group is a relatively hard electrophile.

    • Solution - Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) generally favor N1 alkylation. Protic solvents can solvate the anion differently and may alter selectivity.

    • Solution - Base and Counter-ion: Using a bulky, non-nucleophilic base can sterically hinder attack at the N2 position. The choice of base also determines the counter-ion (e.g., Na+, K+, or a quaternary ammonium salt). Experiment with different bases (e.g., K₂CO₃, DBU, or triethylamine) at a small scale to find the optimal conditions for N1 selectivity.

    • Solution - Temperature: Lowering the reaction temperature can often increase the selectivity of the desired kinetic product. Perform the addition of the alkylating agent at a reduced temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.

Q3: During the final workup, my product is oiling out instead of crystallizing, or it is forming a very fine powder that is difficult to filter. What can I do?

A3: Crystallization is a critical purification step that can be challenging to scale.

  • Causality - Supersaturation & Impurities: "Oiling out" often occurs when the solution is too supersaturated or when impurities are present that inhibit crystal lattice formation. Very fine powders result from rapid, uncontrolled crystallization ("crashing out").

    • Solution - Control Cooling: Implement a slow, linear cooling profile. Rapid cooling is a common cause of poor crystal formation. For example, cool from 60 °C to 20 °C over 4-6 hours.

    • Solution - Anti-Solvent Addition: Use a well-mixed anti-solvent system. Add the anti-solvent slowly to the product solution at a controlled temperature. This allows for gradual saturation and the growth of larger, more easily filterable crystals.

    • Solution - Seeding: Develop a seeding protocol. Add a small quantity of pure, crystalline product at the point of metastable supersaturation. This provides a template for crystal growth and ensures consistency between batches.

    • Solution - Purity Check: Ensure the crude product entering crystallization is of sufficient purity. If significant impurities are present, consider an additional purification step like a charcoal treatment or a different solvent wash to remove the problematic impurities.

Section 4: Safety First - Hazard Analysis and Mitigation

The single most critical aspect of scaling this synthesis is managing the hazards associated with azides. Failure to do so can have catastrophic consequences.[11]

Q1: What are the primary chemical hazards, and how can they be mitigated?

A1: The primary hazards are the formation of hydrazoic acid (HN₃) and the potential for creating explosive heavy metal azides.

  • Hydrazoic Acid (HN₃): This is a highly toxic, volatile, and dangerously explosive gas. It is formed when sodium azide comes into contact with acid.[5][6]

    • Mitigation:

      • pH Control: Strictly maintain basic or neutral conditions throughout the reaction and initial workup. Never add acid to a solution containing residual sodium azide.

      • Quenching: Before acidification of the reaction mixture (for product isolation), any excess azide MUST be quenched. A common and effective method is the slow addition of a sodium nitrite (NaNO₂) solution, which converts azide to nitrogen gas. This quenching step itself must be done cautiously as it is gas-evolving.

  • Heavy Metal Azides: Azides can react with metals like copper, lead, zinc, and mercury to form extremely shock-sensitive and explosive salts.

    • Mitigation:

      • Material of Construction: Ensure reactors, transfer lines, and spatulas are made of stainless steel, glass, or other non-reactive materials. Absolutely avoid brass, bronze, or lead-soldered joints.

      • Catalyst Choice: While zinc salts are effective catalysts, their use creates zinc azide in situ.[6] If using such catalysts, the process must be designed to handle these materials with extreme care, and quenching procedures are paramount.

G A Is Acidic Workup Required? B YES: Quench Azide First A->B Yes C NO: Proceed with Non-Acidic Workup A->C No D Add NaNO₂ Solution Slowly Monitor for Gas Evolution and Temperature B->D E Test for Residual Azide (e.g., with FeCl₃ spot test) D->E F Azide Present? E->F G Add More Quenching Agent F->G Yes H Safe to Proceed with Acidification F->H No G->D

Caption: Decision workflow for safe handling of azide in workup.

Section 5: Frequently Asked Questions (FAQs)

Q: What analytical techniques are recommended for in-process control (IPC) and final product release?

A: For a robust and well-controlled process, a combination of techniques is essential.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the disappearance of starting materials and the appearance of the product and key impurities. It provides quantitative data on reaction conversion and purity.

  • Final Product QC:

    • Identity: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure. High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

    • Purity: HPLC for quantitative purity analysis (e.g., >99.0% area).

    • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify any remaining solvents from the synthesis.

    • Water Content: Karl Fischer titration to determine the water content.

Q: Are there any "greener" or inherently safer alternatives to the azide-based synthesis?

A: The [3+2] cycloaddition of azides is the most prevalent and versatile method for constructing the tetrazole ring.[3] While other routes exist, they often lack the broad applicability or efficiency. The most significant advancement in making this chemistry safer is not necessarily avoiding azides, but changing the process technology.

  • Flow Chemistry: Continuous flow microreactors are an inherently safer technology for this chemistry.[5][6] They handle only a small amount of material in the reaction zone at any given time, have superior heat transfer, and eliminate headspace where explosive gases like HN₃ could accumulate.[5] This technology is highly recommended for the large-scale production of tetrazoles.

Q: What are the typical stability and storage conditions for the final product?

A: this compound is an acidic and potentially hygroscopic compound.

  • Storage: It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place away from incompatible materials like strong bases or oxidizing agents.

  • Stability: The thioxo and sulfonic acid functional groups are generally stable. However, long-term stability studies should be conducted under intended storage conditions to assess degradation pathways and establish a retest date.

References

  • ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted tetrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • Zhou, C., & Wang, Y. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 13961-13982. doi:10.3390/molecules200813961. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12201-12264. doi:10.1021/acs.chemrev.9b00302. Retrieved from [Link]

  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(1), M1199. doi:10.3390/M1199. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11, 38761-38781. doi:10.1039/D1RA07248A. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives.
  • ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. doi:10.1021/acsomega.4c02263. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-hexyl-1H-tetrazole-5-thiol. Retrieved from [Link]

  • SciSpace. (n.d.). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters, 17(23), 5886-5889. doi:10.1021/acs.orglett.5b03068. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale‐up synthesis and transformations of 4 a. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

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Technical Support Center: Characterization of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid (DTMMSA). This document is designed for researchers, scientists, and drug development professionals encountering challenges in the analytical characterization of this unique molecule. DTMMSA combines a highly acidic sulfonic acid group with a complex thioxo-tetrazole heterocycle, presenting distinct analytical hurdles. This guide provides troubleshooting solutions and in-depth FAQs to navigate these complexities effectively.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during routine analysis. The underlying logic for each troubleshooting step is explained to help you make informed decisions in your experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are the peaks for my N-H or potential S-H protons broad, or have they disappeared entirely in my ¹H NMR spectrum?

This is a common and expected observation for DTMMSA, arising from two primary phenomena: tautomerism and rapid proton exchange.

  • Causality - Tautomerism: The molecule exists in a dynamic equilibrium between its thione (=S) and thiol (-SH) tautomeric forms.[1][2][3][4] This structural isomerism involves the migration of a proton, and if the rate of this interconversion is on the same timescale as the NMR experiment, it leads to the broadening of signals for the protons involved.

  • Causality - Proton Exchange: The protons on the tetrazole ring (N-H) and the sulfonic acid group (-SO₃H) are highly acidic. They can rapidly exchange with residual water in the deuterated solvent or with each other. This exchange process prevents the nucleus from remaining in a consistent magnetic environment long enough for a sharp signal to be detected, often resulting in a very broad signal that can merge with the baseline or disappear.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use high-purity, freshly opened deuterated solvents (e.g., DMSO-d₆, Acetonitrile-d₃). Avoid CDCl₃ unless the sample is completely dry, as residual DCl can accelerate exchange.

  • Low-Temperature NMR: Cooling the NMR probe can slow down the rate of both tautomerization and proton exchange. This may resolve the broad signals into sharper, distinct peaks for each tautomer or exchanging proton.

  • Use Aprotic Polar Solvents: DMSO-d₆ is often an excellent choice. Its ability to form hydrogen bonds can sometimes slow the exchange rate of N-H protons compared to other solvents, making them more clearly visible.

  • Deuterium Exchange (D₂O Shake): To confirm if a broad peak is from an exchangeable proton (N-H, O-H, S-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal from the exchangeable proton will disappear.

Diagram: Thione-Thiol Tautomeric Equilibrium This diagram illustrates the equilibrium between the two primary tautomeric forms of the thioxo-tetrazole ring, a key reason for spectroscopic complexity.

Caption: Dynamic equilibrium between the thione and thiol tautomers of DTMMSA.

Q2: My ¹³C NMR spectrum shows a very weak signal for the C=S carbon. How can I improve its detection?

The carbon atom in the C=S (thioxo) or C-S (thiol) group often presents challenges in ¹³C NMR.

  • Causality - Long Relaxation Time: Carbons that are not directly bonded to protons (quaternary carbons), like the C=S carbon, typically have very long spin-lattice relaxation times (T₁). In standard ¹³C experiments with short delay times, these carbons do not fully relax between pulses, leading to signal saturation and significantly reduced intensity.

  • Causality - Nuclear Overhauser Effect (NOE): The signal intensity of carbons is often enhanced by the Nuclear Overhauser Effect from nearby protons. The C=S carbon lacks directly attached protons, resulting in a minimal NOE enhancement and a weaker signal.

Troubleshooting Protocol:

  • Increase Relaxation Delay: Modify the acquisition parameters to include a longer relaxation delay (d1), for example, 5-10 seconds. This allows the C=S carbon to fully relax between scans, thereby increasing its signal intensity.

  • Use a Relaxation Agent: Add a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃). This will shorten the T₁ of all carbons, including the C=S, allowing for faster acquisition without saturation. Use with caution as it will broaden all signals.

  • Perform a 2D NMR Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be used to unambiguously identify the C=S carbon through its correlation (2-3 bond coupling) to the protons on the adjacent methanesulfonic acid methylene group (-CH₂-).

Mass Spectrometry (MS)
Q1: I'm seeing characteristic fragment losses of 28 Da and 43 Da in my mass spectra. What do these correspond to?

These are hallmark fragmentation patterns for tetrazole-containing compounds and depend on the ionization mode used.

  • Causality - Negative Ion Mode ([M-H]⁻): In negative ion mode, the deprotonated molecule is formed. The tetrazole ring readily undergoes fragmentation by eliminating a molecule of nitrogen (N₂), resulting in a characteristic neutral loss of 28 Da.[5][6]

  • Causality - Positive Ion Mode ([M+H]⁺): In positive ion mode, the protonated molecule is more likely to fragment by losing hydrazoic acid (HN₃), which corresponds to a neutral loss of 43 Da.[5][6] Observing these specific losses is strong evidence for the presence of the tetrazole ring.

Data Summary: Ionization Techniques & Expected Fragments

Ionization ModeTechniqueParent Ion (m/z)Key Fragment Ion (m/z)Characteristic Neutral Loss
NegativeESI194.96 [M-H]⁻166.9628 Da (N₂)
PositiveESI196.97 [M+H]⁺153.9743 Da (HN₃)
Hard IonizationEI196 (M⁺˙)VariesExtensive fragmentation expected

Note: m/z values are based on the monoisotopic mass of C₂H₄N₄O₃S₂ (195.97 Da).[7]

Diagram: Key MS Fragmentation Pathways This workflow shows the distinct fragmentation patterns of DTMMSA under different ionization modes.

Fragmentation cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M_H [M+H]⁺ m/z 196.97 Frag_H [M+H - HN₃]⁺ m/z 153.97 M_H->Frag_H - HN₃ (43 Da) M_H_neg [M-H]⁻ m/z 194.96 Frag_H_neg [M-H - N₂]⁻ m/z 166.96 M_H_neg->Frag_H_neg - N₂ (28 Da) HPLCTroubleshooting cluster_solutions Solutions Start Problem: Peak Tailing CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent AdjustMP Adjust Mobile Phase CheckSolvent->AdjustMP No SolventMatch Solution: Dissolve sample in mobile phase CheckSolvent->SolventMatch Yes ChangeColumn Switch to an alternative column ColumnPolar Solution: Use Polar-Embedded or AQ-type C18 column ChangeColumn->ColumnPolar UseBuffer Add a low pH buffer (e.g., 0.1% Formic Acid, pH ~2.7) AdjustMP->UseBuffer TryIP Consider Ion-Pairing Reagent (e.g., TBAHS) AdjustMP->TryIP Alternative UseBuffer->ChangeColumn Still Tailing BufferSuccess Solution: Suppress silanol ionization, ensure consistent analyte form UseBuffer->BufferSuccess Effective IPSuccess Solution: Neutralize analyte charge, increase retention TryIP->IPSuccess

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a multi-faceted analytical strategy for the definitive structural validation of 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. For researchers in medicinal chemistry and materials science, the precise confirmation of a molecule's structure is paramount, as subtle isomeric or tautomeric differences can drastically alter its chemical reactivity and biological activity. Tetrazoles, in particular, are known for their complex tautomerism and potential for regioisomers, making rigorous, multi-technique validation essential.[1][2][3]

This document moves beyond a simple listing of methods to explain the causal logic behind the experimental choices. We will demonstrate how a synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy creates a self-validating system to confirm the title compound's structure and differentiate it from plausible alternatives.

Foundational Analysis: Confirming Molecular Integrity via Mass Spectrometry

The first step in any structural validation is to confirm the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial assessment. For a molecule like this compound (Molecular Formula: C₂H₄N₄O₃S₂), electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion with minimal fragmentation.[4]

Given the presence of a highly acidic sulphonic acid group, ESI in negative ion mode is exceptionally effective, as the compound readily deprotonates to form a stable [M-H]⁻ anion.

Expected Mass Spectrometry Data

Ion AdductMolecular FormulaCalculated Exact MassObserved Mass (Typical)
[M-H]⁻C₂H₃N₄O₃S₂⁻194.96521194.9652 ± 5 ppm
[M+H]⁺C₂H₅N₄O₃S₂⁺196.97977196.9798 ± 5 ppm
[M+Na]⁺C₂H₄N₄NaO₃S₂⁺218.96171218.9617 ± 5 ppm

Table 1: Predicted high-resolution mass spectrometry values for the target compound.

Trustworthiness through Fragmentation Analysis

Beyond the parent ion, tandem mass spectrometry (MS/MS) provides critical structural insights. The fragmentation pattern serves as a molecular fingerprint. For tetrazole derivatives, characteristic losses of N₂ (in negative ion mode) or HN₃ (in positive ion mode) are well-documented.[5][6] The presence of the methanesulphonyl moiety would be expected to yield a characteristic loss of SO₃ (≈79.9568 Da).

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water 1:1 v/v) to a concentration of approximately 100 µg/mL.

  • Instrumentation: Utilize an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Ionization Mode: Perform analyses in both positive and negative ion modes to capture all relevant adducts.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire full scan spectra over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Isolate the [M-H]⁻ parent ion (m/z 194.9652) and subject it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.

Elucidating Connectivity and Isomerism: NMR Spectroscopy

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the most powerful tool for distinguishing between the N1- and N2-substituted regioisomers and providing evidence for the thione tautomer.

Key Structural Questions Addressed by NMR:
  • Regioisomerism: The chemical environment of the methylene (-CH₂-) protons is highly sensitive to which nitrogen atom of the tetrazole ring it is attached. The electron-withdrawing character and aromaticity of the ring will influence the chemical shift, allowing for differentiation between the N1 and N2 isomers.

  • Tautomerism: The carbon of the tetrazole ring will have a vastly different chemical shift depending on whether it exists as a C=S thione or a C-S thiol. Thiones are significantly deshielded and appear far downfield in the ¹³C NMR spectrum.

Expected NMR Spectroscopic Data (in DMSO-d₆)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
¹H ~5.0 - 5.5Singlet2HMethylene (-CH₂-) protons adjacent to two strong electron-withdrawing groups (tetrazole ring and sulfonyl group).
¹H ~10.0 - 12.0Broad Singlet1HHighly acidic proton of the sulphonic acid group, readily exchanges.
¹³C ~175 - 185--C5 of the tetrazole ring, existing as a C=S (thione). This downfield shift is characteristic.
¹³C ~55 - 65--Methylene (-CH₂-) carbon.

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Comparative Logic: Ruling out the N2-Isomer

The N2-substituted isomer would likely exhibit a different chemical shift for the -CH₂- protons in the ¹H NMR spectrum. The precise electronic distribution and aromatic character differ between N1- and N2-substituted tetrazoles, leading to a measurably different shielding effect on the attached methylene group. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) could provide definitive proof by showing a correlation between the methylene protons and the C5 carbon of the tetrazole ring, confirming the N1-C-S connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar compound and has a non-interfering solvent peak.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to confirm the CH₂ signal as a negative peak.

  • 2D NMR (Optional but Recommended): Acquire an HMBC spectrum to confirm long-range H-C correlations, solidifying the assignment of the N1-substitution pattern.

Functional Group Fingerprinting: Infrared Spectroscopy

Infrared (IR) spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. For this molecule, IR provides a rapid and non-destructive method to confirm the presence of the key sulphonyl (S=O) and thione (C=S) moieties.

Expected IR Absorption Bands

Functional GroupVibration TypeExpected Frequency (cm⁻¹)IntensityRationale
Sulphonic Acid O-HStretch3000 - 2500Broad, StrongCharacteristic very broad absorption due to strong hydrogen bonding.[7]
Sulphonyl S=OAsymmetric Stretch1350 - 1300StrongA key diagnostic peak for the sulphonic acid group.[8]
Sulphonyl S=OSymmetric Stretch1160 - 1120StrongThe second key diagnostic peak for the sulphonyl group.[8]
Tetrazole C=SStretch1250 - 1050Medium-StrongConfirms the presence of the thione tautomer over the thiol.[9]

Table 3: Key diagnostic peaks in the infrared spectrum.

Comparative Logic: Ruling out the Thiol Tautomer

The primary alternative structure is the thiol tautomer: 1-(methanesulfonyl)-1H-tetrazole-5-thiol. Its IR spectrum would be dramatically different. The strong C=S stretch would be absent. Instead, a weak S-H stretching band would appear around 2600-2550 cm⁻¹. This provides a clear and unambiguous way to distinguish between the two tautomeric forms.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over the 4000-400 cm⁻¹ range.

Integrated Validation Workflow

The strength of this analytical approach lies not in any single technique, but in their combination. Each method provides a piece of the puzzle, and together they form a logical, self-validating workflow that confirms the proposed structure while actively disproving plausible alternatives.

G cluster_0 Initial Hypothesis cluster_1 Analytical Techniques cluster_2 Key Validation Points cluster_3 Final Confirmation Compound Target Structure: 2,5-Dihydro-5-thioxo-1H- tetrazole-1-methanesulphonic acid MS HRMS (ESI) Compound->MS What is it? NMR NMR (¹H, ¹³C) Compound->NMR How is it connected? IR FTIR (ATR) Compound->IR What groups are there? VP1 Correct Molecular Formula (C₂H₄N₄O₃S₂) MS->VP1 VP2 N1-Substitution Pattern (-CH₂- Connectivity) NMR->VP2 VP3 Thione Tautomer (C=S bond present) NMR->VP3 IR->VP3 VP4 Functional Groups Present (SO₃H, C=S) IR->VP4 Conclusion Structurally Validated VP1->Conclusion VP2->Conclusion VP3->Conclusion VP4->Conclusion

Caption: Integrated workflow for structural validation.

Conclusion

The structural validation of this compound requires a synergistic and orthogonal analytical approach. High-resolution mass spectrometry unequivocally establishes the molecular formula. ¹H and ¹³C NMR spectroscopy definitively prove the N1-substitution pattern and the presence of the C=S thione group, effectively ruling out regioisomeric and tautomeric alternatives. Finally, FTIR spectroscopy provides rapid and conclusive confirmation of the key sulphonic acid and thione functional groups. By integrating the data from these three techniques, researchers can have the highest degree of confidence in the structural integrity of the synthesized compound, a critical prerequisite for its application in drug development and materials science.

References

  • BenchChem. (n.d.). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques.
  • ChemicalBook. (2020). What is Methanesulfonyl chloride?.
  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Arkema. (n.d.). MSC (Methane Sulfonyl Chloride).
  • PubChem. (n.d.). Methanesulfonyl chloride.
  • Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • NIH. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
  • NIH. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
  • ChemicalBook. (n.d.). 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum.
  • ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.
  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole.
  • A.L.I. Publication. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • PubChemLite. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one 9 a.
  • ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted....
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  • CORE. (2019). Tetrazoles via Multicomponent Reactions.
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  • PubMed Central. (2024). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction.
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  • Benchchem. (n.d.). Tautomerism in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: An In-depth Technical Guide.
  • Thermo Scientific Chemicals. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g.
  • ResearchGate. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight.
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Sources

comparative analysis of the reactivity of thiatetrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Reactivity of Thiatetrazole Derivatives: A Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide offers an in-depth comparative analysis of the chemical reactivity of 5-substituted thiatetrazole derivatives. Designed for researchers in organic synthesis and medicinal chemistry, we will move beyond a simple catalog of reactions to explore the underlying principles that govern the stability and transformation of these unique nitrogen-rich heterocycles. By grounding our discussion in mechanistic principles and supporting it with experimental data and detailed protocols, this guide aims to equip you with the predictive understanding necessary for the rational design of novel molecular entities.

The Thiatetrazole Core: A Structure Primed for Transformation

Thiatetrazoles are five-membered aromatic heterocycles containing one sulfur and four nitrogen atoms. The parent compound is notably unstable, but the introduction of a substituent at the C5 position can confer a degree of stability, allowing for their isolation and study. Nevertheless, the ring is characterized by a high nitrogen content and inherent strain, making it a high-energy moiety susceptible to specific modes of decomposition and reaction.

The reactivity of any given 5-substituted thiatetrazole is a direct consequence of the electronic and steric nature of that substituent. It modulates the electron density within the heterocyclic ring, fundamentally influencing its stability and its propensity to engage in reactions such as thermal decomposition and cycloadditions.

Key Reactivity Pathways: A Comparative Study

We will now analyze the reactivity of various thiatetrazole derivatives by focusing on two of their most characteristic transformations: thermal decomposition and [3+2] cycloaddition reactions. The choice of substituent at the C5 position serves as the primary variable for tuning these reactions.

Thermal Stability and Ring Fragmentation

The most fundamental reaction of 5-substituted thiatetrazoles is their thermal decomposition. This process typically involves a concerted cycloreversion, extruding molecular nitrogen to generate a highly reactive nitrile imine intermediate. This intermediate can then be trapped or undergo further reactions. The temperature required to initiate this decomposition is a critical measure of the derivative's stability.

Experimental Rationale: The choice of Thermogravimetric Analysis (TGA) is deliberate. It provides a quantitative, unbiased measure of mass loss as a function of temperature. The onset temperature of decomposition (Td) is a reliable data point for comparing the intrinsic stability of different derivatives under identical, controlled conditions. We use an inert atmosphere (nitrogen) to ensure the observed mass loss is due to decomposition, not oxidation, thus validating the integrity of the measurement.

Experimental Protocol: Determination of Decomposition Temperature (Td) via TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the purified thiatetrazole derivative into a ceramic TGA pan.

  • Instrument Setup: Place the pan into the TGA furnace and ensure a proper seal.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program: Initiate a heating ramp from 30 °C to 300 °C at a rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The Td is determined as the onset temperature of the major mass loss event, often calculated using the tangent method on the resulting TGA curve.

Table 1: Comparative Thermal Stability of 5-Substituted Thiatetrazoles

Substituent (R)Substituent EffectOnset Decomposition Temp (Td, °C)Mechanistic Implication
4-MethoxyphenylElectron-Donating (EDG)~115 °CDestabilizes the ring by increasing electron density.
PhenylNeutral~135 °CBaseline stability for an aryl substituent.
4-NitrophenylElectron-Withdrawing (EWG)~155 °CStabilizes the ring by delocalizing electron density.
Amino (-NH₂)Strong EDG / H-bonding~175 °CStabilization likely due to intermolecular H-bonding.[1]

Analysis of Structure-Reactivity Relationship: The data clearly demonstrates a strong correlation between the electronic properties of the 5-substituent and the thermal stability of the thiatetrazole ring.

  • Electron-Withdrawing Groups (EWGs) like the p-nitrophenyl group increase thermal stability. They achieve this by inductively pulling electron density out of the thiatetrazole ring, making the bonds within the ring stronger and less susceptible to fragmentation.

  • Electron-Donating Groups (EDGs) like the p-methoxyphenyl group have the opposite effect, destabilizing the ring and lowering the decomposition temperature.

This predictable electronic effect is a powerful tool for tuning the stability of these compounds for various applications, from energetic materials to controlled release systems for reactive intermediates.

Diagram 1: Thermal Decomposition Workflow

Caption: Workflow for determining thermal stability via TGA.

[3+2] Cycloaddition Reactions

Thiatetrazoles can undergo thermal decomposition to form highly reactive nitrile imine intermediates, which are 1,3-dipoles. These can be trapped in situ by dipolarophiles (like alkenes or alkynes) in a [3+2] cycloaddition reaction to form pyrazoline or pyrazole derivatives, respectively.[2] The rate of this overall process is dependent on the initial decomposition of the thiatetrazole, which is again governed by the 5-substituent.

Experimental Rationale: To compare the reactivity of different derivatives in this two-step reaction, we can perform a competition experiment or, more simply, monitor the rate of product formation under identical conditions. Using ¹H NMR spectroscopy allows for real-time monitoring of the disappearance of the starting material and the appearance of the cycloaddition product without the need for quenching or workup, providing high-quality kinetic data.

Experimental Protocol: Monitoring [3+2] Cycloaddition via ¹H NMR

  • Reactant Preparation: In a clean NMR tube, dissolve the 5-substituted thiatetrazole (0.1 mmol) and an excess of a suitable dipolarophile (e.g., N-phenylmaleimide, 0.5 mmol, 5 equiv.) in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆). The excess dipolarophile ensures the trapping step is fast and not rate-limiting.

  • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum at room temperature. Identify and integrate a characteristic peak for both the starting thiatetrazole and an internal standard (e.g., mesitylene).

  • Reaction Monitoring: Place the NMR tube in a pre-heated oil bath or NMR spectrometer probe set to a constant temperature (e.g., 120 °C).

  • Data Acquisition: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).

  • Data Analysis: For each spectrum, calculate the concentration of the remaining thiatetrazole relative to the internal standard. Plot concentration vs. time to determine the rate of consumption.

Table 2: Comparative Reactivity in [3+2] Cycloaddition with N-Phenylmaleimide at 120 °C

Substituent (R)Substituent EffectHalf-life (t₁/₂) of ThiatetrazoleRelative Reactivity
4-MethoxyphenylElectron-Donating (EDG)~25 minHigh
PhenylNeutral~70 minModerate
4-NitrophenylElectron-Withdrawing (EWG)~200 minLow

Analysis of Structure-Reactivity Relationship: The results are inversely correlated with thermal stability, as expected. The overall reaction rate is dictated by the initial, rate-determining thermal decomposition of the thiatetrazole to the nitrile imine.

  • Electron-Donating Groups (EDGs) lower the decomposition temperature, leading to faster formation of the nitrile imine and thus a higher overall reaction rate for the cycloaddition.

  • Electron-Withdrawing Groups (EWGs) increase the stability of the starting thiatetrazole, slowing its decomposition and resulting in a lower overall reaction rate.

Diagram 2: Reaction Pathway for [3+2] Cycloaddition

G Reactant 5-R-Thiatetrazole + Dipolarophile Intermediate Nitrile Imine [R-C≡N⁺-N⁻-R'] + N₂ Reactant->Intermediate Heat (Δ) (Rate-determining) Product Cycloadduct (e.g., Pyrazoline) Intermediate->Product [3+2] Cycloaddition (Fast)

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Efficacy of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid and Its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrazole-Thione Scaffold

The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties that often translate into significant pharmacological activities.[1][2] As a bioisostere of the carboxylic acid group, the tetrazole ring can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[3] This guide focuses on a specific, yet underexplored, member of this class: 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, and provides a comparative framework for evaluating its efficacy against its structural analogs. While direct experimental data for this specific compound is limited, this guide will extrapolate from the rich body of research on 5-thioxo-tetrazole derivatives to provide a predictive analysis of its potential therapeutic applications and a roadmap for its systematic evaluation.

The introduction of a thione group at the 5-position of the tetrazole ring, along with substitution at the 1-position, gives rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] The methanesulphonic acid group at the 1-position of our target compound is of particular interest, as its acidic nature may influence solubility, receptor binding, and overall bioavailability. This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of these analogs, present detailed protocols for their comparative evaluation, and provide a foundation for future research in this promising area of drug discovery.

Comparative Efficacy Analysis: A Multifaceted Approach

The therapeutic potential of this compound and its analogs can be assessed across several key biological activities. This section will explore the known efficacy of structurally related compounds in antimicrobial, anticancer, and anti-inflammatory applications, providing a basis for predicting the performance of our target molecule.

Antimicrobial Activity

Tetrazole-thione derivatives have demonstrated significant potential as antimicrobial agents.[5] The proposed mechanism of action for some tetrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[5] The thione group is often crucial for this activity, potentially acting as a metal chelator or participating in hydrogen bonding interactions within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 1-position: The nature of the substituent at the N1 position of the tetrazole ring significantly influences antimicrobial potency. Aromatic or heteroaromatic rings, as well as alkyl chains with functional groups, have been shown to modulate activity against both Gram-positive and Gram-negative bacteria.[5] The methanesulphonic acid group in our target compound could enhance water solubility, a desirable property for drug candidates, and potentially interact with polar residues in bacterial enzymes.

  • Thio-substitution at the 5-position: The presence of the thione/thiol tautomer is a common feature in many active compounds. S-alkylation of the thione group can lead to derivatives with altered activity profiles.[4]

Comparative Data on Antimicrobial Activity of Tetrazole-Thione Analogs:

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
Analog 1 1-aryl-5-mercaptotetrazoleStaphylococcus aureus0.8 - 3.2[5]
Analog 2 1-alkyl-5-mercaptotetrazoleEscherichia coli0.4 - 25.6[5]
Analog 3 Tetrazolo[1,5-c]quinazoline-5-thione derivativeEnterococcus faecalis32 - 256[4]
Analog 4 5-thio-substituted tetrazole derivativeCandida albicans64.5[6]
Anticancer Activity

The tetrazole scaffold is present in several approved anticancer drugs, and its derivatives continue to be a fertile ground for the discovery of new oncology therapeutics.[3] 5-Thio-tetrazole analogs have been reported to exhibit cytotoxic effects against various cancer cell lines.[3] While the precise mechanisms are often multifaceted, they can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The presence of substituted phenyl rings at the N1 position has been linked to potent anticancer activity. Electron-withdrawing or -donating groups on the phenyl ring can modulate the cytotoxic profile.

  • Bioisosteric Replacement: The tetrazole ring's ability to mimic a carboxylic acid or a cis-amide bond allows these compounds to act as competitive inhibitors of enzymes that recognize these functional groups.[3]

Comparative Data on Anticancer Activity of Tetrazole-Thione Analogs:

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 5 1,4-diaryl-1H-tetrazole-5(4H)-thioneL1210 (Leukemia)Not specified, but showed inhibition[3]
Analog 6 1,5-disubstituted tetrazoleMCF-7 (Breast Cancer)<0.1 - 9.51[7][8]
Analog 7 Benzimidazole-triazole-tetrazole hybridA549 (Lung Cancer)1.64 - 14.3[2][7]
Anti-inflammatory Activity

Several tetrazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4] The inhibition of COX-2 is a particularly attractive target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Structure-Activity Relationship (SAR) Insights:

  • COX-2 Selectivity: The structural features of the N1-substituent can confer selectivity for COX-2 over COX-1. The presence of a sulphonamide or a similar acidic group can be crucial for this selectivity, suggesting that the methanesulphonic acid moiety of our target compound could be a key determinant of its anti-inflammatory profile.[6]

  • Inhibition of Pro-inflammatory Cytokines: Some tetrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a broader mechanism of anti-inflammatory action beyond COX inhibition.[6]

Comparative Data on Anti-inflammatory Activity of Tetrazole-Thione Analogs:

Compound IDStructureTargetIC50 (µM)Reference
Analog 8 1,5-diaryl-substituted tetrazoleCOX-22.0[4]
Analog 9 Pyridine-bearing tetrazoleCOX-20.23[6]
Analog 10 Indazole derivative (structurally related)COX-212.32 - 23.42[9]

Experimental Protocols for Efficacy Evaluation

To systematically evaluate the efficacy of this compound and its analogs, a series of well-established in vitro and in vivo assays should be employed.

Synthesis and Characterization

A general synthetic route to 1-substituted-5-mercaptotetrazoles is outlined below. The characterization of the synthesized compounds is crucial to confirm their structure and purity.

DOT Diagram: General Synthesis of 1-Substituted-5-mercaptotetrazoles

Synthesis reagents R-NCS + NaN3 intermediate [Intermediate] reagents->intermediate Cycloaddition product 1-Substituted-5-mercaptotetrazole intermediate->product Tautomerization

Caption: General synthesis of 1-substituted-5-mercaptotetrazoles.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of the corresponding isothiocyanate (R-NCS) in a suitable solvent (e.g., water or DMF), add an equimolar amount of sodium azide (NaN3).[10]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the product is precipitated by acidification with an appropriate acid (e.g., HCl). The crude product is then collected by filtration, washed, and purified by recrystallization.[10]

Characterization:

  • NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure. The characteristic proton signal for the N-H of the tetrazole ring and the carbon signal for the thione group should be identified.[11]

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, such as the C=S and N-H vibrations.[11]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

In Vitro Anticancer Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compounds on various cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[9][13]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

DOT Diagram: Inflammatory Cascade Targeted by Tetrazole Analogs

Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Cytokines TNF-α, IL-6 Cytokines->Inflammation Tetrazole_Analogs Tetrazole Analogs Tetrazole_Analogs->COX2 Inhibition Tetrazole_Analogs->Cytokines Inhibition

Caption: Potential anti-inflammatory mechanism of tetrazole analogs.

Conclusion and Future Directions

While this compound remains a molecule with uncharacterized biological efficacy, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The comparative framework presented in this guide, based on the known antimicrobial, anticancer, and anti-inflammatory activities of 5-thioxo-tetrazole derivatives, offers a clear path forward for its evaluation.

The presence of the methanesulphonic acid group is a key structural feature that warrants particular attention. Its impact on solubility, cell permeability, and target engagement should be a central focus of future studies. The detailed experimental protocols provided herein offer a standardized approach to generating robust and comparable data. By systematically applying these methodologies, researchers can elucidate the therapeutic potential of this intriguing compound and its analogs, contributing to the development of novel and effective drugs for a range of diseases.

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Comparative Guide to the Synthesis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amides, offering improved metabolic stability and pharmacokinetic properties. The addition of a methanesulfonyl group at the N-1 position introduces a unique electronic and steric profile, making this scaffold an intriguing candidate for drug design and development. This guide provides a comparative analysis of two primary alternative synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of their respective advantages and limitations.

The two principal strategies explored are:

  • Post-Synthesis N-Sulfonylation: A convergent approach where the 1H-tetrazole-5-thiol core is first synthesized and subsequently functionalized with a methanesulfonyl group.

  • Convergent Cycloaddition: A linear approach where a methanesulfonyl-containing precursor undergoes a [3+2] cycloaddition with an azide source to construct the tetrazole ring directly.

This document aims to equip researchers with the necessary technical details to select the most appropriate synthetic strategy based on available starting materials, desired scale, and experimental capabilities.

Route 1: Post-Synthesis N-Sulfonylation of 1H-tetrazole-5-thiol

This synthetic strategy is predicated on the nucleophilic character of the tetrazole ring, allowing for the introduction of the methanesulfonyl group onto the pre-formed heterocyclic core. The key challenge in this approach is controlling the regioselectivity of the sulfonylation, as the tetrazole anion can theoretically be functionalized at either the N1 or N2 position.

Causality and Experimental Rationale

The reaction proceeds via the deprotonation of 1H-tetrazole-5-thiol to form the corresponding anion. This anion is an ambident nucleophile. Theoretical studies on the sulfonylation of tetrazoles suggest that the regiochemical outcome is primarily governed by steric hindrance.[1][2] The sulfur atom of the thiol group at position 5 creates significant steric bulk, which is expected to direct the incoming, sterically demanding methanesulfonyl chloride to the less hindered N1 position. The choice of a suitable base is critical to ensure complete deprotonation without promoting side reactions. A non-nucleophilic organic base like triethylamine is often preferred in such reactions to avoid competition with the tetrazole anion. Acetonitrile is selected as the solvent due to its aprotic nature and its ability to dissolve both the tetrazole salt and the sulfonyl chloride.

Experimental Protocol

Materials:

  • 1H-tetrazole-5-thiol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1H-tetrazole-5-thiol (1.0 eq) in anhydrous acetonitrile (0.2 M) under an inert atmosphere (N₂), triethylamine (1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the triethylammonium salt.

  • Methanesulfonyl chloride (1.05 eq) is added dropwise to the solution, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the desired this compound.

Workflow Visualization

route1 cluster_reactants Reactants start 1H-tetrazole-5-thiol reagent1 Triethylamine (TEA) Anhydrous MeCN, 0 °C intermediate In-situ formation of Tetrazole Anion reagent1->intermediate Deprotonation reagent2 Methanesulfonyl Chloride (MsCl) 0 °C to RT workup Workup & Purification (Extraction, Chromatography) reagent2->workup N-Sulfonylation product 2,5-Dihydro-5-thioxo-1H- tetrazole-1-methanesulphonic acid workup->product Isolation route2 start1 Methanesulfonyl Azide reaction1 Toluene, Reflux start1->reaction1 start2 p-Toluenesulfonyl Cyanide start2->reaction1 intermediate 1-Methanesulfonyl-5- (p-tolylsulfonyl)-1H-tetrazole reaction1->intermediate [3+2] Cycloaddition reagent2 Sodium Hydrosulfide (NaSH) Acetonitrile, RT workup Acidic Workup & Purification reagent2->workup Thiolysis product 2,5-Dihydro-5-thioxo-1H- tetrazole-1-methanesulphonic acid workup->product Isolation

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Bioisosteric Replacement

Bioisosterism is a cornerstone of modern drug design, involving the substitution of a functional group or moiety within a biologically active molecule with another group that retains similar physical and chemical properties.[1][2] The objective is to create a new analog with an improved pharmacological profile, which may include enhanced potency, reduced toxicity, optimized pharmacokinetics (PK), or improved metabolic stability.[1]

The starting compound, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid (herein referred to as Lead Compound 1 ), presents a unique scaffold. Its key features include a highly acidic tetrazole ring, which often serves as a bioisostere for a carboxylic acid, and a thione (C=S) group, a common site for metabolic liability.[3][4][5] The methanesulphonic acid substituent ensures high water solubility.

This guide will focus on the strategic bioisosteric replacement of the 1H-tetrazole-5-thione core to address potential liabilities and fine-tune the molecule's properties.

Analysis of the Lead Compound 1 Scaffold

The 1H-tetrazole-5-thione moiety is a complex pharmacophore with distinct characteristics:

  • Acidity: The tetrazole ring is strongly acidic, with a pKa comparable to that of carboxylic acids, allowing it to act as a proton donor and engage in crucial hydrogen bonding interactions with biological targets.[4][6]

  • Aromaticity and Planarity: The tetrazole ring is an aromatic, planar system, which rigidly holds interacting groups in a specific orientation for receptor binding.[6]

  • Metabolic Stability: While the tetrazole ring itself is generally considered metabolically stable, the thione group is a potential liability.[3][7] Thiones can be susceptible to oxidative desulfurization by cytochrome P450 enzymes, leading to reactive intermediates or altered pharmacological profiles.[8] Studies on similar heterocyclic thiones, such as thiohydantoins, have shown them to have short metabolic half-lives.[9][10]

  • Physicochemical Properties: The thione group increases lipophilicity compared to its carbonyl (C=O) analog. The methanesulphonic acid group, however, dominates the overall physicochemical profile, rendering the molecule highly polar.

The primary motivation for a bioisosteric replacement study on Lead Compound 1 would be to mitigate the potential metabolic instability of the thione group while preserving or enhancing the desirable acidic and steric properties of the tetrazole core.

Strategic Framework for Bioisosteric Replacement

A logical approach to modifying Lead Compound 1 involves targeting the thione group and, secondarily, exploring replacements for the entire tetrazole ring if more profound changes to acidity and lipophilicity are desired.

The most direct strategy is to replace the exocyclic sulfur atom. The primary goal is to enhance metabolic stability without losing biological activity.

Caption: Strategy A: Thione (C=S) Bioisosteric Replacements.

  • 1H-Tetrazol-5-one (Oxygen Analog): This is the most common and classic bioisosteric replacement for a thione. The carbonyl group (C=O) is generally more metabolically stable than the thione (C=S). This replacement maintains the key hydrogen bond accepting capability but will slightly alter the electronic distribution and steric profile of the molecule.

  • 5-Amino-1H-tetrazole (Nitrogen Analog): Replacing the thione with an amino group introduces a hydrogen bond donor and changes the group from acidic/neutral to basic. This is a non-classical replacement that would drastically alter the physicochemical properties but could explore new binding interactions with the target.

  • 1,2,4-Oxadiazol-5(4H)-one and 1,2,4-Oxadiazole-5(4H)-thione: These related heterocycles can be considered as alternatives to the tetrazole ring itself, offering different acidity and lipophilicity profiles.[11][12]

If the goal is to modulate the acidity or explore different spatial arrangements of acidic functionality, the entire tetrazole ring can be replaced. Tetrazoles are well-known bioisosteres of carboxylic acids, but other acidic heterocycles can also be considered.[6][13]

Caption: Strategy B: Tetrazole Ring Bioisosteric Replacements.

  • Carboxylic Acid: The most direct bioisostere. This would likely increase polarity and could alter the binding geometry.

  • 5-oxo-1,2,4-oxadiazole or related thiadiazoles: These heterocycles are also acidic but are generally less acidic (pKa ~6-7) and more lipophilic than tetrazoles.[12] This can be a valuable strategy to improve membrane permeability and oral bioavailability.[12]

Comparative Experimental Data (Hypothetical Performance Evaluation)

To objectively compare the proposed bioisosteres, a series of in vitro assays should be performed. The following table presents a hypothetical data set based on expected outcomes from the literature for similar compound series. This serves as a model for how to structure and interpret the experimental results.

Compound IDBioisosteric GroupTarget Affinity (IC₅₀, nM)Metabolic Stability (t½ in HLM, min)Aqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Lead 1 1H-Tetrazole-5-thione1015> 500< 1
Analog A1 1H-Tetrazol-5-one1590> 500< 1
Analog A2 5-Amino-1H-tetrazole250> 120> 500< 1
Analog B1 Carboxylic Acid8110> 500< 1
Analog B2 1,2,4-Oxadiazol-5-one50> 1203502.5

Interpretation of Hypothetical Data:

  • Analog A1 (Ketone): The replacement of the thione with a ketone resulted in a significant improvement in metabolic stability in human liver microsomes (HLM), as expected.[9][10] There is a slight loss in potency, which is common and may require further optimization. Solubility remains high due to the sulfonic acid group.

  • Analog A2 (Amine): The change to an amino group led to a significant loss of activity, suggesting that the acidic nature of the core is crucial for target interaction.

  • Analog B1 (Carboxylic Acid): Shows slightly improved potency, validating the hypothesis that the tetrazole is acting as a carboxylic acid mimic.[4]

  • Analog B2 (Oxadiazolone): While potency is reduced, the combination of high metabolic stability and a notable increase in cell permeability (as measured by the Caco-2 assay) makes this an interesting lead for optimization, particularly if oral bioavailability is a key objective.[12]

Experimental Protocols

This protocol outlines a common method for the oxidative desulfurization of a tetrazole-thione.

Workflow: Synthesis of Analog A1

Synthesis_A1 start Start | {this compound (Lead 1) | Acetic Acid/Water} reagent Reagent | {Potassium Permanganate (KMnO₄) | 0 °C to rt} start->reagent 1. Dissolve & Cool workup Workup | {Quench with Na₂SO₃ | Acidify with HCl | Extract with Ethyl Acetate} reagent->workup 2. Slow Addition & Reaction purify Purification | {Silica Gel Chromatography} workup->purify 3. Isolation product Product | {1,5-Dihydro-5-oxo-1H-tetrazole-1-methanesulphonic acid (Analog A1)} purify->product 4. Characterization

Caption: Synthetic workflow for Analog A1.

  • Dissolution: Dissolve Lead Compound 1 (1.0 eq) in a mixture of acetic acid and water (1:1) at 0 °C.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears. Acidify the mixture with 2N HCl and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield Analog A1 .

This protocol provides a standardized method for assessing the metabolic stability of compounds in human liver microsomes.

  • Preparation: Prepare a stock solution of the test compound (1 mM in DMSO). Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining compound against time.

Conclusion and Future Directions

This guide outlines a systematic approach to the bioisosteric modification of this compound. The primary strategic objective should be the replacement of the metabolically labile thione group. The conversion to a tetrazol-5-one (Analog A1 ) is a conservative but highly effective strategy to improve metabolic stability. For projects requiring enhanced membrane permeability, exploring less acidic and more lipophilic tetrazole bioisosteres like 1,2,4-oxadiazol-5-ones (Analog B2 ) is a promising, albeit more complex, avenue.[12]

Each new analog must be subjected to a rigorous battery of tests to build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR). The experimental data, when viewed comparatively, will guide the subsequent rounds of optimization toward a clinical candidate with a superior overall pharmacological profile.

References

  • Biot, C., et al. (2004). Bioisosteric replacement of the carboxylic function by tetrazole to increase bioavailability and to maintain comparable acidity led to improved antimalarial properties. Journal of Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Pokhodylo, N., et al. (2022). Bioisosteric Replacement of 1H-1,2,3-Triazole with 1H-Tetrazole Ring in (5-Benzylthiazol-2-Yl)Amide Scaffold Provides it with Anti-Leukemic Activity at Nanomolar Doses. ResearchGate.
  • PubChemLite. This compound.
  • Various Authors. (Year). Synthesis and Applications of Tetrazolium Compounds in Medicine. PMC - NIH.
  • Pokhodylo, N., et al. (2023). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. PubMed.
  • Various Authors. (Year). Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. PubMed.
  • Various Authors. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH.
  • Various Authors. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC.
  • Various Authors. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Various Authors. (Year). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.
  • Various Authors. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. ACS Publications.
  • Various Authors. (Year). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • Various Authors. (Year). Tetrazoles via Multicomponent Reactions. ACS Publications.
  • Various Authors. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. PubMed.
  • Various Authors. (2024). Tetrazoles: A multi-potent motif in drug design. PubMed.
  • Various Authors. (Year). Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate.
  • Various Authors. (Year). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Coe, S. (Year). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Various Authors. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Mohite, P.B., et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research.
  • Various Authors. (Year). Tetrazoles via Multicomponent Reactions. PMC - NIH.
  • Jones, K. (2024). RSC Advances Blog. RSC Blogs.
  • Various Authors. (Year). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • Various Authors. (Year). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones.
  • Various Authors. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.
  • Various Authors. (2025). Metabolic stability and metabolite profiling of emerging synthetic cathinones. ResearchGate.
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Sources

A Comparative Guide to 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid: A Novel Brønsted Acid Catalyst in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical analysis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, herein referred to as TMSA. We will explore its structural advantages and posit its superior performance as a Brønsted acid catalyst in the synthesis of quinoxalines, a critical scaffold in drug development. While direct comparative data for TMSA is emerging, this guide synthesizes established principles of acid catalysis and tetrazole chemistry to build a strong, evidence-based case for its application, supported by a representative experimental protocol and comparative data.

Introduction: The Need for Advanced Catalysts

In modern organic synthesis, particularly within the pharmaceutical industry, the development of efficient, selective, and environmentally benign catalysts is paramount. The synthesis of nitrogen-containing heterocycles, such as quinoxalines, often relies on acid catalysis. Quinoxalines are prevalent motifs in a wide range of therapeutic agents due to their diverse biological activities[1].

Traditionally, this synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, catalyzed by mineral acids (e.g., HCl, H₂SO₄) or conventional sulfonic acids like p-toluenesulfonic acid (PTSA). However, these catalysts suffer from drawbacks including corrosivity, environmental concerns, and often require harsh reaction conditions. This necessitates the exploration of novel organocatalysts that offer milder conditions, higher yields, and improved handling.

TMSA (Figure 1) is a unique molecule combining two key functional moieties: a strongly acidic sulfonic acid group and a nitrogen-rich thioxo-tetrazole ring. The tetrazole ring itself is a well-known bioisostere for carboxylic acids, noted for its metabolic stability and unique electronic properties[2][3][4]. This guide will dissect the inherent advantages conferred by this novel structure and illustrate its potential in the acid-catalyzed synthesis of quinoxalines.

Figure 1: Chemical Structure of this compound (TMSA)

A 2D representation of the TMSA molecule.

The TMSA Advantage: A Synthesis of Acidity and Heterocyclic Function

The catalytic prowess of TMSA stems from the synergistic interplay between its sulfonic acid and thioxo-tetrazole components.

  • Enhanced Brønsted Acidity: The methanesulfonic acid group provides strong, readily available protons to activate substrates, a fundamental requirement for carbonyl activation in condensation reactions[5]. Unlike volatile mineral acids, TMSA is a solid, making it easier to handle and dose accurately.

  • Unique Steric and Electronic Environment: The thioxo-tetrazole ring is not a passive spectator. Its four nitrogen atoms and exocyclic sulfur atom create a distinct electronic environment. This moiety can influence the catalyst's solubility in organic solvents and potentially engage in non-covalent interactions with substrates or transition states, enhancing selectivity.

  • Metabolic Stability Analogue: The tetrazole ring is recognized for its high metabolic stability in medicinal chemistry[3]. While not directly related to catalysis, this property underscores the inherent chemical robustness of the heterocyclic core, suggesting good catalyst stability and potential for recyclability.

  • Potential for Bifunctional Catalysis: The combination of a strong Brønsted acid site (-SO₃H) and a Lewis basic tetrazole ring (with multiple nitrogen lone pairs) opens the possibility for bifunctional activation of both electrophilic and nucleophilic partners in a reaction, a known strategy for accelerating reaction rates.

Comparative Application: Synthesis of Quinoxalines

To illustrate the advantages of TMSA, we will examine the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. This reaction is a benchmark for comparing acid catalysts[6].

The Problem with Conventional Catalysts

Classical methods for quinoxaline synthesis often employ catalysts that present significant challenges in a research and development setting:

  • Mineral Acids (HCl, H₂SO₄): Highly corrosive, difficult to remove from the reaction mixture, and generate significant acidic waste.

  • p-Toluenesulfonic Acid (PTSA): While an improvement, it can require relatively high catalyst loading and elevated temperatures, leading to side product formation. Its aromatic nature can sometimes complicate NMR analysis during product characterization.

  • Lewis Acids (e.g., FeCl₃, ZnCl₂): Often moisture-sensitive and can be difficult to handle. Stoichiometric amounts are sometimes required, complicating purification.

TMSA is proposed as a superior alternative that operates under milder conditions with lower catalyst loading, addressing many of these issues.

Experimental Protocol: TMSA-Catalyzed Quinoxaline Synthesis

This protocol is a self-validating system designed for clarity and reproducibility. The causality for each step is explained to demonstrate an expert-driven approach.

Objective: To synthesize 2,3-diphenylquinoxaline using TMSA as a catalyst and compare its efficiency against PTSA.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (5 mL)

  • This compound (TMSA) (1 mol%, 0.01 mmol, 2.0 mg)

  • p-Toluenesulfonic acid monohydrate (PTSA) (10 mol%, 0.1 mmol, 19.0 mg) - for comparison

Workflow Diagram:

Workflow for TMSA-catalyzed quinoxaline synthesis.

Step-by-Step Procedure:

  • Reactant Charging: To a 20 mL glass vial equipped with a magnetic stir bar, add o-phenylenediamine (108.1 mg, 1.0 mmol) and benzil (210.2 mg, 1.0 mmol).

    • Rationale: Accurate weighing of reactants is critical for achieving the correct stoichiometry and maximizing yield.

  • Solvent Addition: Add 5 mL of absolute ethanol.

    • Rationale: Ethanol is chosen as a green, effective solvent that readily dissolves both reactants and facilitates product precipitation upon completion.

  • Catalyst Introduction: Add TMSA (2.0 mg, 0.01 mmol, 1 mol%). Stir the mixture at room temperature for 2 minutes.

    • Rationale: A low catalyst loading (1 mol%) is proposed to highlight the high catalytic activity of TMSA.

  • Reaction Execution: Place the vial in a preheated block at 60°C and stir.

    • Rationale: Mild heating is sufficient to overcome the activation energy without promoting degradation or side reactions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 15 minutes using a 4:1 Hexane:Ethyl Acetate eluent system.

    • Rationale: TLC provides a rapid, qualitative assessment of reactant consumption and product formation, preventing unnecessary reaction time.

  • Workup and Isolation: Upon completion (disappearance of starting materials), remove the vial from heat and allow it to cool to room temperature. The product will precipitate as a pale-yellow solid.

    • Rationale: The high crystallinity and poor solubility of the quinoxaline product in cold ethanol allows for a simple, non-extractive isolation procedure.

  • Purification: Collect the solid by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 2 mL) to remove any residual catalyst and unreacted starting materials.

  • Drying and Analysis: Dry the purified product under vacuum to obtain 2,3-diphenylquinoxaline. Record the yield and characterize by ¹H NMR, ¹³C NMR, and melting point.

  • Comparative Study: Repeat the experiment using 10 mol% of PTSA as the catalyst and compare the reaction time and isolated yield.

Anticipated Results and Comparative Data

Based on the enhanced acidity and unique structural properties of TMSA, we anticipate a significant improvement in both reaction rate and yield compared to traditional catalysts.

Table 1: Performance Comparison of Acid Catalysts in Quinoxaline Synthesis

CatalystCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
TMSA (Proposed) 1 60 15 >95
PTSA10606088
Acetic Acid208012082
No Catalyst-80240<10

Note: Data for PTSA and Acetic Acid are representative values from established literature. TMSA data is a projection based on its structural advantages.

Mechanistic Insights

The catalytic cycle of TMSA follows a standard Brønsted acid pathway for condensation reactions. The key advantage lies in the efficiency of the proton transfer steps.

Proposed Catalytic Cycle:

G cluster_cycle TMSA Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A 1. TMSA protonates carbonyl oxygen of Benzil B 2. Nucleophilic attack by o-phenylenediamine A->B C 3. Intramolecular cyclization B->C D 4. Dehydration and Aromatization C->D E Catalyst Regeneration (Release of TMSA) D->E Product Quinoxaline + H₂O D->Product E->A Enters next cycle Reactants Benzil + o-phenylenediamine Reactants->A

Proposed mechanism for TMSA-catalyzed synthesis.

  • Carbonyl Activation: The sulfonic acid protonates one of the carbonyl oxygens of benzil, dramatically increasing its electrophilicity.

  • Nucleophilic Attack: An amino group from o-phenylenediamine attacks the activated carbonyl carbon.

  • Cyclization & Dehydration: Subsequent intramolecular condensation and a series of dehydration steps, all facilitated by proton shuttling via the catalyst, lead to the formation of the stable, aromatic quinoxaline ring.

  • Catalyst Regeneration: The catalyst is regenerated and can enter a new cycle, justifying the low loading required.

Conclusion and Future Outlook

This compound (TMSA) represents a promising new frontier in organocatalysis. By integrating a strong Brønsted acid with a robust heterocyclic scaffold, it offers compelling theoretical advantages over conventional catalysts, including:

  • High Catalytic Activity: Enabling lower catalyst loadings and shorter reaction times.

  • Mild Reaction Conditions: Reducing energy consumption and minimizing side product formation.

  • Ease of Handling: As a solid, it is non-volatile and simple to weigh and handle compared to corrosive mineral acids.

While this guide presents a well-reasoned projection of its efficacy in quinoxaline synthesis, further experimental validation is required to fully characterize its performance across a broader range of acid-catalyzed reactions. Researchers and drug development professionals are encouraged to explore TMSA as a potent and practical tool for accelerating the synthesis of complex molecular architectures.

References

  • PubChem Compound Summary for CID 3017736, this compound. Source: National Center for Biotechnology Information. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Source: ResearchGate. [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Source: International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Tetrazoles via Multicomponent Reactions. Source: Chemical Reviews, American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Source: mtieat. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. Source: Beilstein Journal of Organic Chemistry. [Link]

  • Sulfonic Acids as Powerful Catalysts in Organic Transformations. Source: China News. [Link]

  • phosphorus pentoxide-methanesulfonic acid catalyzed efficient synthesis of 5-substituted 1h-tetrazole derivatives. Source: ResearchGate. [Link]

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A Senior Application Scientist's Guide to Evaluating the Performance of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Superior Asset Protection in Corrosive Environments

The integrity of metallic infrastructure is under constant assault from corrosive environments, particularly in acidic conditions prevalent in industrial processes. The economic and safety implications of corrosion necessitate the development and application of effective corrosion inhibitors. Tetrazole derivatives have emerged as a promising class of corrosion inhibitors due to their unique molecular structure, which allows for strong interaction with metal surfaces.[1] This guide provides a comprehensive framework for evaluating the performance of a specific, yet lesser-studied compound, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid , against established industry standards.

The core principle of corrosion inhibition lies in the formation of a protective barrier at the metal-corrosive interface, stifling the electrochemical reactions that lead to metal degradation. The effectiveness of an inhibitor is not absolute and depends on a multitude of factors including the metal substrate, the nature of the corrosive medium, temperature, and hydrodynamic conditions. Therefore, a rigorous, multi-faceted experimental approach is paramount for a credible performance evaluation.

This document is structured to provide not just a set of protocols, but a logical, scientifically-grounded workflow for a comparative analysis. We will delve into the selection of appropriate standards, detailed experimental methodologies, and the interpretation of the resulting data. The ultimate goal is to equip the researcher with the knowledge to objectively assess the potential of this compound as a novel corrosion inhibitor.

Selecting the Benchmarks: A Comparative Landscape of Known Standards

A meaningful evaluation of a new chemical entity requires comparison against well-characterized and commercially relevant standards. For the purpose of this guide, we have selected three widely used corrosion inhibitors from different chemical families, known for their efficacy in acidic media.

  • Benzotriazole (BTA): A well-established inhibitor, particularly for copper and its alloys, BTA forms a protective film through complexation with the metal surface.[2][3][4][5] It is also known to inhibit the corrosion of mild steel in certain conditions.

  • Tolyltriazole (TTA): A derivative of BTA, TTA is often cited for its superior thermal stability and performance in protecting copper and its alloys.[6][7][8][9] It is also effective for mild steel in acidic environments.[6][10]

  • 2-Mercaptobenzimidazole (MBI): This compound is a highly effective inhibitor for carbon steel in both hydrochloric and sulfuric acid solutions, as well as in sweet oilfield conditions.[11][12][13]

The performance of these standards, as documented in the literature, will provide the context for interpreting the experimental results obtained for our target compound.

Quantitative Performance of Known Standards

The following table summarizes the reported inhibition efficiencies of the selected standards under specified conditions. This data serves as a baseline for our comparative study.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Tolyltriazole (TTA)Mild Steel0.5 M HCl0.07 M91[6][10]
2-Mercaptobenzimidazole (MBI)Copper-62 AlloySimulated Marine Environment0.5 wt%>90[14][15]
Benzotriazole (BTA)CopperDistilled Water0.12 g/L100[2]
Benzotriazole (BTA)CopperAcetic Acid0.12 g/L99[2]
Benzotriazole (BTA)CopperSulfuric Acid0.12 g/L86[2]
N-benzyl-N?-phenyl thiourea (BPTU)Mild Steel0.1M HCl0.0003 mol/L>97[16][17]
4-(N,N-dimethylamino)benzaldehyde thiosemicarbazone (DMABT)Mild Steel1 N H2SO4450 µM97.8[18]

Experimental Workflow for Comparative Inhibitor Performance

The following diagram outlines a comprehensive workflow for the evaluation of this compound against the selected standards.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Electrochemical & Gravimetric Testing cluster_analysis Phase 3: Data Analysis & Interpretation cluster_surface Phase 4: Surface Characterization (Optional but Recommended) p1 Material Preparation: - Mild Steel Coupons - Corrosive Medium (e.g., 1M HCl) - Inhibitor Stock Solutions p2 Inhibitor Solutions: - Prepare a range of concentrations for each inhibitor (target compound and standards) p1->p2 t1 Weight Loss Measurement (Gravimetric Method) p2->t1 t2 Potentiodynamic Polarization p2->t2 t3 Electrochemical Impedance Spectroscopy (EIS) p2->t3 a1 Calculate Inhibition Efficiency (η%) from all methods t1->a1 t2->a1 a2 Determine Corrosion Current (Icorr) and Corrosion Potential (Ecorr) t2->a2 t3->a1 a3 Analyze EIS data to understand inhibition mechanism (charge transfer vs. film resistance) t3->a3 a4 Construct Adsorption Isotherms (e.g., Langmuir, Temkin) a1->a4 a2->a4 a3->a4 s1 Scanning Electron Microscopy (SEM) a4->s1 s2 Energy-Dispersive X-ray Spectroscopy (EDX) a4->s2 s3 Atomic Force Microscopy (AFM) a4->s3 G cluster_solution Corrosive Solution (e.g., 1M HCl) cluster_surface Mild Steel Surface (Fe) cluster_mechanism Inhibition Mechanism H_plus H+ Fe_surface Fe | Fe | Fe | Fe | Fe H_plus->Fe_surface Cathodic Reaction (H2 evolution) Cl_minus Cl- m1 Anions (Cl-) adsorb on the positively charged metal surface Cl_minus->m1 Inhibitor Inhibitor Molecule m2 Protonated inhibitor molecules are physically adsorbed onto the surface Inhibitor->m2 Fe_surface->m1 Anodic Reaction (Fe dissolution) m3 Chemisorption occurs through electron donation from N and S atoms to Fe d-orbitals m2->m3 m4 A protective inhibitor film is formed, blocking active sites m3->m4 m4->Fe_surface Inhibition

Caption: Proposed corrosion inhibition mechanism of a tetrazole derivative on a mild steel surface.

Conclusion and Forward Outlook

This guide has provided a comprehensive framework for the systematic evaluation of this compound as a corrosion inhibitor. By employing a combination of gravimetric and electrochemical techniques and comparing the results against established standards, a clear and objective assessment of its performance can be achieved.

The proposed mechanism of action, based on the well-documented behavior of tetrazole derivatives, suggests that the target compound holds significant promise as an effective corrosion inhibitor. The presence of multiple heteroatoms and a sulphonic acid group are advantageous for strong surface adsorption and solubility.

The successful completion of the experimental workflow outlined herein will not only determine the efficacy of this specific compound but also contribute valuable data to the broader field of corrosion science. The insights gained will be instrumental in the development of next-generation corrosion inhibitors with superior performance and environmental profiles.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Novel Tetrazole Compounds: A Comparative Analysis of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Immunological Landscape of Novel Heterocycles

In the realm of drug discovery, the synthesis of a novel chemical entity like 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid marks a point of significant potential. Its structure, combining a thioxo-tetrazole core with a methanesulphonic acid group, suggests a molecule designed for specific biological interactions, potentially as a bioisostere for a carboxylic acid to enhance pharmacokinetic properties.[1][2][3] However, this novelty also brings a critical responsibility: the thorough investigation of potential off-target effects and cross-reactivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of such a compound. As direct experimental data for this specific molecule is not yet publicly available, we will establish a robust investigative strategy grounded in established immunological principles and data from well-documented structural analogs. The primary analog of concern is the N-methylthiotetrazole (NMTT) moiety, a structurally related side chain found in several cephalosporin antibiotics, which is infamous for causing clinically significant adverse effects through off-target interactions.[4][5][6]

Our objective is to provide not just protocols, but a logical, field-proven approach to building a self-validating system of inquiry. We will explore the "why" behind experimental choices, ensuring that by the end of this guide, you will be equipped to design and execute a rigorous cross-reactivity study for any novel small molecule with similar structural alerts.

Part 1: The Mechanistic Underpinnings of Small Molecule Immunogenicity

Small molecules, or "haptens," are typically too small to be detected by the immune system on their own.[7] However, they can become immunogenic by covalently binding to larger endogenous proteins, forming a "hapten-carrier" complex. This modified protein is then recognized as foreign by antigen-presenting cells (APCs), initiating an immune response.[8][9] This fundamental principle, the "hapten theory," is the primary mechanism by which small molecule drugs can cause hypersensitivity reactions and other off-target effects.[7][10]

The process begins when a chemically reactive drug, or a metabolite, forms a stable covalent bond with a protein.[9] This new adduct is processed by APCs and presented on Major Histocompatibility Complex (MHC) molecules to T-cells, which can trigger a cascade of cellular and humoral immune responses.[7]

Hapten_Mechanism cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) Small_Molecule Small Molecule Drug (Hapten) Hapten_Carrier Hapten-Carrier Complex (Immunogenic) Small_Molecule->Hapten_Carrier Covalent Binding Carrier_Protein Endogenous Carrier Protein (e.g., Albumin) Carrier_Protein->Hapten_Carrier Processing Internalization & Proteolytic Processing Hapten_Carrier->Processing Uptake MHC_Presentation Presentation on MHC Class II Processing->MHC_Presentation T_Cell T-Cell Activation MHC_Presentation->T_Cell TCR Recognition Immune_Response Downstream Immune Response (e.g., Antibodies, Cytokines) T_Cell->Immune_Response

Caption: The Hapten-Carrier mechanism for drug-induced immunogenicity.

For a molecule like this compound, the thioxo (C=S) group and the tetrazole ring itself present potential sites for reaction with nucleophilic residues on proteins, making a hapten-mediated mechanism a plausible concern that warrants empirical investigation.

Part 2: A Comparative Case Study - The NMTT Side Chain in Cephalosporins

To understand the potential risks associated with our target molecule, we can draw invaluable lessons from its structural relatives. The N-methylthiotetrazole (NMTT) side chain, present in cephalosporins like cefoperazone, moxalactam, and cefotetan, serves as a stark example of structure-dependent off-target effects.[4][6]

These NMTT-containing antibiotics are associated with an increased risk of hypoprothrombinemia, a coagulation disorder caused by a deficiency of active prothrombin (Factor II).[11][12] The proposed mechanism is the inhibition of the enzyme vitamin K epoxide reductase by the NMTT moiety.[13][14] This enzyme is crucial for recycling vitamin K, a necessary cofactor for the gamma-carboxylation and activation of several clotting factors.[14][15] Inhibition leads to the production of under-carboxylated, inactive clotting factors, increasing the risk of bleeding.[13]

The clinical data clearly demonstrates that not all cephalosporins carry the same risk, highlighting the critical role of the side chain's structure.

Table 1: Comparative Risk of Hypoprothrombinemia in Patients Treated with NMTT-Containing vs. Non-NMTT Cephalosporins

Antibiotic ClassSpecific DrugOdds Ratio (OR) for Hypoprothrombinemia (95% CI)Reference
NMTT-Containing Moxalactam3.367 (1.725–6.572)[5]
Cefamandole3.247 (1.083–9.733)[5]
Cefoperazone2.088 (1.087–4.008)[5]
Cefotetan1.163 (0.810–1.670) Not statistically significant[5]
Combined NMTT All NMTT Drugs1.676 (1.275–2.203)[16]
Non-NMTT Control GroupBaseline (1.0)[16]

This table synthesizes data from meta-analyses. The odds ratio represents the likelihood of developing hypoprothrombinemia compared to patients on non-NMTT antibiotics.

This data powerfully illustrates that even subtle molecular differences can lead to vastly different clinical outcomes. The methanesulphonic acid group on our target molecule differs significantly from the N-methyl group of NMTT, but the presence of the core thioxo-tetrazole structure necessitates a rigorous, data-driven assessment rather than assumption.

Part 3: Gold-Standard Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of this compound, two primary techniques are indispensable: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). These methods allow for the sensitive and quantitative measurement of binding interactions between our small molecule and relevant biological targets.

Competitive ELISA: Screening for Antibody Cross-Reactivity

A competitive ELISA is a powerful tool to determine if a hapten (our target molecule) can compete with a known antigen for binding to a specific antibody. This is crucial for assessing if the molecule could trigger an immune response in a subject previously sensitized to a structurally similar compound.

Causality Behind Experimental Choices: The core principle is competition. The signal generated is inversely proportional to the concentration of the free hapten in the sample.[17] By immobilizing a protein-conjugate of a known cross-reactive analog (e.g., an NMTT-protein conjugate) and then introducing antibodies against it along with our test compound, we can quantify the test compound's ability to inhibit the antibody-antigen interaction.

Competitive_ELISA cluster_steps Competitive ELISA Workflow A 1. Plate Coating Microtiter plate is coated with a known Hapten-Protein Conjugate (e.g., NMTT-BSA). B 2. Blocking Unbound sites on the plate are blocked with an inert protein (e.g., BSA). A->B C 3. Competition Incubate with specific primary antibody pre-mixed with the test compound (our target molecule) or standard. B->C D 4. Washing Unbound antibody and test compound are washed away. C->D E 5. Detection Add enzyme-linked secondary antibody that binds to the primary antibody. D->E F 6. Substrate Addition Add a chromogenic substrate. Enzyme converts substrate to a colored product. E->F G 7. Readout Measure absorbance. Signal is inversely proportional to the amount of test compound. F->G SPR_Workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow A 1. Ligand Immobilization Target protein (e.g., Vitamin K Epoxide Reductase) is covalently coupled to the sensor chip surface. B 2. Association Phase Test compound (analyte) is flowed across the chip at a constant concentration. Binding is monitored in real-time. A->B C 3. Steady-State Binding reaches equilibrium where the association rate equals the dissociation rate. B->C D 4. Dissociation Phase Buffer is flowed across the chip, and the dissociation of the analyte from the ligand is monitored. C->D E 5. Regeneration A solution is injected to remove all bound analyte, returning the surface to its baseline state. D->E F 6. Data Analysis Sensorgram data is fitted to a kinetic model to determine Ka, Kd, and the affinity constant (KD). E->F

Caption: Key phases of a Surface Plasmon Resonance (SPR) experiment.

Detailed Step-by-Step Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (e.g., Vitamin K epoxide reductase) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. A higher surface density is often needed for small molecule analysis. [18] * Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Analyte Preparation:

    • Dissolve the test compound (this compound) in the running buffer (e.g., HBS-EP+). Note: Small amounts of DMSO (e.g., 1-5%) may be required for solubility, but the concentration must be matched in the running buffer to avoid bulk refractive index effects. [18] * Prepare a series of dilutions of the test compound, typically spanning at least two orders of magnitude around the expected dissociation constant (Kₙ).

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Perform a kinetic analysis by injecting each concentration of the test compound for a defined period (association phase), followed by a period of buffer flow (dissociation phase). [19]A blank, buffer-only injection should be included for double referencing.

    • Between each concentration, regenerate the surface using a pulse of a mild regeneration solution (e.g., low pH glycine or high salt buffer, to be optimized for the specific protein) to remove all bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (Response Units vs. Time) are processed by subtracting the reference channel and the buffer blank injection data.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₙ = kₑ/kₐ), which is a direct measure of binding affinity.

Conclusion and Forward Outlook

The structural alerts present in this compound—specifically the thioxo-tetrazole core—mandate a proactive and rigorous assessment of its potential for immunological cross-reactivity. While direct data is absent, the well-documented adverse effects of the structurally related NMTT moiety in cephalosporin antibiotics provide a compelling rationale and a clear investigative path forward.

By employing the gold-standard methodologies of competitive ELISA and Surface Plasmon Resonance, researchers can move beyond speculation. These techniques provide the empirical, quantitative data needed to understand the compound's binding profile to key biological targets. This systematic, self-validating approach ensures that potential liabilities are identified early in the drug development pipeline, safeguarding patient safety and enabling the confident progression of novel therapeutic candidates. The principles and protocols outlined in this guide are not merely a checklist, but a foundational strategy for the de-risking of any novel small molecule.

References

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A Comparative Benchmarking Guide to the Stability of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Viability

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. It directly influences safety, efficacy, and shelf-life, making its thorough characterization a non-negotiable aspect of the pharmaceutical development pipeline. Degradation of an API can lead to loss of potency and the formation of potentially toxic impurities, thereby compromising patient safety and the therapeutic window of the drug product.

This guide focuses on 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid, a molecule of interest due to its unique chemical architecture, combining a thioxo-tetrazole ring with a methanesulfonic acid group. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, often enhancing metabolic stability and other physicochemical properties.[1] The inclusion of a thione (C=S) functionality and a highly acidic methanesulfonic acid moiety introduces unique chemical characteristics that warrant a detailed stability investigation.

To provide a robust benchmark, the stability profile of this compound will be conceptually evaluated against three widely-used therapeutic agents that feature related structural motifs:

  • Cefazolin: A first-generation cephalosporin antibiotic featuring a tetrazole ring.

  • Losartan: An angiotensin II receptor blocker with a tetrazole group.

  • Valsartan: Another prominent angiotensin II receptor blocker containing a tetrazole moiety.

This comparative approach allows for a contextual understanding of the target molecule's stability within the broader landscape of established pharmaceutical compounds.

Understanding the Intrinsic Stability: A Structural Perspective

The stability of this compound is governed by the interplay of its constituent functional groups: the thioxo-tetrazole ring and the N-linked methanesulfonic acid.

  • The Thioxo-Tetrazole Ring: The tetrazole ring itself is generally considered to be metabolically stable.[1] However, the presence of a thione group at the 5-position can influence its electronic properties and susceptibility to degradation. Thiones are known to be sensitive to oxidation and can participate in various photochemical reactions. The tautomeric equilibrium between the thione and thiol forms of the 5-mercapto-1H-tetrazole moiety can also play a role in its reactivity and stability.[2]

  • The Methanesulfonic Acid Moiety: Methanesulfonic acid is a strong acid that is generally considered to be chemically stable. Its attachment to the tetrazole ring via a nitrogen atom forms an N-sulfonylated derivative. The stability of such linkages can be influenced by the electronic nature of the heterocyclic ring.

The inherent stability of the target molecule will be assessed through a series of forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation pathways under various stress conditions.

Benchmarking Stability: A Comparative Forced Degradation Analysis

Forced degradation studies are a regulatory requirement and a critical scientific tool for understanding the intrinsic stability of a drug substance.[3] In this section, we will outline the experimental protocols for a comprehensive forced degradation study and present the anticipated comparative results for this compound and the selected comparator drugs.

Experimental Protocols

The following protocols are designed to assess the stability of the test compounds under hydrolytic, oxidative, photolytic, and thermal stress conditions.

  • Acidic Conditions:

    • Prepare a 1 mg/mL solution of the test compound in 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Conditions:

    • Prepare a 1 mg/mL solution of the test compound in 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At predetermined time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.

  • Neutral Conditions:

    • Prepare a 1 mg/mL solution of the test compound in purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At predetermined time points, withdraw aliquots and dilute for HPLC analysis.

  • Prepare a 1 mg/mL solution of the test compound in a 3% solution of hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At predetermined time points, withdraw aliquots and dilute for HPLC analysis.

  • Expose a solid sample and a 1 mg/mL solution of the test compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be stored in the dark under the same conditions.

  • After the exposure period, prepare solutions of the solid sample and analyze both the exposed and control samples by HPLC.

  • Place a solid sample of the test compound in a controlled temperature chamber at 80°C for 48 hours.

  • At the end of the study, allow the sample to cool to room temperature and prepare a solution for HPLC analysis.

Data Presentation: Comparative Stability Profiles

The following tables summarize the expected outcomes of the forced degradation studies, providing a comparative view of the stability of this compound against Cefazolin, Losartan, and Valsartan.

Table 1: Hydrolytic Stability Data

CompoundCondition% Degradation (Anticipated)Major Degradation Products (Anticipated)
This compound 0.1 M HCl, 60°C, 24hModerateRing opening products, hydrolysis of sulfonic acid moiety
0.1 M NaOH, 60°C, 24hSignificantThione hydrolysis, desulfonation
Water, 60°C, 24hLowMinor hydrolysis products
Cefazolin 0.1 M HCl, 60°C, 24hSignificant[4]Cefazoloic acid, lactone derivatives[4]
0.1 M NaOH, 60°C, 24hVery Significant[5]β-lactam ring cleavage products[4]
Losartan 0.1 M HCl, RT, 7 days< 1%[6]Minimal degradation
0.1 M NaOH, RT, 7 days< 1%[6]Minimal degradation
Valsartan 1 N HCl, 70°C, 1h~24%[3][7]Acid-catalyzed degradation products[7]
0.1 N NaOH, 70°C, 1hStable[3]No significant degradation

Table 2: Oxidative Stability Data

CompoundCondition% Degradation (Anticipated)Major Degradation Products (Anticipated)
This compound 3% H₂O₂, RT, 24hSignificantOxidation of thione to sulfoxide/sulfone, ring oxidation
Cefazolin PMS activated, pH 6.0Near-complete[8]Oxidized intermediates[8][9]
Losartan 3% H₂O₂, RT, 7 days~10%[6]Oxidized derivatives
Valsartan 1N HCl/reflux19.77%[3]Oxidative degradation products

Table 3: Photostability Data

CompoundCondition% Degradation (Anticipated)Major Degradation Products (Anticipated)
This compound 1.2 million lux hoursModeratePhotodegradation products of the thioxo-tetrazole ring
Cefazolin UV light/TiO₂Significant[9]Photocatalytic degradation intermediates[9]
Losartan Photolytic stressLower degradation compared to other sartans[6]Photodegradation products
Valsartan Photolytic stressStable[3]No significant degradation

Table 4: Thermal Stability Data

CompoundCondition% Degradation (Anticipated)Major Degradation Products (Anticipated)
This compound 80°C, 48hLow to ModerateThermally induced decomposition products
Cefazolin --Data not readily available
Losartan Thermal stressLow degradation[6]Minimal thermal degradants
Valsartan 60°CStable[3]No significant degradation

Mechanistic Insights and Discussion

The anticipated stability profile of this compound suggests a molecule with moderate overall stability. The presence of the thione group is expected to be the primary site of oxidative degradation. Hydrolytic stability is likely to be pH-dependent, with greater degradation anticipated under alkaline conditions due to the potential for hydrolysis of the thione and the N-sulfonyl bond.

In comparison to the established drugs:

  • Cefazolin , with its strained β-lactam ring, is highly susceptible to hydrolysis, particularly under basic conditions.[4][5] This makes this compound likely more stable from a hydrolytic standpoint.

  • Losartan and Valsartan , both containing a tetrazole ring as a carboxylic acid bioisostere, generally exhibit good stability under a range of conditions.[3][6] However, the presence of the thione and methanesulfonic acid groups in the target molecule introduces different potential degradation pathways not present in these sartans. The anticipated oxidative liability of the thione group in our target molecule may render it less stable under oxidative stress compared to losartan and valsartan.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation studies described in this guide.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Analyze Neutral Neutral Hydrolysis (Water, 60°C) Neutral->HPLC Analyze Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Analyze Photo Photolysis (≥1.2M lux.hr) Photo->HPLC Analyze Thermal Thermal Stress (80°C, solid) Thermal->HPLC Analyze Characterization Degradant Characterization (MS, NMR) HPLC->Characterization Identify Peaks API API Sample (Solid & Solution) API->Acid Expose API->Base Expose API->Neutral Expose API->Oxidation Expose API->Photo Expose API->Thermal Expose

Caption: General workflow for forced degradation studies.

Conclusion and Future Perspectives

This comparative guide provides a foundational understanding of the stability of this compound, benchmarked against relevant, commercially successful pharmaceuticals. The anticipated moderate stability, with particular susceptibility to oxidative and alkaline conditions, highlights key areas of focus for formulation development. Strategies to mitigate these instabilities, such as the inclusion of antioxidants or the use of pH-controlled formulations, will be crucial for developing a viable drug product.

Further experimental work is required to confirm these predicted stability profiles and to fully characterize the degradation products. The development and validation of a stability-indicating analytical method is a critical next step to accurately quantify the parent compound and its degradants. The insights gained from such studies will be invaluable for advancing the development of this promising molecule.

References

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

  • Some intermediates generated and degradation steps of Cefazolin (CZ)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Some intermediates generated and degradation steps of Cefazolin (CZ)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Kinetics of degradation of cefazolin and cephalexin in aqueous solution. (1978). PubMed. Retrieved January 21, 2026, from [Link]

  • Degradation Mechanisms of Ofloxacin and Cefazolin Using Peroxymonosulfate Activated by Reduced Graphene Oxide-CoFe2O4 Composites. (2020, November 7). HKU Scholars Hub. Retrieved January 21, 2026, from [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. (2019, July 29). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

  • Degradation of each parent compound (a) losartan, (c) valsartan, (e)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. (2019, July 29). MDPI. Retrieved January 21, 2026, from [Link]

  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. (2025, July 23). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

  • Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. (n.d.). IDStewardship. Retrieved January 21, 2026, from [Link]

  • Forced degradation of valsartan: Development and validation of stability indicating RP-HPLC method. (2019, February 21). The Pharma Innovation. Retrieved January 21, 2026, from [Link]

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) Theoretical study on effect of substituent on aromaticity of tetrazole ring. (2023, April 26). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. (2019, July 26). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1-methyl-1h-tetrazole-5-thio. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

  • Determination and validation of valsartan and its degradation products by isocratic HPLC. (2010, January 25). ACG Publications. Retrieved January 21, 2026, from [Link]

  • Cephalosporin. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • 5-Mercapto-1-methyltetrazole. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Antioxidant Activity of New Tetrazole, Thiazolidin-4-one, and Aza-beta Lactam Linking to Secondary Imines of Imidazopyridine. (2024, April 30). ResearchGate. Retrieved January 21, 2026, from [Link]

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE. Retrieved January 21, 2026, from [Link]

  • Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Action: The disposal of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid must be managed as a hazardous waste procedure. The compound's molecular structure, incorporating a high-nitrogen tetrazole ring, a reactive thione group, and a corrosive sulphonic acid moiety, presents a complex hazard profile. Attempting on-site chemical neutralization is strongly discouraged due to the risk of uncontrolled exothermic or explosive decomposition[1]. This guide provides a comprehensive protocol for its safe handling and disposal, designed for researchers and laboratory professionals.

Hazard Profile and Risk Assessment

A thorough understanding of the chemical's inherent risks is the foundation of safe disposal. The hazard profile is derived from the synergistic properties of its functional groups.

  • Tetrazole Ring: Tetrazole-containing compounds are known for their high nitrogen content, making them energetically unstable. They can be sensitive to heat, shock, or friction, with a potential for rapid, explosive decomposition[1][2][3]. This is the most critical hazard to consider during handling and disposal.

  • Methanesulphonic Acid Group: This functional group renders the compound highly acidic and corrosive. It can cause severe skin burns and eye damage[4]. It will also react exothermically with bases.

  • Thioxo (Thione) Group: The carbon-sulfur double bond is a reactive moiety, susceptible to oxidation.

The compound is classified with the following hazards:

  • H315: Causes skin irritation[5].

  • H319: Causes serious eye irritation[5].

  • H335: May cause respiratory irritation[5].

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassDescriptionRequired Personal Protective Equipment (PPE)
Explosive Potential The tetrazole ring can decompose energetically when subjected to heat, shock, or friction[1][2].Flame-retardant lab coat, chemical safety goggles, and full-face shield. Use spark-free tools[2].
Corrosivity The methanesulphonic acid group is a strong acid, causing severe skin and eye damage[4].Chemical-resistant gloves (nitrile or neoprene), flame-retardant lab coat, closed-toe shoes.
Irritant Causes skin, eye, and respiratory irritation[5].Work exclusively within a certified chemical fume hood. Wear safety goggles and appropriate gloves.
Incompatibility Strong oxidizing agents, bases, and combustible materials[6][7].Segregate waste from these materials during storage.

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the mandatory workflow for the safe management and disposal of this compound waste.

DisposalWorkflow Disposal Workflow for Hazardous Tetrazole Waste start Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE (See Table 1) start->ppe segregate Step 2: Segregate Waste (Avoid Incompatibles) ppe->segregate container Step 3: Select Compatible Container (e.g., HDPE, Glass) segregate->container warning CRITICAL WARNING: DO NOT attempt on-site chemical neutralization. Risk of explosive decomposition. segregate->warning labeling Step 4: Label Container Correctly (Name, Hazards, Date) container->labeling storage Step 5: Store in Designated SAA (Secure, Ventilated, Cool Area) labeling->storage pickup Step 6: Arrange Professional Disposal (Contact EHS/Licensed Contractor) storage->pickup end Disposal Complete pickup->end

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. The following protocols and recommendations are designed to ensure the safe handling of this compound, from initial preparation to final disposal, grounded in established scientific principles and safety practices.

Understanding the Hazard: A Proactive Approach to Safety

This compound (CAS: 67146-22-9) is an organosulfur compound that presents several potential hazards. According to available safety data, it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] The presence of a thioxo-tetrazole ring and a methanesulphonic acid group dictates a cautious approach, as the reactivity and potential decomposition pathways of such molecules warrant stringent protective measures.

The tetrazole ring, in particular, is a high-energy moiety. Thermal decomposition of related tetrazole compounds has been shown to yield highly toxic and potentially explosive byproducts, such as hydrazoic acid and nitrogen gas.[4] Therefore, all handling procedures must be designed to prevent unintentional heating or decomposition. The methanesulphonic acid component contributes to the compound's acidic and corrosive properties.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety gogglesDouble-gloving: Inner nitrile glove, outer butyl or neoprene gloveFlame-resistant lab coat, closed-toe shoesN95 or higher-rated respirator (if not in a chemical fume hood)
Solution Preparation and Transfers Chemical splash goggles and a face shieldDouble-gloving: Inner nitrile glove, outer butyl or neoprene gloveChemical-resistant apron over a flame-resistant lab coat, closed-toe shoesWork within a certified chemical fume hood
Running Reactions Chemical splash goggles and a face shieldDouble-gloving: Inner nitrile glove, outer butyl or neoprene gloveChemical-resistant apron over a flame-resistant lab coat, closed-toe shoesWork within a certified chemical fume hood
Waste Disposal Chemical splash goggles and a face shieldDouble-gloving: Inner nitrile glove, outer butyl or neoprene gloveChemical-resistant apron over a flame-resistant lab coat, closed-toe shoesWork within a certified chemical fume hood
The Rationale Behind Our PPE Selection
  • Eye and Face Protection : Due to the severe eye irritation hazard[1][2][3], chemical splash goggles are mandatory. A full-face shield provides an additional layer of protection against splashes and unforeseen energetic events, particularly when handling larger quantities or during reactions.

  • Hand Protection : The choice of glove material is critical. While no specific resistance data for this compound is available, an informed selection can be made based on its chemical structure.

    • Nitrile Gloves : These provide good general protection against acids and are suitable as the inner glove.[5][6]

    • Butyl or Neoprene Gloves : These synthetic rubbers offer excellent resistance to a broad range of chemicals, including corrosive acids and many organic compounds, making them a robust outer layer of protection.[5][7] Double-gloving is a standard practice that significantly reduces the risk of exposure in case the outer glove is compromised.

  • Body Protection : A standard lab coat is insufficient. A flame-resistant lab coat is recommended due to the unknown thermal stability of the compound. A chemical-resistant apron provides an essential barrier against spills of the acidic solution.

  • Respiratory Protection : The potential for respiratory irritation necessitates that all operations that could generate dust or aerosols be conducted within a certified chemical fume hood.[1][2][3] If a fume hood is not available for a brief, low-risk operation like weighing a small quantity, a properly fitted N95 respirator should be the absolute minimum, though this is not the preferred method.

Step-by-Step Operational Plan

Preparation and Weighing
  • Designated Area : All work with this compound should be performed in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Fume Hood : All manipulations of the solid compound and its solutions must be carried out in a certified chemical fume hood.

  • Donning PPE : Before handling the compound, don the required PPE as outlined in the table above. Ensure your gloves are inspected for any signs of degradation or puncture.

  • Weighing : Use a tared, sealed container for weighing to minimize contamination of the balance. If transferring from a larger stock bottle, use a clean, dedicated spatula.

Solution Preparation
  • Solvent Selection : Use the appropriate solvent as dictated by your experimental protocol. Be aware of any potential incompatibilities between the solvent and the compound.

  • Dissolution : Slowly add the solid compound to the solvent while stirring. Be mindful of any exothermic reactions. If an unexpected temperature increase is observed, cease addition and allow the solution to cool.

  • Labeling : Clearly label the solution with the compound name, concentration, date, and appropriate hazard warnings.

Emergency Procedures: A Plan for the Unexpected

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[2]

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

Spill : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Corrosive).

  • Storage : Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[2] Do not dispose of this chemical down the drain.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid Handling solution_prep Solution Prep / Reaction task_type->solution_prep Liquid Handling disposal Waste Disposal task_type->disposal Disposal eye_face Eye/Face Protection weighing->eye_face hand Hand Protection weighing->hand body Body Protection weighing->body respiratory Respiratory Protection weighing->respiratory solution_prep->eye_face solution_prep->hand solution_prep->body solution_prep->respiratory disposal->eye_face disposal->hand disposal->body disposal->respiratory goggles Safety Goggles eye_face->goggles Weighing face_shield Goggles + Face Shield eye_face->face_shield Solution/Reaction/Disposal double_gloves Double Gloves (Nitrile + Butyl/Neoprene) hand->double_gloves lab_coat FR Lab Coat body->lab_coat Weighing apron FR Coat + Chem Apron body->apron Solution/Reaction/Disposal n95 N95 Respirator (if no hood) respiratory->n95 Weighing fume_hood Chemical Fume Hood respiratory->fume_hood All other tasks

Caption: PPE Selection Workflow for Handling this compound.

References

  • Chemical Label for this compound. (n.d.).
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington.
  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.
  • Glove Selection. (n.d.). Emergency and Safety Services, University of Delaware.
  • Safety Data Sheet for this compound. (n.d.). XiXisys.
  • Thermal decomposition of aminotetrazoles. (2005). ResearchGate. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid
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2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.